Phenylephrine bitartrate
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-[1-hydroxy-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKOTKKHHYKARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627790 | |
| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14787-58-7, 17162-39-9 | |
| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(β-,3-dihydroxyphenethyl)methylammonium hydrogen [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Phenylephrine Bitartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phenylephrine Bitartrate: A Technical Guide to its Mechanism of Action for Researchers
Executive Summary: Phenylephrine (B352888) is a synthetic sympathomimetic amine that functions as a potent and selective agonist for α1-adrenergic receptors.[1][2][3] Its mechanism of action is primarily centered on the activation of the Gq protein-coupled signaling cascade following receptor binding.[4][5] This activation leads to the stimulation of phospholipase C, subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentrations.[4] The elevated intracellular calcium is the principal driver of smooth muscle contraction, which underlies phenylephrine's physiological effects, most notably vasoconstriction.[4][6] This guide provides an in-depth exploration of this core mechanism, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Mechanism of Action
Phenylephrine bitartrate's pharmacological effects are mediated through its interaction with the adrenergic system.[7] It is a direct-acting agonist with high selectivity for α1-adrenergic receptors over α2- or β-adrenergic receptors.[1][3]
Receptor Selectivity and Binding
Phenylephrine binds to all three subtypes of the α1-adrenergic receptor (α1A, α1B, and α1D), which are G-protein coupled receptors (GPCRs) of the Gq class.[5][8] Functional studies suggest a preferential potency for the α1A subtype.[8] Upon administration, phenylephrine binds to these receptors, which are predominantly located on the smooth muscle cells of blood vessels.[4] This binding event initiates a conformational change in the receptor, enabling it to activate its associated heterotrimeric Gq protein.
The Gq Signaling Cascade
The activation of the Gq protein is the central event in phenylephrine's mechanism. The process unfolds as follows:
-
Gq Protein Activation: The α1-receptor, activated by phenylephrine, acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the Gαq subunit of the Gq protein. It catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit.
-
Phospholipase C (PLC) Stimulation: The GTP-bound Gαq subunit dissociates from the βγ subunits and activates the enzyme phospholipase C (PLC).[4]
-
Second Messenger Generation: Activated PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic or sarcoplasmic reticulum (ER/SR), which are ligand-gated Ca2+ channels. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[4][9]
-
Smooth Muscle Contraction: The elevated cytosolic Ca2+ binds to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, which enables the myosin cross-bridges to bind to actin, resulting in smooth muscle contraction and, consequently, vasoconstriction.[4][10]
References
- 1. Phenylephrine - Wikipedia [en.wikipedia.org]
- 2. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 5. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. This compound | C13H19NO8 | CID 46174134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenylephrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Discovery and Synthesis of Phenylephrine Bitartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of phenylephrine (B352888), a widely utilized sympathomimetic amine. The document details the historical context of its development and presents a comprehensive overview of its primary chemical synthesis pathways, with a focus on the enantioselective production of the active (R)-enantiomer. Detailed experimental protocols for key synthetic steps, quantitative data, and a thorough examination of its alpha-1 adrenergic signaling cascade are provided to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.
Introduction: Discovery and Historical Context
Phenylephrine, a potent and selective α1-adrenergic receptor agonist, has been a mainstay in medical applications for decades. Its journey from discovery to widespread use is a significant chapter in pharmaceutical history. The initial description of the pharmacological actions of phenylephrine, also known as neo-synephrine, appeared in the scientific literature in the 1930s. Following this, it was patented in 1933 and subsequently gained medical acceptance and use in 1938. The U.S. Food and Drug Administration (FDA) granted its approval in 1939.
Phenylephrine emerged as a synthetic alternative to epinephrine (B1671497) and ephedrine, offering a more selective action on the vasculature with minimal cardiac stimulation. Its primary applications have been as a nasal decongestant, a mydriatic agent for pupil dilation, and an intravenous pressor agent to manage hypotension. The bitartrate (B1229483) salt of phenylephrine is one of the common pharmaceutically acceptable salt forms used in various formulations.
Chemical Synthesis of (R)-Phenylephrine
The biologically active form of phenylephrine is the (R)-enantiomer. Therefore, modern synthetic strategies focus on enantioselective methods to produce this specific stereoisomer. A prevalent and efficient pathway commences with 3-hydroxyacetophenone. This multi-step synthesis involves halogenation, amination (often with a protecting group), stereoselective reduction of the ketone, and final deprotection and salt formation.
Synthesis Pathway Overview
A common synthetic route to (R)-phenylephrine is outlined below. This pathway often employs a benzyl (B1604629) protecting group on the amine, which is later removed.
Caption: General synthesis pathway of (R)-Phenylephrine Bitartrate.
Detailed Experimental Protocols
The following protocols are representative examples for each key step in the synthesis of (R)-phenylephrine.
Step 1: Synthesis of 2-Chloro-1-(3-hydroxyphenyl)ethanone [1]
-
Materials: 3-hydroxyacetophenone (100 mg, 0.74 mmol), sulfuryl chloride (150 mg, 1.1 mmol), methanol (B129727) (5 ml), ethyl acetate/dichloromethane (10 ml).
-
Procedure:
-
To a stirred mixture of 3-hydroxyacetophenone in methanol and ethyl acetate/dichloromethane at 293–303 K, add sulfuryl chloride dropwise.
-
After the addition is complete, allow the reaction to return to room temperature and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the product.
-
-
Yield: Approximately 95%.[1]
Step 2: Synthesis of 1-(3-Hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one [2]
-
Materials: 2-Chloro-1-(3-hydroxyphenyl)ethanone, N-methylbenzylamine.
-
Procedure:
-
Dissolve 2-chloro-1-(3-hydroxyphenyl)ethanone in a suitable solvent (e.g., n-butyl acetate).
-
Add N-methylbenzylamine and a base (e.g., Na2CO3) to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 2 hours).
-
Upon completion, the product can be isolated and purified, often by forming the hydrochloride salt by adding concentrated hydrochloric acid.
-
-
Yield: Can be up to 73.5% under optimized conditions.
Step 3: Stereoselective Reduction to (R)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol [2]
-
Materials: 1-(3-Hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one, engineered bacteria containing carbonyl reductase A12.
-
Procedure:
-
This step typically involves a biotransformation. The substrate, 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one, is incubated with a culture of engineered microorganisms (e.g., E. coli) expressing a stereoselective carbonyl reductase.
-
The reaction is carried out in a suitable buffer at a controlled pH and temperature, often with a cofactor regeneration system for NADPH/NADH.
-
The progress of the reduction is monitored by HPLC.
-
Once the reaction is complete, the product is extracted from the reaction mixture.
-
-
Enantiomeric Excess (ee): Can reach up to 99.9%.[2]
Step 4: Debenzylation to (R)-Phenylephrine (Free Base) [2]
-
Materials: (R)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol, Palladium on carbon (Pd/C) catalyst, hydrogen gas.
-
Procedure:
-
Dissolve the N-benzylated intermediate in a suitable solvent, such as methanol or ethanol.
-
Add the Pd/C catalyst to the solution.
-
Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a pressurized hydrogen atmosphere.
-
The reaction is typically run at room temperature until the debenzylation is complete (monitored by TLC or HPLC).
-
Filter off the catalyst and evaporate the solvent to obtain the (R)-phenylephrine free base.
-
Step 5: Formation of (R)-Phenylephrine Bitartrate
-
Materials: (R)-Phenylephrine free base, L-(+)-tartaric acid, a suitable solvent (e.g., isopropyl alcohol).
-
Procedure:
-
Dissolve the (R)-phenylephrine free base in a suitable solvent like isopropyl alcohol.
-
Separately, prepare a solution of L-(+)-tartaric acid in the same solvent.
-
Add the tartaric acid solution to the phenylephrine solution, typically with stirring.
-
The phenylephrine bitartrate salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of (R)-phenylephrine.
| Step | Starting Material | Product | Reagents/Catalyst | Reported Yield | Reference |
| 1. Chlorination | 3-Hydroxyacetophenone | 2-Chloro-1-(3-hydroxyphenyl)ethanone | Sulfuryl chloride | ~95% | [1] |
| 2. Amination | 2-Chloro-1-(3-hydroxyphenyl)ethanone | 1-(3-Hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one | N-methylbenzylamine, Na2CO3 | 73.5% | |
| 3. Reduction | 1-(3-Hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one | (R)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol | Carbonyl Reductase A12 | High conversion, >99% ee | [2] |
| 4. Debenzylation & Salification | (R)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol | (R)-Phenylephrine Hydrochloride | Pd/C, H2 | - | [2] |
| Overall Yield | 3-Hydroxyacetophenone | (R)-Phenylephrine Hydrochloride | - | 62.8% | [2] |
Mechanism of Action: Alpha-1 Adrenergic Signaling Pathway
Phenylephrine exerts its pharmacological effects by acting as a selective agonist of α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) located on the surface of various cells, particularly smooth muscle cells of blood vessels.
Upon binding of phenylephrine to the α1-adrenergic receptor, a conformational change is induced, leading to the activation of a heterotrimeric G-protein, specifically Gq. The activated α-subunit of Gq then stimulates the membrane-bound enzyme Phospholipase C (PLC).
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum. This binding triggers the release of stored calcium ions (Ca2+) into the cytosol, leading to a rapid increase in intracellular calcium concentration.
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). PKC is a serine/threonine kinase that phosphorylates various downstream target proteins, leading to a cellular response.
In vascular smooth muscle cells, the increased intracellular calcium concentration leads to the activation of calmodulin and subsequently myosin light chain kinase, resulting in smooth muscle contraction and vasoconstriction. This vasoconstriction is the basis for phenylephrine's use as a decongestant and a pressor agent.
Caption: Alpha-1 adrenergic signaling pathway activated by phenylephrine.
Conclusion
This compound remains a significant pharmaceutical agent with a well-established history and a clear mechanism of action. The synthesis of its biologically active (R)-enantiomer is a key focus of modern pharmaceutical chemistry, with efficient pathways developed from readily available starting materials like 3-hydroxyacetophenone. Understanding the detailed synthetic protocols and the intricacies of its signaling pathway is crucial for researchers and professionals involved in the development of new adrenergic drugs and the optimization of existing therapeutic strategies. This guide provides a foundational technical overview to support these endeavors.
References
Phenylephrine Bitartrate: A Technical Pharmacological Profile and Receptor Selectivity Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylephrine (B352888) is a synthetic sympathomimetic amine predominantly known for its selective agonist activity at α1-adrenergic receptors.[1] This technical guide provides an in-depth analysis of the pharmacological profile of phenylephrine, with a focus on its bitartrate (B1229483) salt. It details the molecule's receptor selectivity, binding affinities, and functional potencies. Furthermore, this document outlines the canonical Gq protein-coupled signaling cascade initiated by phenylephrine binding and provides comprehensive protocols for key experimental assays used to characterize its pharmacological properties. All quantitative data are presented in standardized tables for clarity and comparative analysis, and critical pathways and workflows are visualized using detailed diagrams.
Introduction
Phenylephrine is a well-established pharmaceutical agent, widely utilized as a vasopressor to manage hypotension and as a nasal decongestant.[1] Its therapeutic effects are primarily mediated through the selective activation of α1-adrenergic receptors, leading to vasoconstriction.[2] While often available as the hydrochloride salt, the bitartrate form is also used in pharmaceutical preparations. It is important to note that studies suggest phenylephrine bitartrate may exhibit lower stability compared to the hydrochloride salt, particularly under light exposure, which is attributed to the decomposition sensitivity of the tartaric acid counter-ion.[[“]] This guide will focus on the intrinsic pharmacological properties of the phenylephrine molecule, drawing from data largely generated using the hydrochloride salt, which is more extensively characterized in the scientific literature.
Receptor Selectivity and Binding Profile
Phenylephrine exhibits a high degree of selectivity for α1-adrenergic receptors with minimal to no significant activity at α2- or β-adrenergic receptors at therapeutic concentrations.[1][4] Its action is that of a direct agonist, meaning it binds to and activates the receptor itself, rather than inducing the release of endogenous catecholamines like norepinephrine.[5]
Binding Affinity
The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in a competition binding assay. A lower Ki value indicates a higher binding affinity. The negative logarithm of the Ki (pKi) is also commonly used.
| Receptor Subtype | Ligand | pKi | Ki (nM) |
| α1A-Adrenergic | L-Phenylephrine | 5.48 | 3311 |
| α2A-Adrenergic | L-Phenylephrine | 3.66 | 218776 |
| α2C-Adrenergic | L-Phenylephrine | 3.55 | 281838 |
Table 1: Binding Affinities of L-Phenylephrine for Human α-Adrenergic Receptor Subtypes. Data derived from competitive radioligand binding assays using HEK293 cells for α1A and CHO cells for α2A and α2C receptors.[6]
Functional Potency
Functional potency is a measure of the concentration of an agonist required to produce a defined response, often expressed as the half-maximal effective concentration (EC50). The negative logarithm of the EC50 (pEC50) provides a convenient scale for comparison. Phenylephrine's functional activity is most pronounced at the α1A-adrenergic receptor subtype.
| Receptor Subtype | Assay Endpoint | pEC50 | EC50 (nM) |
| α1A-Adrenergic | Calcium Mobilization | 6.33 | 468 |
| α1B-Adrenergic | Calcium Mobilization | 5.99 | 1023 |
| α1D-Adrenergic | Calcium Mobilization | 5.82 | 1514 |
| α1A-Adrenergic | ERK Phosphorylation | 6.84 | 145 |
| α1B-Adrenergic | ERK Phosphorylation | 6.51 | 309 |
| α1D-Adrenergic | ERK Phosphorylation | 6.32 | 479 |
Table 2: Functional Potency of Phenylephrine at Human α1-Adrenergic Receptor Subtypes. Data obtained from functional assays measuring intracellular calcium mobilization and ERK phosphorylation in cell lines stably expressing the respective human receptor subtypes.
Signaling Pathways
Upon binding to α1-adrenergic receptors, phenylephrine initiates a well-characterized signal transduction cascade mediated by the heterotrimeric Gq protein.[4][7] This pathway is central to the physiological effects of phenylephrine, particularly smooth muscle contraction.
The Gq-PLC-IP3-Ca2+ Pathway
The activation of the α1-adrenergic receptor by phenylephrine leads to a conformational change in the receptor, which in turn activates the associated Gq protein.[4] The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC).[4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4][8] The elevated intracellular Ca2+ concentration, in conjunction with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of downstream effector proteins, resulting in smooth muscle contraction and other cellular responses.[4]
References
- 1. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenylephrine - Wikipedia [en.wikipedia.org]
- 3. consensus.app [consensus.app]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Comparison of Phenylephrine Bitartrate and Phenylephrine Hydrochloride for Research Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylephrine (B352888) is a potent and selective alpha-1 adrenergic receptor agonist widely utilized in both clinical practice and biomedical research. It is commercially available in various salt forms, most commonly as the hydrochloride and bitartrate (B1229483) salts. The choice of salt form can have significant implications for the physicochemical properties, stability, and ultimately, the experimental outcomes. This technical guide provides a comprehensive comparison of phenylephrine bitartrate and phenylephrine hydrochloride, offering researchers the critical information needed to select the appropriate compound for their studies. This document details the chemical and physical properties, pharmacological profiles, and stability characteristics of both salts, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Introduction
Phenylephrine is a sympathomimetic amine that structurally resembles epinephrine (B1671497) and ephedrine. Its primary pharmacological action is the selective agonism of alpha-1 adrenergic receptors, leading to vasoconstriction and an increase in systemic blood pressure. This mechanism of action underlies its clinical use as a decongestant, a mydriatic agent, and for the treatment of hypotension. In a research context, phenylephrine is an invaluable tool for investigating the physiology and pharmacology of the alpha-1 adrenergic system, including signal transduction, cardiovascular regulation, and smooth muscle function.
While the active moiety, phenylephrine, is the same, the salt form can influence key characteristics of the compound. This guide will explore the differences between this compound and phenylephrine hydrochloride to aid researchers in making an informed decision for their experimental designs.
Chemical and Physical Properties
The selection of a salt form can impact a compound's solubility, melting point, and stability. These properties are critical for accurate dose preparation and ensuring the integrity of the compound throughout an experiment.
| Property | This compound | Phenylephrine Hydrochloride |
| Molecular Formula | C₁₃H₁₉NO₈ | C₉H₁₄ClNO₂ |
| Molecular Weight | 317.29 g/mol | 203.67 g/mol |
| Melting Point | Not explicitly stated in reviewed documents. | 140-145 °C or 143-145 °C |
| Solubility in Water | Soluble (quantitative data not specified) | Freely soluble; ≥100 mg/mL at 21°C |
| pKa (of Phenylephrine) | 8.97 | 8.97 |
Table 1: Comparison of Chemical and Physical Properties.
Pharmacology
Both this compound and phenylephrine hydrochloride deliver the same active pharmacological agent: the phenylephrine cation. Therefore, their mechanism of action and receptor binding profiles are identical. Phenylephrine is a selective agonist for alpha-1 adrenergic receptors with minimal to no activity at beta-adrenergic receptors.
The activation of alpha-1 adrenergic receptors by phenylephrine initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a key trigger for smooth muscle contraction.
Receptor Binding and Functional Potency
The affinity of phenylephrine for the different alpha-1 adrenergic receptor subtypes (α₁ₐ, α₁ₑ, and α₁ₔ) can be quantified through radioligand binding assays, and its functional potency can be determined using in vitro functional assays.
| Parameter | Receptor Subtype | Phenylephrine |
| Binding Affinity (pKi) | α₁ₐ | 5.86 |
| α₁ₑ | 4.87 | |
| α₁ₔ | 4.70 | |
| Functional Potency (pEC₅₀ - Calcium Mobilization) | α₁ₐ | 6.33 |
| α₁ₑ | 5.99 | |
| α₁ₔ | 5.82 | |
| Functional Potency (pEC₅₀ - ERK Phosphorylation) | α₁ₐ | 6.84 |
| α₁ₑ | 6.51 | |
| α₁ₔ | 6.32 |
Table 2: Receptor Binding Affinity and Functional Potency of Phenylephrine. Data presented as the negative logarithm of the molar concentration (pKi or pEC₅₀). A higher value indicates greater affinity or potency.
Signaling Pathway
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Stability and Degradation
The stability of a compound is a critical consideration in research, as degradation can lead to inaccurate results. Studies have shown that this compound is more susceptible to degradation, particularly when exposed to light, compared to phenylephrine hydrochloride. The tartaric acid counter-ion in the bitartrate salt appears to contribute to this increased decomposition sensitivity.
The primary degradation product for both salts is a phenylephrine derivative with an unsaturated side chain, formed by the loss of a water molecule. Further oxidation and degradation products have also been detected, indicating a general low stability for phenylephrine, which is exacerbated in the bitartrate form. For phenylephrine hydrochloride, degradation can also occur through interaction with other components in a formulation, such as the formation of an adduct with maleic acid.
For optimal results, it is recommended to prepare fresh solutions of phenylephrine for each experiment and to protect them from light, especially when using the bitartrate salt.
Experimental Protocols
Accurate and reproducible experimental results depend on well-defined protocols. The following sections provide an overview of key in vitro assays used to characterize the activity of phenylephrine.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of phenylephrine for alpha-1 adrenergic receptors.
-
Principle: This is a competitive binding assay where unlabeled phenylephrine competes with a radiolabeled ligand (e.g., [³H]-prazosin
Phenylephrine Bitartrate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylephrine (B352888) bitartrate (B1229483), a potent and selective alpha-1 adrenergic receptor agonist, is a synthetic sympathomimetic amine widely utilized for its vasoconstrictive properties. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, mechanism of action, and pharmacokinetic profile. Detailed methodologies for key experimental assays used to characterize its pharmacological activity are presented, along with a summary of its receptor binding affinities and functional potencies. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Chemical Structure and Physicochemical Properties
Phenylephrine bitartrate is the bitartrate salt of phenylephrine. The active moiety, phenylephrine, is (R)-3-hydroxy-α-((methylamino)methyl)benzenemethanol. The presence of the bitartrate salt improves the stability and solubility of the compound.
Chemical Structure of this compound:
Physicochemical Properties:
The following table summarizes the key physicochemical properties of phenylephrine and its bitartrate salt.
| Property | Value | Reference |
| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol | [1] |
| Molecular Formula | C₁₃H₁₉NO₈ | [1][2][3] |
| Molecular Weight | 317.29 g/mol | [1][4] |
| CAS Number | 17162-39-9 | [1][4] |
| Melting Point | 140-145 °C (Phenylephrine) | [5] |
| Solubility | Freely soluble in water, slightly soluble in ethanol. | [5][6] |
| Appearance | White to off-white crystalline powder. | [6] |
Mechanism of Action and Signaling Pathway
Phenylephrine is a selective agonist of the α₁-adrenergic receptor, with minimal activity at α₂ or β-adrenergic receptors.[7][8] Its mechanism of action is initiated by binding to and activating α₁-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the smooth muscle of blood vessels.[8][9]
This activation leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gq protein. The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The Gαq-GTP complex then activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of downstream targets, ultimately resulting in smooth muscle contraction and vasoconstriction.[8][10]
Quantitative Pharmacological Data
The following tables summarize the receptor binding affinity and functional potency of phenylephrine, as well as its pharmacokinetic parameters following oral administration.
Table 1: Receptor Binding Affinity and Functional Potency of Phenylephrine
| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC₅₀ - Calcium Mobilization) |
| Alpha-1A | 5.86 | 6.33 |
| Alpha-1B | 4.87 | 5.99 |
| Alpha-1D | 4.70 | 5.82 |
| Data extracted from a comparative analysis of α-agonists.[9] A higher pKi or pEC₅₀ value indicates higher affinity or potency, respectively. |
Table 2: Pharmacokinetic Parameters of Oral Phenylephrine HCl in Healthy Adults
| Parameter | Mean Value (± SD) |
| Cmax (pg/mL) | 1354 (± 954) for 10 mg dose |
| Tmax (h) | 0.33 - 0.5 |
| AUC₀-∞ (pg·h/mL) | 955.8 (± 278.5) for 10 mg dose |
| Elimination Half-life (t½) (h) | 1.64 - 1.93 |
| Oral Bioavailability (%) | ~38 |
| Data from a study on phenylephrine HCl, which is expected to have similar pharmacokinetic properties to the bitartrate salt.[11] |
Experimental Protocols
Radioligand Binding Assay for α₁-Adrenergic Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of this compound for α₁-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist, such as [³H]-Prazosin.[8][9]
a. Materials:
-
Cell membranes prepared from a cell line stably expressing the human α₁-adrenergic receptor subtype of interest.
-
[³H]-Prazosin (radioligand).
-
This compound (unlabeled competing ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
b. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold binding buffer. Centrifuge at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Wash the membrane pellet by resuspension in fresh binding buffer and repeat the high-speed centrifugation. Resuspend the final pellet in binding buffer to a suitable protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: [³H]-Prazosin, binding buffer, and membrane suspension.
-
Non-specific Binding: [³H]-Prazosin, a high concentration of an unlabeled antagonist (e.g., phentolamine), and membrane suspension.
-
Competitive Binding: [³H]-Prazosin, serial dilutions of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Intracellular Calcium Mobilization Assay
This protocol describes a method to determine the functional potency (EC₅₀) of this compound by measuring its ability to induce intracellular calcium mobilization in cells expressing α₁-adrenergic receptors.[9]
a. Materials:
-
Cell line stably expressing the human α₁-adrenergic receptor subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
A fluorescence plate reader with kinetic reading capabilities.
b. Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer. Incubate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for each well. Inject the this compound solutions into the wells and immediately begin kinetic measurement of fluorescence intensity over time.
c. Data Analysis:
-
For each well, calculate the change in fluorescence intensity from baseline to the peak response after agonist addition.
-
Plot the fluorescence response against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Conclusion
This compound is a well-characterized α₁-adrenergic receptor agonist with a clear mechanism of action and established pharmacological profile. This technical guide provides essential data and methodologies for its study, serving as a valuable resource for researchers in the fields of pharmacology and drug development. The provided experimental protocols offer a foundation for the in-vitro characterization of phenylephrine and other α₁-adrenergic agonists.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. bu.edu [bu.edu]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. alpha 1D-Adrenergic Receptor (extracellular) Polyclonal Antibody (AAR-019-200UL) [thermofisher.com]
- 11. Pharmacokinetics, Safety, and Cardiovascular Tolerability of Phenylephrine HCl 10, 20, and 30 mg After a Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Phenylephrine Bitartrate: A Technical Guide to its Alpha-1 Adrenergic Agonist Activity
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Phenylephrine (B352888) hydrochloride is a synthetic sympathomimetic amine that functions as a potent and selective agonist for alpha-1 (α1) adrenergic receptors.[1] Its primary mechanism of action involves binding to and activating these receptors, which are predominantly located on the smooth muscles of blood vessels.[1] This activation initiates a well-defined intracellular signaling cascade, leading to vasoconstriction and a subsequent increase in systemic vascular resistance and blood pressure.[1][2][3] This technical guide provides an in-depth examination of the molecular pharmacology of phenylephrine, including its binding and functional characteristics, the intricacies of its signaling pathway, and detailed protocols for its experimental evaluation.
Core Mechanism of Action
Phenylephrine is a direct-acting sympathomimetic agent that selectively stimulates alpha-1 adrenergic receptors, with minimal to no activity at alpha-2 or beta-adrenergic receptors.[1][2][4][5] As a G-protein coupled receptor (GPCR), the α1-adrenergic receptor, upon binding with phenylephrine, activates the associated heterotrimeric Gq protein.[1][6] This initiates a cascade of intracellular events fundamental to its physiological effects.
The activation of the Gq protein leads to the stimulation of its primary effector, phospholipase C (PLC).[6][7][8] Activated PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][9][7]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[9] This rapid increase in intracellular Ca2+ is a primary driver of the cellular response.[9] Simultaneously, DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), which phosphorylates various downstream targets, further modulating cellular activity.[7][10] In vascular smooth muscle, the increased intracellular calcium leads to the contraction of muscle cells, resulting in vasoconstriction.[2][11]
Quantitative Data
The affinity and functional potency of phenylephrine vary across the three subtypes of the alpha-1 adrenergic receptor (α1A, α1B, and α1D). The following tables summarize key quantitative data from studies characterizing these interactions.
Table 1: Receptor Binding Affinity of Phenylephrine
This table presents the binding affinities (pKi) of phenylephrine for human α1-adrenergic receptor subtypes. A higher pKi value indicates a higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (pKi) | Reference Cell Line |
| Phenylephrine | Alpha-1A | 5.86 | HEK293 |
| Phenylephrine | Alpha-1B | 4.87 | CHO |
| Phenylephrine | Alpha-1D | 4.70 | CHO |
| Data sourced from BenchChem, referencing multiple studies.[12][13] |
Table 2: Functional Potency of Phenylephrine
This table summarizes the functional potency (pEC50) of phenylephrine in activating downstream signaling pathways (Calcium mobilization and ERK activation) for each α1-adrenergic receptor subtype. A higher pEC50 value indicates greater potency.
| Compound | Receptor Subtype | Functional Potency (pEC50 - Calcium) | Functional Potency (pEC50 - ERK) |
| Phenylephrine | Alpha-1A | 6.33 | 6.84 |
| Phenylephrine | Alpha-1B | 5.99 | 6.51 |
| Phenylephrine | Alpha-1D | 5.82 | 6.32 |
| Data sourced from a comprehensive study on 62 α-agonists, as presented by BenchChem.[12] |
The data indicates that phenylephrine has a functional preference for the alpha-1A subtype over the other two, which is consistent with observations of its potency in inducing arachidonic acid release and cAMP accumulation having a rank order of alpha-1A > alpha-1B > alpha-1D.[12][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize the alpha-1 adrenergic agonist activity of phenylephrine.
Radioligand Receptor Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the binding affinity of phenylephrine for α1-adrenergic receptor subtypes.
Materials & Reagents:
-
Cell membranes from cell lines stably expressing human alpha-1A, alpha-1B, or alpha-1D adrenergic receptors (e.g., HEK293, CHO cells).[12][15]
-
Radioligand: [3H]-Prazosin (a high-affinity α1-antagonist).[12][16]
-
Competing Ligand: Phenylephrine bitartrate (B1229483).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Prazosin (typically at its Kd concentration), and varying concentrations of unlabeled phenylephrine (for competition curve) or buffer alone (for total binding).
-
Nonspecific Binding: To a separate set of wells, add the above components plus a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine) to determine nonspecific binding.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the phenylephrine concentration. Determine the IC50 value (concentration of phenylephrine that inhibits 50% of specific [3H]-Prazosin binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled receptor signaling.[9][17]
Objective: To measure the potency (EC50) of phenylephrine in inducing calcium mobilization.
Materials & Reagents:
-
Adherent cells stably expressing a specific α1-adrenergic receptor subtype.
-
Cell culture medium (e.g., DMEM/F12).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium Green-1 AM).[17][18]
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Pluronic F-127 (to aid dye loading).
-
Phenylephrine bitartrate solutions of varying concentrations.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).[17]
Procedure:
-
Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 in HBSS.
-
Incubation: Remove the culture medium from the cells and add the dye loading buffer. Incubate the plate in the dark at 37°C for 45-60 minutes.
-
Washing: Gently wash the cells with fresh HBSS to remove excess extracellular dye. Add a final volume of HBSS to each well.
-
Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for each well.
-
Agonist Addition: Use the instrument's integrated fluidics to add varying concentrations of phenylephrine to the wells while continuously recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each phenylephrine concentration. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Inositol Phosphate (IP) Accumulation Assay
This assay directly quantifies the production of inositol phosphates, a key second messenger in the PLC signaling pathway.
Objective: To measure the functional response to phenylephrine by quantifying IP3 accumulation.[19]
Materials & Reagents:
-
Cells expressing the α1-adrenergic receptor subtype of interest.
-
Myo-[3H]-inositol for radiolabeling.
-
Inositol-free culture medium.
-
Stimulation buffer containing Lithium Chloride (LiCl, e.g., 10 mM). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.[9]
-
This compound solutions.
-
Ice-cold Trichloroacetic Acid (TCA, 5-10%).[9]
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Culture cells in medium containing myo-[3H]-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl for 15-30 minutes.[9]
-
Stimulation: Add varying concentrations of phenylephrine to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.[9]
-
Extraction: Terminate the reaction by aspirating the buffer and lysing the cells with ice-cold TCA.[9]
-
Separation: Neutralize the TCA extracts. Apply the samples to Dowex anion-exchange columns to separate the [3H]-inositol phosphates from free [3H]-inositol.
-
Elution: Elute the total inositol phosphates from the column using a high-molarity buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the IP accumulation data to the total radioactivity incorporated. Plot the amount of [3H]-IPs produced against the logarithm of the phenylephrine concentration to determine the EC50.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Phenylephrine - Wikipedia [en.wikipedia.org]
- 5. Phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Protein kinase C and phospholipase C mediate alpha 1- and beta-adrenoceptor intercommunication in rat hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Phenylephrine Hydrochloride used for? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. apexbt.com [apexbt.com]
- 14. Alpha-1A adrenergic receptor stimulation with phenylephrine promotes arachidonic acid release by activation of phospholipase D in rat-1 fibroblasts: inhibition by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of alpha1 adrenergic receptors in human benign prostatic hyperplasia [pubmed.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. The effect of phenylephrine on inositol 1,4,5-trisphosphate levels in vascular smooth muscle measured using a protein binding assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylephrine Bitartrate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of phenylephrine (B352888) bitartrate (B1229483), a potent and selective α1-adrenergic receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its physicochemical properties, mechanism of action, and relevant experimental protocols.
Core Physicochemical Data
Phenylephrine bitartrate is a sympathomimetic amine commonly used in pharmaceutical formulations.
| Property | Value | Citation(s) |
| CAS Number | 17162-39-9 | [1][2] |
| Molecular Weight | 317.29 g/mol | [1][3] |
| Molecular Formula | C₉H₁₃NO₂ · C₄H₆O₆ | [1][2] |
| Synonyms | (R)-3-Hydroxy-α-(methylaminomethyl)benzyl alcohol hydrogen L-tartrate | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects primarily through the selective activation of α1-adrenergic receptors located on the surface of various cells, most notably vascular smooth muscle cells.[1][4] This interaction initiates a well-defined signaling cascade, leading to a physiological response.
Upon binding to the α1-adrenergic receptor, phenylephrine induces a conformational change in the receptor, leading to the activation of a coupled heterotrimeric G protein, specifically Gq.[3] The activated Gαq subunit then stimulates phospholipase C (PLC).[3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[2][3] The resulting increase in intracellular calcium concentration is a critical event in cellular activation.[1][2] In vascular smooth muscle, elevated cytosolic Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase, resulting in smooth muscle contraction and vasoconstriction.[1]
Simultaneously, DAG activates protein kinase C (PKC), which can phosphorylate various cellular proteins, contributing to the sustained cellular response.[6][7]
Experimental Protocols
In Vitro Vasoconstriction Assay in Isolated Arterial Rings
This protocol outlines a common method for assessing the vasoconstrictor effects of phenylephrine on isolated blood vessels.
1. Tissue Preparation:
-
Euthanize a laboratory animal (e.g., rat, rabbit) according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit buffer.
-
Under a dissecting microscope, remove adherent connective tissue and cut the artery into rings of 2-3 mm in length.
2. Mounting:
-
Suspend each arterial ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
3. Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Replace the buffer every 15-20 minutes.
-
To check for viability, induce a contraction with a high-potassium solution (e.g., 60 mM KCl). Rings that do not show a robust contraction should be discarded.
4. Cumulative Concentration-Response Curve:
-
After a washout period and return to baseline tension, add this compound in a cumulative manner, starting from a low concentration (e.g., 10⁻⁹ M) and increasing in logarithmic steps up to a maximum concentration (e.g., 10⁻⁴ M).
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the tension developed at each concentration.
5. Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by the high-potassium solution.
-
Plot the concentration of phenylephrine against the response to generate a concentration-response curve.
-
Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative determination of phenylephrine in pharmaceutical preparations.
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector, a C18 reverse-phase column, and an autosampler.
2. Mobile Phase Preparation:
-
Prepare a suitable mobile phase, which often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., methanol, acetonitrile). The exact ratio will depend on the specific column and separation requirements.
-
Filter and degas the mobile phase before use.
3. Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution to different concentrations to create a calibration curve.
4. Sample Preparation:
-
For liquid formulations, dilute an accurately measured volume of the sample with the mobile phase to a concentration within the range of the calibration curve.
-
For solid dosage forms, weigh and finely powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of phenylephrine in the mobile phase, sonicate to ensure complete dissolution, and filter to remove excipients.
5. Chromatographic Conditions:
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detector to the wavelength of maximum absorbance for phenylephrine (approximately 275 nm).
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
6. Data Analysis:
-
Measure the peak area of phenylephrine in the chromatograms of the standard solutions and plot a calibration curve of peak area versus concentration.
-
Determine the concentration of phenylephrine in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate the amount of phenylephrine in the original pharmaceutical preparation.[8]
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating the effects of phenylephrine.
| Parameter Measured | Experimental System | Phenylephrine Concentration/Dose | Observed Effect | Citation(s) |
| Vasoconstriction | Isolated goat arteries | 10 µmol/L | Increased vessel tension from 0.26 ± 0.12 g to 0.41 ± 0.21 g | [9] |
| Cardiac Index (CI) | Preload dependent patients | 15-20 µ g/min infusion | Increased CI by 18% (from 2.2 ± 0.4 to 2.6 ± 0.5 L/min*m²) | [10] |
| Stroke Volume (SV) | Preload dependent patients | 15-20 µ g/min infusion | Increased SV by 40% (from 35 ± 7 mL to 49 ± 11 mL) | [10] |
| Mean Arterial Pressure (MAP) | Preload dependent patients | 15-20 µ g/min infusion | Increased MAP to 84 ± 14 mmHg | [10] |
| Cutaneous Blood Flow (Finger) | Healthy volunteers | 0.4-1.6 µg/kg/min infusion | Significant decrease in laser Doppler flux and concentration of moving blood cells | [11][12] |
| L-type Ca²⁺ Current (ICa,L) | Cat atrial myocytes | 10 µM | Reversibly increased ICa,L by 51.3% | [5] |
References
- 1. droracle.ai [droracle.ai]
- 2. Signaling Pathway for Endothelin-1- and Phenylephrine-Induced cAMP Response Element Binding Protein Activation in Rat Ventricular Myocytes: Role of Inositol 1,4,5-Trisphosphate Receptors and CaMKII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 4. quora.com [quora.com]
- 5. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contraction of single vascular smooth muscle cells by phenylephrine at constant [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Phenylephrine Decreases Vascular Tension in Goat Arteries in Specific Circumstances | PLOS One [journals.plos.org]
- 10. Vasoconstriction with phenylephrine increases cardiac output in preload dependent patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ovid.com [ovid.com]
Phenylephrine Bitartrate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of phenylephrine (B352888) bitartrate (B1229483). The information presented herein is intended to support research, development, and formulation activities involving this widely used sympathomimetic amine.
Physicochemical Properties
Phenylephrine bitartrate is the bitartrate salt of phenylephrine, a selective alpha-1 adrenergic receptor agonist.[1] Understanding its fundamental physicochemical properties is crucial for predicting its behavior in various pharmaceutical formulations.
Table 1: Physicochemical Properties of Phenylephrine and its Salts
| Property | Value | Salt Form |
| Molecular Formula | C₁₃H₁₉NO₈ | Bitartrate |
| Molecular Weight | 317.29 g/mol | Bitartrate |
| Appearance | White or almost white crystalline powder | Hydrochloride |
| Melting Point | 140-145 °C | Hydrochloride |
| pKa | 8.97 | Free Base |
| LogP | -0.31 | Free Base |
Note: Some data is for the hydrochloride salt or free base due to the limited availability of specific data for the bitartrate salt.
Solubility Characteristics
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound is generally considered to be freely soluble in water. The solubility of its corresponding hydrochloride salt has been more extensively quantified in various solvents.
Table 2: Solubility Data of Phenylephrine Salts
| Solvent | Solubility | Salt Form |
| Water | Freely Soluble | Hydrochloride |
| Ethanol | Freely Soluble (~25 mg/mL) | Hydrochloride |
| Glycerin | Freely Soluble | Hydrochloride[2] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | ~5 mg/mL | Hydrochloride |
| Chloroform | Insoluble | Hydrochloride |
| Ethyl Ether | Insoluble | Hydrochloride |
The qualitative term "Freely Soluble" corresponds to the USP definition of 1-10 parts of solvent required for 1 part of solute.
Effect of pH on Solubility
The solubility of phenylephrine, as a weak base, is pH-dependent. In acidic solutions, the amine group is protonated, forming a more soluble salt. A 10% w/v aqueous solution of this compound has a pH between 3.0 and 4.0.[3] The stability of phenylephrine hydrochloride has been reported to be optimal in the pH range of 4.0 to 5.5.[4]
Stability Profile
This compound is susceptible to degradation under various conditions, which can impact the safety and efficacy of the final drug product.
Degradation Pathways
The primary degradation pathways for phenylephrine include oxidation, photodecomposition, and reactions with other formulation components.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by the presence of metal ions and exposure to light and air. This can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation.[[“]] Studies have shown that this compound is more prone to degradation under irradiation compared to phenylephrine hydrochloride.[[“]] A major photolytic degradation product is a phenylephrine derivative with an unsaturated side chain, resulting from the loss of a water molecule.[[“]]
-
Interaction with Excipients: Phenylephrine can react with certain excipients. For instance, interactions with maleic acid (present in maleate (B1232345) salts of other APIs) can lead to the formation of phenylephrine-maleate adducts.
Comparative Stability
Research indicates that this compound is generally less stable than phenylephrine hydrochloride.[[“]] This is likely due to the additional decomposition sensitivity of the tartaric acid counter-ion.[[“]]
Experimental Protocols
Solubility Determination: Equilibrium Shake-Flask Method
This method is a standard approach for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, ethanol, buffer solutions of different pH) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at different time points until the concentration of the solute in the solution becomes constant.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the solution by centrifugation and/or filtration using a chemically inert filter (e.g., 0.45 µm PTFE).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility of this compound in the solvent in units such as mg/mL or g/100mL.
Stability Indicating Method: Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol based on ICH Q1A guidelines.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified duration.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH and heat at a controlled temperature for a specified duration. Neutralize the solution after the stress period.
-
Oxidative Degradation: Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3-30%) and keep at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 60-80 °C).
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to a combination of visible and UV light, as specified in ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The HPLC method should be capable of separating the intact this compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Data Evaluation: Evaluate the chromatograms to identify and quantify the degradation products. The extent of degradation should ideally be between 5-20% to ensure that the analytical method is challenged appropriately.
Visualizations
Signaling Pathway of Phenylephrine
Phenylephrine exerts its pharmacological effects by acting as a selective agonist at α1-adrenergic receptors. The binding of phenylephrine to these G-protein coupled receptors initiates a downstream signaling cascade.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Activated by Phenylephrine.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study of an active pharmaceutical ingredient like this compound.
Caption: Workflow for a Forced Degradation Study of this compound.
References
- 1. This compound | C13H19NO8 | CID 46174134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uspbpep.com [uspbpep.com]
- 4. US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers - Google Patents [patents.google.com]
- 5. consensus.app [consensus.app]
A Technical Guide to the Historical Research and Initial Findings of Phenylephrine Bitartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Historical Overview
Phenylephrine (B352888), a synthetic sympathomimetic amine, was first patented in 1933 and introduced into medical use in 1938.[1] As a direct-acting α1-adrenergic receptor agonist, its primary function is to induce vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure.[2] Historically, this pharmacological profile led to its investigation and use for two primary indications: as a vasopressor to manage hypotension, particularly during anesthesia, and as a nasal decongestant.[2]
The initial approval of oral phenylephrine as an over-the-counter (OTC) nasal decongestant by the U.S. Food and Drug Administration (FDA) in the mid-20th century was based on studies conducted in the preceding decades.[3] These early investigations suggested a dose-dependent efficacy in reducing nasal airway resistance. However, the methodologies and findings of these foundational studies have since come under significant scrutiny, culminating in a 2023 FDA advisory committee concluding that orally administered phenylephrine is ineffective as a nasal decongestant.[1] This guide provides a technical examination of the initial research, focusing on the early data, experimental designs, and the core mechanism of action that defined phenylephrine's role in pharmacology for decades.
Mechanism of Action: The Alpha-1 Adrenergic Signaling Pathway
Phenylephrine functions as a selective agonist for the α1-adrenergic receptor, with minimal to no activity at β-adrenergic receptors.[2] This selectivity is key to its physiological effects. The α1-adrenergic receptors are G-protein coupled receptors (GPCRs) predominantly located on the smooth muscle of blood vessels.
The binding of phenylephrine to the α1-receptor initiates a well-defined intracellular signaling cascade:
-
Gq Protein Activation: Ligand binding induces a conformational change in the receptor, activating the associated heterotrimeric Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3, a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
Smooth Muscle Contraction: The rise in intracellular calcium, in conjunction with DAG's activation of protein kinase C (PKC), leads to the phosphorylation of contractile proteins and subsequent smooth muscle contraction.
This cascade results in vasoconstriction, which, in the nasal mucosa, was believed to reduce blood flow, decrease swelling, and alleviate congestion. Systemically, this vasoconstriction increases total peripheral resistance, thereby elevating mean arterial pressure.
Initial Findings from Early Clinical Research
The foundational efficacy data for oral phenylephrine as a nasal decongestant comes from a series of unpublished studies conducted from the 1950s through the 1970s, which were reviewed by the FDA for its 1976 monograph.[3][4] These studies primarily assessed the change in Nasal Airway Resistance (NAR) as an objective measure of decongestion.
While the original, detailed data from these individual studies are not widely available, subsequent meta-analyses have summarized their findings. These analyses indicate a statistically significant, though modest, effect at certain doses. For instance, a meta-analysis of unpublished studies showed that a 25 mg dose of phenylephrine resulted in a significant reduction of maximal NAR compared to placebo.[5] However, the more common 10 mg dose did not show a statistically significant effect on NAR over placebo.[5]
The vasopressor effects of intravenous phenylephrine were also established during this early period. Clinicians observed a rapid and dose-dependent increase in blood pressure following IV administration, making it a useful agent for counteracting hypotension induced by anesthesia.[2]
Quantitative Data Summary
The following table summarizes the quantitative findings from meta-analyses of early clinical trials on oral phenylephrine for nasal decongestion. It is important to note that these are aggregated results and individual study outcomes were variable.
| Parameter | Phenylephrine Dose | Result vs. Placebo | Confidence Interval (95%) | Source |
| Maximal NAR Reduction | 10 mg | 10.1% mean difference in relative change from baseline | -3.8% to 23.9% | [5] |
| Maximal NAR Reduction | 25 mg | 27.6% mean difference in relative change from baseline | 17.5% to 37.7% | [5] |
NAR: Nasal Airway Resistance
Historical Experimental Protocols
Detailed methodologies from the earliest phenylephrine studies are not readily accessible. However, based on the instrumentation and techniques available at the time, a generalized protocol for a typical 1960s-1970s clinical trial evaluating oral phenylephrine as a nasal decongestant can be reconstructed.
Key Experiment: Measurement of Nasal Airway Resistance (NAR)
The primary objective endpoint in these early studies was NAR, measured using rhinomanometry.
1. Subject Recruitment and Baseline Measurement:
-
Inclusion Criteria: Adult subjects with symptoms of acute nasal congestion, typically due to the common cold.
-
Exclusion Criteria: History of hypertension, cardiovascular disease, or use of other sympathomimetic drugs.
-
Acclimatization: Subjects would rest in a temperature and humidity-controlled room for at least 30 minutes to allow nasal mucosa to stabilize.
-
Baseline NAR: An initial rhinomanometry measurement was taken to establish baseline nasal resistance before any intervention.
2. Intervention:
-
Design: Studies often employed a double-blind, placebo-controlled, crossover design.
-
Dosing: Subjects would receive a single oral dose of phenylephrine (e.g., 10 mg or 25 mg) or a matching placebo.
-
Washout Period: In crossover designs, a sufficient washout period (e.g., one week) would be allowed between treatments.
3. Post-Dose Measurement and Data Collection:
-
Time Points: NAR measurements were repeated at fixed intervals post-dosing (e.g., 30, 60, 90, 120, 180 minutes).
-
Rhinomanometry Technique: Active anterior rhinomanometry was the common method. This involves:
-
The patient is seated comfortably in an upright position.[6]
-
An airtight facemask is placed over the nose, connected to a pneumotachograph to measure airflow through one nostril.[4]
-
A pressure-sensing tube is placed and sealed in the contralateral (opposite) nostril to measure the pressure gradient between the nostril and the nasopharynx during quiet, spontaneous breathing.[6]
-
-
Calculation: Nasal resistance (R) was calculated using Ohm's law for fluids: R = ΔP / V̇ , where ΔP is the transnasal pressure difference and V̇ is the nasal airflow rate.
4. Data Analysis:
-
The percentage change in NAR from baseline was calculated for each time point.
-
Statistical comparisons were made between the phenylephrine and placebo treatment groups to determine efficacy.
Conclusion and Re-evaluation
References
- 1. Vasopressor Therapy [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Objective measurement of nasal airway dimensions using acoustic rhinometry: methodological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. Rhinomanometry - Wikipedia [en.wikipedia.org]
Phenylephrine Bitartrate: An In-depth Technical Guide on Off-Target Effects and Secondary Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylephrine (B352888) is a synthetic sympathomimetic amine widely recognized for its primary pharmacological action as a selective alpha-1 adrenergic receptor agonist.[1][2][3][4] This activity leads to vasoconstriction, making it a staple in clinical settings for treating hypotension, particularly in cases of septic shock or anesthesia-induced vasodilation.[2][3][5][6] It is also a common component in over-the-counter nasal decongestants and ophthalmic solutions for mydriasis.[2][5] While its on-target effects are well-documented, a comprehensive understanding of its secondary pharmacology and off-target interactions is crucial for predicting potential side effects, identifying drug-drug interactions, and exploring new therapeutic applications. This guide provides a detailed examination of the off-target profile of phenylephrine, summarizing quantitative data, outlining experimental methodologies, and visualizing key signaling pathways.
Primary Pharmacology: Alpha-1 Adrenergic Receptor Agonism
Phenylephrine's principal mechanism of action is the direct agonism of alpha-1 adrenergic receptors.[2][3][5] These G-protein coupled receptors (GPCRs) are primarily coupled to the Gq alpha subunit. Upon activation by phenylephrine, a conformational change in the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of vascular smooth muscle, causing vasoconstriction and an increase in systemic vascular resistance and blood pressure.[7]
Caption: Primary signaling pathway of Phenylephrine via the α1-adrenergic receptor.
Secondary Pharmacology and Off-Target Effects
While phenylephrine is highly selective for the alpha-1 adrenergic receptor, evidence suggests interactions with other adrenergic receptor subtypes, particularly at higher concentrations or under specific physiological conditions. These interactions constitute its secondary pharmacology and can lead to unexpected clinical effects.
Beta-Adrenergic Receptor Activity
Contrary to the common description of phenylephrine as a "pure" alpha-1 agonist, several studies have demonstrated weak partial agonist activity at beta-adrenergic receptors.[1] This effect is typically masked by the drug's potent alpha-1-mediated vasoconstriction. However, when alpha-adrenergic receptors are blocked, phenylephrine can induce vasodilation, a characteristic beta-2 receptor-mediated response.[8][9]
A study in healthy human volunteers showed that after administration of an alpha-blocker (phentolamine), an infusion of phenylephrine caused a transient increase in forearm vascular conductance, indicating vasodilation.[8][9] This vasodilator effect was subsequently blocked by the beta-blocker propranolol (B1214883), confirming that it was mediated by beta-2 adrenergic receptors.[8][9] This suggests that in certain clinical scenarios, especially where alpha-blockade is present, phenylephrine's beta-adrenergic activity could become clinically relevant.
Caption: Off-target signaling of Phenylephrine via the β2-adrenergic receptor.
Alpha-2 Adrenergic Receptor Activity
Phenylephrine generally exhibits weak or minimal agonist activity at alpha-2 adrenergic receptors.[1] However, some preclinical studies have noted alpha-2-mediated effects, such as presynaptic inhibition of norepinephrine (B1679862) release.[10]
Indirect Sympathomimetic Action
Recent research challenges the long-held view of phenylephrine as a purely direct-acting agonist.[1][10] There is emerging evidence that phenylephrine can be taken up into sympathetic nerve terminals and cause the release of endogenous norepinephrine (NA).[10] This indirect action would mean that a portion of phenylephrine's observed effects could be attributed to the stimulation of adrenergic receptors by released NA, which would activate alpha-1, alpha-2, and beta receptors. This could explain some of the unexpected side effects observed clinically that are not characteristic of a pure alpha-1 agonist.[10]
Quantitative Summary of Receptor Interactions
The following table summarizes the known binding affinities (pKi) of phenylephrine for various adrenergic receptor subtypes. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Ligand | pKi | Species | Cell Line/Tissue Source | Reference |
| Alpha-1A | L-Phenylephrine | 5.61 | Human | HEK293 cells | [11] |
| Alpha-2A | L-Phenylephrine | 4.60 | Human | CHO cells | [11] |
| Alpha-2C | L-Phenylephrine | 4.72 | Human | CHO cells | [11] |
Note: Comprehensive pKi or Ki values for phenylephrine at beta-adrenergic receptors are not consistently reported in the literature, reflecting its very low affinity for these subtypes.
Experimental Protocols
The characterization of a compound's on- and off-target pharmacology relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments used to determine the receptor binding and functional activity profiles of compounds like phenylephrine.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[12][13] It measures the ability of an unlabeled compound (phenylephrine) to compete with a high-affinity radiolabeled ligand for binding to the target receptor.
Objective: To measure the binding affinity of phenylephrine for various adrenergic receptor subtypes (e.g., alpha-1, alpha-2, beta).
Materials:
-
Membrane Preparation: Cell membranes isolated from tissues or cultured cell lines stably expressing the human adrenergic receptor subtype of interest.[14][15]
-
Radioligand: A specific radiolabeled antagonist for the target receptor (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2, [¹²⁵I]-Iodocyanopindolol for β receptors).[14]
-
Test Compound: Phenylephrine bitartrate (B1229483), serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[14]
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist (e.g., phentolamine (B1677648) for alpha receptors, propranolol for beta receptors).[12]
-
Filtration System: Glass fiber filters and a cell harvester.
-
Detection: Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration close to its Kd), and varying concentrations of phenylephrine. For total binding, omit phenylephrine. For non-specific binding, add the non-specific binding control.[13][15]
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[14]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[14][15]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[14]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[14]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the log concentration of phenylephrine to generate a competition curve and determine the IC50 value (the concentration of phenylephrine that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[16]
Caption: General workflow for a competitive radioligand binding assay.
Functional cAMP Assay
This assay measures the functional consequence of receptor activation for Gs- and Gi-coupled receptors by quantifying changes in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP).
Objective: To determine if phenylephrine has agonist or antagonist activity at Gs-coupled (e.g., beta-adrenergic) or Gi-coupled (e.g., alpha-2 adrenergic) receptors.
Materials:
-
Cell Line: A cell line (e.g., HEK293, CHO) stably expressing the receptor of interest.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, GloSensor™, AlphaScreen).[17][18][19]
-
Test Compound: Phenylephrine bitartrate, serially diluted.
-
Control Agonist/Antagonist: Known ligands for the receptor.
-
Forskolin (B1673556) (for Gi assays): An adenylyl cyclase activator used to stimulate a baseline level of cAMP.
Procedure (Gs-coupled receptor agonist mode):
-
Cell Plating: Seed cells expressing the Gs-coupled receptor into a multi-well assay plate and incubate.
-
Compound Addition: Add varying concentrations of phenylephrine to the wells.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.
-
Cell Lysis & Detection: Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's protocol.
-
Signal Measurement: Read the plate using a plate reader appropriate for the detection technology (e.g., fluorescence, luminescence).
-
Data Analysis: Plot the signal against the log concentration of phenylephrine to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.
Procedure (Gi-coupled receptor agonist mode):
-
The procedure is similar to the Gs assay, but includes a co-stimulation with forskolin to induce cAMP production.
-
Activation of the Gi-coupled receptor by an agonist (like phenylephrine, if active) will inhibit adenylyl cyclase, leading to a decrease in the forskolin-stimulated cAMP levels.[20]
-
Data is analyzed to determine the IC50 value for the inhibition of cAMP production.
Conclusion
While this compound is correctly classified as a potent and selective alpha-1 adrenergic receptor agonist, a deeper pharmacological analysis reveals a more complex profile. Its off-target activities include weak partial agonism at beta-adrenergic receptors and potential for indirect sympathomimetic actions through norepinephrine release.[1][8][10] These secondary pharmacological characteristics, though often subtle, are critical for a complete understanding of the drug's net clinical effect, its potential for adverse events, and its profile of drug-drug interactions. The experimental protocols detailed herein represent the standard methodologies employed in the pharmaceutical industry to elucidate such on- and off-target activities, providing the robust data necessary for modern drug development and regulatory assessment.
References
- 1. Phenylephrine - Wikipedia [en.wikipedia.org]
- 2. Phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phenylephrine increases cardiac output by raising cardiac preload in patients with anesthesia induced hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. beta-Receptor agonist activity of phenylephrine in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. benchchem.com [benchchem.com]
Investigating the degradation of phenylephrine bitartrate
An In-depth Technical Guide to the Degradation of Phenylephrine (B352888) Bitartrate (B1229483)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylephrine bitartrate, a widely utilized sympathomimetic amine in pharmaceutical formulations, is susceptible to various degradation pathways that can compromise its efficacy and safety. A thorough understanding of its degradation profile is paramount for the development of stable dosage forms. This technical guide provides a comprehensive overview of the degradation of this compound, detailing its degradation mechanisms, influencing factors, and analytical methodologies for its characterization. Quantitative data from stability and forced degradation studies are summarized, and detailed experimental protocols are provided. Furthermore, visual representations of degradation pathways and experimental workflows are included to facilitate a deeper understanding of the core principles.
Introduction
Phenylephrine is an α1-adrenergic receptor agonist used primarily as a nasal decongestant. The bitartrate salt is frequently employed in oral and nasal preparations. The chemical stability of this compound is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially harmful impurities. This guide explores the intrinsic and extrinsic factors that contribute to the degradation of this compound.
Degradation Pathways and Products
This compound is susceptible to degradation through several mechanisms, including oxidation, hydrolysis, photolysis, and interaction with excipients.
2.1. Photodegradation
Exposure to light, particularly solar and fluorescent light, is a significant factor in the degradation of phenylephrine.[1][[“]][3][4][5] Studies have shown that this compound is more susceptible to photolytic degradation than its hydrochloride counterpart.[1][3] This increased lability is attributed to the photosensitivity of the tartaric acid counter-ion, which can decompose and subsequently interact with the phenylephrine molecule.[1][3]
The primary photodegradation product identified is a phenylephrine derivative with an unsaturated side chain, resulting from the loss of a water molecule.[1][[“]][3] Further oxidation products are also observed, indicating a complex degradation cascade.[1][[“]][3]
2.2. Oxidative Degradation
The phenylephrine molecule contains both a phenolic hydroxyl group and a secondary alcohol, both of which are susceptible to oxidation.[6] Forced degradation studies using oxidizing agents like hydrogen peroxide have confirmed this degradation pathway.[7][8]
2.3. Hydrolytic Degradation
This compound exhibits pH-dependent stability. While generally stable in acidic conditions (below pH 7.3), it undergoes degradation in alkaline environments.[6] For phenylephrine hydrochloride, degradation at a pH above 7 has been reported to occur on the side chain, leading to the loss of the secondary amine function.[6]
2.4. Degradation from Excipient Interaction
Interactions with other active pharmaceutical ingredients (APIs) or excipients can lead to the formation of adducts. A notable example is the interaction between phenylephrine and maleic acid (present as the counter-ion in APIs like chlorpheniramine (B86927) maleate).[9][10][11] This reaction, identified as a Michael addition, results in the formation of a phenylephrine-maleate adduct.[11] The presence of moisture can accelerate the formation of degradation products in solid dosage forms.[9]
A diagram illustrating the primary degradation pathways of phenylephrine is presented below.
Caption: Primary degradation pathways of phenylephrine.
Factors Influencing Stability
Several environmental and formulation-related factors can influence the stability of this compound.
-
Light: As detailed above, exposure to light is a critical factor.[1][[“]][3][4][5] Protection from light is essential during manufacturing and storage.
-
pH: Maintaining an acidic pH is crucial for the stability of aqueous formulations. A pH range of 4.5 to 6.0 has been suggested to minimize adduct formation when combined with maleate (B1232345) salts.[10]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[12][13]
-
Moisture: The presence of water can facilitate degradative reactions, particularly in solid dosage forms containing reactive excipients.[9]
-
Oxygen: The susceptibility of phenylephrine to oxidation necessitates control of oxygen levels in the final packaging.[6]
Quantitative Data from Degradation Studies
The following tables summarize quantitative data from forced degradation studies on phenylephrine. It is important to note that much of the detailed quantitative data in the literature pertains to phenylephrine hydrochloride; however, these data provide valuable insights into the general stability of the phenylephrine molecule.
Table 1: Summary of Forced Degradation Studies on Phenylephrine Hydrochloride
| Stress Condition | Reagents and Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl | 41.07% | [7] |
| Base Hydrolysis | Not Specified | 48.50% | [7] |
| Oxidative | 3% H₂O₂ | 2.58% | [7] |
| Thermal | Not Specified | 10.25% | [7] |
| Photolytic | UV Light (6 hours) | 12.94% | [7] |
| Acid Hydrolysis | 0.1N HCl, 1 hr at 60°C | 21.92% | [8] |
| Alkali Hydrolysis | 1N NaOH, 1 hr at 60°C | Significant Degradation | [8] |
| Oxidative | 30% H₂O₂, 24 hr at RT | Significant Degradation | [8] |
Table 2: Degradation in Formulation Studies
| Formulation Condition | Observation | % Degradation/Product Formation | Reference |
| Active/Excipient Mixes with Moisture | Formation of a degradation product with a molecular mass of 283 | 1.5 - 11.7% (by area) | [9] |
| Storage at 40°C and 75% RH for 6 months | Decrease in phenylephrine peak | ~20% | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following sections outline typical experimental protocols for investigating the degradation of this compound.
5.1. Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1N hydrochloric acid.
-
Reflux the solution at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).
-
Neutralize the solution with an appropriate base (e.g., 0.1N NaOH).
-
Dilute to a suitable concentration and analyze by a stability-indicating method.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1N sodium hydroxide.
-
Keep the solution at room temperature or a slightly elevated temperature for a set duration.
-
Neutralize the solution with an appropriate acid (e.g., 0.1N HCl).
-
Dilute and analyze.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound and add a solution of hydrogen peroxide (e.g., 3-30%).
-
Store the solution in the dark at room temperature for a specified time (e.g., 24 hours).
-
Dilute and analyze.
-
-
Thermal Degradation:
-
Expose the solid drug substance or a solution to dry heat in an oven at a high temperature (e.g., 70-105°C) for a defined period.
-
For the solid, dissolve in a suitable solvent after exposure.
-
Dilute and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples.
-
5.2. Stability-Indicating Analytical Method (RP-HPLC)
A validated stability-indicating method is required to separate and quantify phenylephrine from its degradation products.
-
Chromatographic System:
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The pH of the buffer is typically acidic.[8][14][16]
-
Detection: UV detection at a wavelength where phenylephrine has significant absorbance (e.g., 215 nm, 272 nm, or 280 nm).[8][12][14]
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30°C).[8][14]
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
The workflow for a typical forced degradation study is depicted in the following diagram.
Caption: Workflow for a forced degradation study.
Conclusion
The degradation of this compound is a multifaceted process influenced by light, pH, temperature, oxygen, and interactions with other formulation components. Photodegradation, leading to an unsaturated derivative, and oxidative degradation are key pathways. The bitartrate salt appears to be more photosensitive than the hydrochloride salt. A comprehensive understanding of these degradation pathways and the implementation of robust analytical methods are essential for the development of stable and effective pharmaceutical products containing this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and formulation scientists working with this API.
References
- 1. Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers - Google Patents [patents.google.com]
- 7. rjptonline.org [rjptonline.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP2246045A1 - Method for stabilizing phenylephrine - Google Patents [patents.google.com]
- 11. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.ceu.es [dspace.ceu.es]
- 13. pharmacyjournal.in [pharmacyjournal.in]
- 14. bepls.com [bepls.com]
- 15. scispace.com [scispace.com]
- 16. pharmascigroup.us [pharmascigroup.us]
An In-depth Technical Guide to the Identification of Phenylephrine Bitartrate Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation products of phenylephrine (B352888) bitartrate (B1229483), a widely used sympathomimetic amine. Understanding the degradation pathways and the resulting impurities is crucial for ensuring the safety, efficacy, and stability of pharmaceutical formulations containing this active pharmaceutical ingredient (API). This document details the identified degradation products, the analytical methodologies for their identification, and the underlying chemical mechanisms.
Core Degradation Pathways and Identified Products
Phenylephrine is susceptible to degradation under various stress conditions, including exposure to light, heat, humidity, and pH variations. The bitartrate salt, in particular, may exhibit unique degradation profiles due to the reactivity of the tartaric acid counter-ion.[1][[“]][3] The primary degradation mechanisms include oxidation, dehydration, and interactions with counter-ions or other excipients.
Major Degradation Products
Several key degradation products of phenylephrine have been identified through forced degradation studies and analysis of aged pharmaceutical samples.
-
Michael Addition Product: In formulations containing maleates (e.g., from chlorpheniramine (B86927) maleate), a significant degradation product is formed through a Michael addition reaction between phenylephrine and maleic acid.[4][5] This product has been identified as 2-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylaminosuccinic acid .[4] While this is prominent with maleate (B1232345) salts, similar nucleophilic addition reactions could be anticipated with degradation products of tartaric acid.
-
Dehydration Product: The loss of a water molecule from the side chain of phenylephrine results in the formation of a derivative with an unsaturated side chain. This is a major degradation product observed for both phenylephrine hydrochloride and bitartrate salts, particularly under photolytic stress.[1][3]
-
Oxidative Degradation Products: Phenylephrine's phenolic and secondary alcohol groups are prone to oxidation. This can lead to the formation of a corresponding quinone and ketone.[6] Studies have identified two primary oxidative degradants, often referred to as Deg1 and Deg2 in HPLC analyses.[7]
-
Other Degradation Mechanisms: Other potential degradation pathways for phenylephrine include pH-dependent cyclization, aldehyde-dependent phenolic cyclization, and furan-dependent cyclization.[6]
Quantitative Data on Degradation
The formation of degradation products is highly dependent on the specific stress conditions. The following tables summarize quantitative data from various studies.
Table 1: Degradation of Phenylephrine in the Presence of Maleic Acid
| Stress Condition | Degradation Product | Amount (% by area relative to Phenylephrine HCl) | Reference |
| Stressed active/excipient mix | 2-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylaminosuccinic acid | 1.5 - 11.7% | [4] |
Table 2: Forced Degradation Studies of Phenylephrine Hydrochloride
| Stress Condition | % Degradation | Reference |
| Acid Hydrolysis (0.1N HCl, 1 hr at 60°C) | 21.92% | [8] |
| Alkali Hydrolysis (1N NaOH, 1 hr at 60°C) | Not specified, but degradation observed | [8] |
| Oxidative (H₂O₂) | Degradation observed | [8] |
| Thermal (60°C for 4 hr) | No degradation detected | [8] |
| Photolytic (direct sunlight for 48 hr) | No degradation detected in one study, but significant in another | [8][9] |
| Photolytic Degradation (Sunlight for 5 hr) | 19.88% (Standard), 18.07% (Sample) | [9] |
| Alkaline Hydrolysis | Sensitive to this condition | [10] |
Experimental Protocols
The identification and quantification of phenylephrine bitartrate degradation products rely on a combination of chromatographic and spectroscopic techniques.
Protocol 1: Stability-Indicating HPLC Method
This protocol is designed to separate phenylephrine from its degradation products, allowing for accurate quantification.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase column, such as a Luna® 5µm C18 (250 x 4.6mm) or a Zorbax SB-CN 4.6 × 250 mm (5 μm), is commonly used.[4][8]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, 5mM ammonium (B1175870) acetate (B1210297) (pH 4.7) and methanol (B129727) (80:20, v/v) or 0.1% (v/v) perchloric acid with 100 mM sodium perchlorate (B79767) (A) and acetonitrile (B52724) (B) in a gradient elution.[4][8]
-
Flow Rate: A flow rate of 1.0 mL/min is generally employed.[4][8]
-
Detection: UV detection at a wavelength of 272 nm or 215 nm is suitable for phenylephrine and its degradation products.[8][11]
-
Sample Preparation:
-
Bulk Drug/Formulation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., water/acetonitrile 80:20 v/v) to a known concentration (e.g., 0.5 mg/mL of phenylephrine).[4]
-
Forced Degradation Samples: Subject the phenylephrine solution to stress conditions (e.g., acid, base, oxidation, heat, light). Neutralize the acidic and basic samples before injection.
-
Protocol 2: Isolation and Characterization of Degradation Products
For structural elucidation, degradation products need to be isolated and analyzed using spectroscopic methods.
-
Isolation:
-
Characterization:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the degradation products.[1][11] Tandem MS (MS/MS) provides fragmentation patterns for structural elucidation.[1][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are crucial for the definitive structural characterization of the isolated impurities.[11]
-
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key degradation pathways and the workflow for identifying the degradation products.
Caption: Key degradation pathways of phenylephrine.
Caption: Experimental workflow for identifying degradation products.
References
- 1. Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. dspace.ceu.es [dspace.ceu.es]
Phenylephrine Bitartrate: A Technical Guide to Mechanisms Beyond Alpha-1 Adrenergic Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Phenylephrine (B352888) bitartrate (B1229483) is widely recognized for its primary mechanism of action as a selective alpha-1 adrenergic receptor agonist, leading to vasoconstriction. This activity is the basis for its clinical use as a vasopressor and nasal decongestant. However, a growing body of evidence reveals a more complex pharmacological profile, with several mechanisms of action extending beyond simple alpha-1 agonism. This technical guide provides an in-depth exploration of these non-canonical pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.
Transporter-Mediated Norepinephrine (B1679862) Release
Contrary to the classical view of phenylephrine as a purely direct-acting sympathomimetic, recent studies suggest a significant indirect component to its action. Evidence indicates that phenylephrine can be taken up by the norepinephrine transporter (NAT) and subsequently induce the release of norepinephrine from sympathetic nerve terminals in a calcium-independent manner.[1][2][3] This released norepinephrine then acts on adrenergic receptors, contributing to the overall pharmacological effect of phenylephrine.
Quantitative Data
| Parameter | Value | Cell/Tissue Type | Reference |
| Phenylephrine Concentration for Norepinephrine Release | 0.3 - 30 µM | Mouse Vas Deferens | [2][3] |
| Inhibition of Contraction by Nisoxetine (NAT inhibitor) | ~88% | Mouse Vas Deferens | [3][4] |
Experimental Protocol: Measurement of [³H]Norepinephrine Efflux
This protocol is adapted from studies investigating phenylephrine-induced norepinephrine release.[1][2]
-
Cell Culture and Loading: Superior cervical ganglion cells are cultured and incubated with [³H]norepinephrine to allow for its uptake into synaptic vesicles.
-
Superfusion: The cells are then placed in a superfusion chamber and continuously perfused with a physiological salt solution (e.g., Tyrode's solution).
-
Stimulation: Phenylephrine is introduced into the superfusion medium at various concentrations.
-
Fraction Collection: The superfusate is collected in fractions over time.
-
Scintillation Counting: The radioactivity of each fraction is measured using a liquid scintillation counter to quantify the amount of [³H]norepinephrine released.
-
Data Analysis: The fractional efflux of tritium (B154650) is calculated for each time point to determine the rate of norepinephrine release in response to phenylephrine.
Signaling Pathway
Caption: Phenylephrine uptake via NAT and subsequent norepinephrine release.
Interaction with Nitric Oxide Signaling
Phenylephrine has been shown to modulate the nitric oxide (NO) signaling pathway, which plays a crucial role in vascular tone. This interaction is complex, with phenylephrine inducing the activity and expression of endothelial nitric oxide synthase (eNOS), and NO, in turn, influencing the vasoconstrictor response to phenylephrine.[5][6][7] In some tissues, phenylephrine's effects are dependent on an IP3-mediated intracellular NO release.[8]
Key Findings
-
Prolonged exposure to phenylephrine can lead to an increased expression of eNOS.[7]
-
Phenylephrine can stimulate NOS activity in aortic tissue, a response antagonized by prazosin (B1663645), suggesting it is secondary to alpha-1 receptor activation.[7]
-
In cat atrial myocytes, phenylephrine stimulates L-type Ca2+ current via an IP3-dependent intracellular NO release.[8] This pathway involves the activation of both PI-3K/Akt and Ca2+/calmodulin signaling.[8]
Experimental Protocol: Measurement of NOS Activity
This protocol is based on the measurement of the conversion of [³H]L-arginine to [³H]L-citrulline.[7]
-
Tissue Preparation: Aortic rings or isolated endothelial cells are prepared and homogenized in a suitable buffer.
-
Incubation: The homogenate is incubated in the presence of [³H]L-arginine, as well as necessary cofactors for NOS activity (e.g., NADPH, calmodulin, tetrahydrobiopterin).
-
Stimulation: Phenylephrine is added to the incubation mixture to stimulate NOS activity.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer, typically containing a cation exchange resin to bind unreacted [³H]L-arginine.
-
Separation and Quantification: The mixture is centrifuged, and the supernatant containing the [³H]L-citrulline is collected. The radioactivity of the supernatant is measured using liquid scintillation counting.
-
Data Analysis: The amount of [³H]L-citrulline produced is calculated and used as an index of NOS activity.
Signaling Pathway
Caption: Phenylephrine-induced nitric oxide signaling pathway.
Beta-Adrenergic Receptor Activity
While phenylephrine's affinity for beta-adrenergic receptors is significantly lower than for alpha-1 receptors, under certain conditions, its beta-adrenergic effects can be observed.[9][10] Specifically, when alpha-adrenergic receptors are blocked, phenylephrine can induce transient beta-2 mediated vasodilation.[11][12] At higher doses, some stimulation of beta-1 adrenergic receptors has also been reported.[10]
Quantitative Data
| Parameter | Value | Condition | Tissue | Reference |
| Forearm Vascular Conductance (FVC) change | From 5.7 ± 1.3 to 13.1 ± 1.8 units | With alpha-blockade | Human forearm | [11][12] |
| Duration of Vasodilation | ~1 minute | With alpha-blockade | Human forearm | [11][12] |
Experimental Protocol: Assessment of Beta-Adrenergic Vasodilation
This protocol is based on studies conducted in the human forearm.[11][12]
-
Subject Preparation: Healthy volunteers are instrumented for brachial artery infusion and forearm blood flow measurement (e.g., venous occlusion plethysmography).
-
Baseline Measurement: Baseline forearm blood flow and vascular conductance are recorded.
-
Alpha-Blockade: An alpha-adrenergic antagonist (e.g., phentolamine) is infused into the brachial artery to block alpha-receptor-mediated vasoconstriction.
-
Phenylephrine Infusion: Following alpha-blockade, phenylephrine is infused into the brachial artery at a controlled rate.
-
Blood Flow Measurement: Forearm blood flow is continuously monitored during and after phenylephrine infusion to detect any vasodilator response.
-
Beta-Blockade (for confirmation): In a subsequent phase, a beta-adrenergic antagonist (e.g., propranolol) is co-infused with the alpha-blocker and phenylephrine to confirm that the observed vasodilation is beta-receptor-mediated.
Logical Relationship Diagram
Caption: Unmasking of beta-2 adrenergic vasodilation by alpha-blockade.
Stimulation of Na+/Ca2+ Exchange
In cardiac myocytes, phenylephrine has been demonstrated to stimulate the Na+/Ca2+ exchanger, an important regulator of intracellular calcium homeostasis.[13][14][15] This effect is likely mediated through a protein kinase C (PKC)-dependent pathway, subsequent to alpha-1 adrenergic receptor activation.[13][14]
Quantitative Data
| Parameter | Value | Cell/Tissue Type | Reference |
| EC₅₀ for Na+/Ca2+ Exchanger Stimulation | 21 µM | Rat cardiac sarcolemmal vesicles | [14] |
| Maximal Stimulation of Na+/Ca2+ Exchanger Activity | Up to 111% | Rat cardiac sarcolemmal vesicles | [14] |
| Increase in Na+/Ca2+ Exchange Current | Up to 31.0 ± 5.4% | Rat ventricular myocytes | [13][15] |
Experimental Protocol: Whole-Cell Patch-Clamp Measurement of Na+/Ca2+ Exchange Current
This protocol is adapted from studies in rat ventricular myocytes.[13][15]
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from rat hearts.
-
Patch-Clamp Configuration: The whole-cell patch-clamp technique is employed to measure membrane currents.
-
Ionic and Pharmacological Blockade: The experimental solutions are designed to isolate the Na+/Ca2+ exchange current. This involves blocking other major currents such as Na+ channels (with appropriate holding potential), K+ channels (with intracellular Cs+ and extracellular Ba2+), and L-type Ca2+ channels (with nifedipine). The Na+/K+ pump is also inhibited (with ouabain (B1677812) or K+-free solution).
-
Induction of Exchange Current: The Na+/Ca2+ exchange current is induced by the application of extracellular Na+ and Ca2+.
-
Phenylephrine Application: Phenylephrine is applied to the cell, and the change in the Na+/Ca2+ exchange current is measured.
-
Inhibitor Studies: To elucidate the signaling pathway, the experiment is repeated in the presence of inhibitors such as prazosin (alpha-1 blocker), neomycin (phospholipase C inhibitor), and chelerythrine (B190780) (PKC inhibitor).
Signaling Pathway
Caption: PKC-dependent stimulation of the Na+/Ca2+ exchanger by phenylephrine.
Induction of c-fos Gene Expression
Phenylephrine can activate intracellular signaling pathways that lead to the expression of the immediate-early gene c-fos in vascular smooth muscle and cardiac cells.[9][16][17] The protein product of c-fos is a component of the AP-1 transcription factor, which is involved in regulating the expression of genes related to cell growth and differentiation. This suggests a role for phenylephrine in modulating longer-term cellular processes beyond acute vasoconstriction.
Key Findings
-
Phenylephrine stimulates c-fos expression in the heart.[17]
-
In neonatal rat ventricular myocytes, phenylephrine-induced c-fos expression is part of a hypertrophic response.[16]
-
The increase in c-fos expression in response to alpha-1 adrenergic agonists is linked to the activation of the AP-1 transcription factor complex.[18]
Experimental Protocol: Quantification of c-fos mRNA Expression
-
Cell/Tissue Treatment: Cultured cells (e.g., vascular smooth muscle cells, cardiomyocytes) or whole tissues are treated with phenylephrine for various durations.
-
RNA Extraction: Total RNA is extracted from the cells or tissues at different time points post-treatment.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The relative expression level of c-fos mRNA is quantified using qPCR with specific primers for c-fos and a reference gene (e.g., GAPDH) for normalization.
-
Data Analysis: The fold change in c-fos expression in phenylephrine-treated samples is calculated relative to untreated controls.
Signaling Pathway
Caption: Phenylephrine-induced c-fos gene expression pathway.
Conclusion
While the primary mechanism of action of phenylephrine bitartrate remains its selective agonism at alpha-1 adrenergic receptors, a comprehensive understanding of its pharmacology requires consideration of these additional, non-canonical pathways. The indirect sympathomimetic effect through norepinephrine release, the modulation of nitric oxide signaling, the unmasking of beta-adrenergic activity, the stimulation of Na+/Ca2+ exchange, and the induction of immediate-early gene expression all contribute to the complex biological effects of this compound. For researchers and drug development professionals, a deeper appreciation of these multifaceted actions is crucial for the rational design of new therapeutic agents and for a more complete understanding of the clinical effects and potential side effects of phenylephrine.
References
- 1. Mechanism of neurotransmitter release elicited by the preferential alpha 1-adrenergic receptor agonist phenylephrine in superfused superior cervical ganglion cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nitric oxide causes hyporeactivity to phenylephrine in isolated perfused livers from endotoxin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of nitric oxide synthase in reduced vasocontractile responsiveness induced by prolonged alpha1-adrenergic receptor stimulation in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Vascular beta-adrenoceptor stimulating properties of phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. beta-Receptor agonist activity of phenylephrine in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Phenylephrine-induced stimulation of Na+/Ca2+ exchange in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stimulation of the Na+/Ca2+ exchanger by phenylephrine, angiotensin II and endothelin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Inhibition of phenylephrine-induced cardiomyocyte hypertrophy by activation of multiple adenosine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proto-oncogene fos (c-fos) expression in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Upregulation of Phospholipase C Gene Expression Due to Norepinephrine-Induced Hypertrophic Response - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Phenylephrine Bitartrate In Vivo Dose-Response Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylephrine (B352888) is a selective alpha-1 adrenergic receptor agonist that causes vasoconstriction of both arteries and veins, leading to an increase in blood pressure.[1][2][3] In vivo dose-response studies are fundamental to characterizing the pharmacodynamic properties of phenylephrine bitartrate. These studies are essential for determining the potency (ED50) and efficacy of the compound and for establishing safe and effective dosing regimens. This document provides detailed protocols and application notes for designing and conducting a robust in vivo dose-response study for this compound, focusing on its pressor effects.
Mechanism of Action & Signaling Pathway
Phenylephrine selectively binds to and activates α1-adrenergic receptors on vascular smooth muscle.[1][3] This activation initiates a downstream signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ concentration leads to the contraction of smooth muscle cells, causing vasoconstriction and a subsequent increase in systemic vascular resistance and blood pressure.[1]
Experimental Design and Protocols
Animal Models
The choice of animal model is critical for the relevance and success of the study. Rodent models are commonly used for hypertension research.[4][5]
-
Recommended Models:
-
Sprague-Dawley Rats: Widely used for cardiovascular research due to their stable hemodynamics.
-
Wistar Rats: Another common outbred strain suitable for blood pressure studies.
-
Spontaneously Hypertensive Rats (SHR): A genetic model of hypertension, useful for studying the effects of phenylephrine in a hypertensive state.
-
Materials and Reagents
-
This compound (USP grade)
-
Vehicle: 0.9% Sodium Chloride (Sterile Saline) or 5% Dextrose in Water (D5W)[6][7]
-
Anesthetic (e.g., Isoflurane, or a combination of ketamine/xylazine)
-
Heparinized saline (for catheter flushing)
-
Surgical instruments for cannulation
-
Pressure transducer and data acquisition system
-
Syringe infusion pump
Protocol 1: Drug Preparation
Proper dilution of phenylephrine is crucial for accurate dosing.
-
Stock Solution Preparation: Prepare a stock solution of this compound. For example, dissolve 10 mg of phenylephrine in 1 mL of sterile saline to get a 10 mg/mL stock.
-
Intermediate Dilution: For bolus injections, dilute the stock solution. For example, add 1 mL of the 10 mg/mL stock to 99 mL of saline to create a 100 mcg/mL solution.[6][7]
-
Infusion Preparation: For continuous infusion, a common preparation involves adding 10 mg of phenylephrine to 500 mL of saline or D5W, yielding a final concentration of 20 mcg/mL.[6][7]
-
Storage: Diluted solutions should be used promptly. They can be stored for up to 4 hours at room temperature or 24 hours under refrigeration.[7]
Protocol 2: Animal Preparation and Surgical Procedure
This protocol describes the cannulation of the carotid artery and jugular vein for direct blood pressure monitoring and intravenous drug administration, respectively.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Place the animal in a supine position. Shave and disinfect the ventral neck area.
-
Cannulation:
-
Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.
-
Carefully dissect and isolate the left carotid artery. Insert a saline-filled, heparinized cannula connected to a pressure transducer to measure arterial blood pressure.
-
Isolate the right jugular vein and insert a cannula for intravenous drug administration.
-
-
Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery until hemodynamic parameters (blood pressure and heart rate) are stable.
Protocol 3: In Vivo Dose-Response Procedure
This procedure outlines the administration of escalating doses of phenylephrine to construct a dose-response curve.
-
Baseline Recording: Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for at least 15-20 minutes to ensure a stable baseline.
-
Vehicle Administration: Administer an intravenous bolus of the vehicle (e.g., sterile saline) to control for any effects of the injection itself.
-
Dose Administration: Administer phenylephrine intravenously as either escalating bolus injections or a continuous infusion at increasing rates. The onset of action after an IV bolus is rapid, with effects lasting up to 20 minutes.[1][7]
-
Recording: Continuously record MAP and HR. After each bolus dose, allow the blood pressure to return to baseline before administering the next dose.
-
Data Analysis: For each dose, determine the peak change in MAP from the pre-dose baseline. Plot the change in MAP against the logarithm of the phenylephrine dose to generate a dose-response curve. Calculate the ED50 (the dose that produces 50% of the maximal response) using non-linear regression analysis.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Recommended Intravenous Dose Ranges for Pre-clinical and Clinical Studies
| Study Type / Species | Route | Dose Range | Purpose | Reference |
| Rodents (Rats) | IV Bolus | 0.1 - 30 µg/kg | Dose-response curve generation | [5] |
| Humans (Perioperative) | IV Bolus | 50 - 250 µg | Treatment of hypotension | [7][8] |
| Humans (Septic Shock) | IV Infusion | 0.5 - 6 µg/kg/min | Blood pressure support | [8][9] |
| Humans (General ICU) | IV Infusion | 0.5 - 8.0 µg/kg/min | Hemodynamic support | [10] |
Table 2: Example Data for a Dose-Response Curve in a Rat Model
| Phenylephrine Dose (µg/kg, IV) | Baseline MAP (mmHg) | Peak MAP (mmHg) | Change in MAP (ΔmmHg) |
| Vehicle | 102 ± 5 | 103 ± 5 | 1 ± 1 |
| 0.1 | 101 ± 4 | 110 ± 5 | 9 ± 2 |
| 0.3 | 103 ± 5 | 125 ± 6 | 22 ± 3 |
| 1.0 | 102 ± 4 | 145 ± 7 | 43 ± 4 |
| 3.0 | 101 ± 5 | 160 ± 8 | 59 ± 5 |
| 10.0 | 102 ± 6 | 172 ± 9 | 70 ± 6 |
| 30.0 | 103 ± 5 | 175 ± 9 | 72 ± 7 |
Note: Data are presented as Mean ± SEM and are hypothetical for illustrative purposes.
Experimental Workflow Visualization
Conclusion
This guide provides a comprehensive framework for designing and executing an in vivo dose-response study for this compound. Adherence to these detailed protocols will enable researchers to obtain reliable and reproducible data on the pharmacodynamic effects of phenylephrine, which is crucial for both basic research and clinical drug development. Investigators should always operate under institutionally approved animal care and use protocols.
References
- 1. droracle.ai [droracle.ai]
- 2. quora.com [quora.com]
- 3. Phenylephrine - Wikipedia [en.wikipedia.org]
- 4. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. A dose-response study of phenylephrine in critically ill, septic surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenylephrine Bitartrate Stock Solution Preparation in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of phenylephrine (B352888) bitartrate (B1229483) stock solutions for use in laboratory research. This document includes information on the chemical properties, solubility, and step-by-step instructions for preparing solutions for both in vitro and in vivo studies. Additionally, a detailed visualization of the associated signaling pathway is provided.
Chemical Properties and Data Presentation
Phenylephrine is a selective α1-adrenergic receptor agonist that is widely used in research to study the effects of adrenergic signaling, particularly in smooth muscle contraction, cardiovascular regulation, and other physiological processes.[1] The bitartrate salt is a common form used in laboratory settings.
Table 1: Chemical and Physical Properties of Phenylephrine and its Salts
| Property | Phenylephrine | Phenylephrine Bitartrate | Phenylephrine Hydrochloride |
| Molecular Formula | C₉H₁₃NO₂ | C₁₃H₁₉NO₈[1] | C₉H₁₄ClNO₂ |
| Molecular Weight | 167.21 g/mol [2] | 317.29 g/mol [1] | 203.67 g/mol [3] |
| Appearance | Solid | White crystalline powder | Odorless white microcrystalline powder |
Table 2: Solubility Data
| Solvent | This compound | Phenylephrine Hydrochloride |
| Water | Soluble (A 10% w/v solution, equivalent to 100 mg/mL, is readily prepared.[4][5] A concentration of 240 mg/mL has also been reported for specific analytical tests.[4][5]) | ≥ 100 mg/mL[6] |
| DMSO | No specific data found. Expected to be soluble based on the solubility of the hydrochloride salt. | ~20 mg/mL, 51.59 mg/mL[7] |
| Ethanol | Sparingly soluble | ~25 mg/mL |
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution of this compound for In Vitro Studies
This protocol describes the preparation of a 10 mM stock solution in sterile water, suitable for use in cell culture and isolated tissue experiments.
Materials:
-
This compound (MW: 317.29 g/mol )
-
Sterile, deionized, or distilled water
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile-filtering unit (0.22 µm pore size)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 317.29 g/mol = 0.0317 g or 31.73 mg
-
-
Weighing: Accurately weigh 31.73 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL) to the tube. Vortex gently until the powder is completely dissolved.
-
Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to 10 mL.
-
Sterilization: Sterile-filter the 10 mM this compound solution using a 0.22 µm syringe filter into a new sterile conical tube. This step is critical for cell culture applications to prevent contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Frozen aliquots are typically stable for several months. Avoid repeated freeze-thaw cycles. Aqueous solutions of phenylephrine are not recommended for storage for more than one day at room temperature.
Preparation of a Dosing Solution for In Vivo Studies in Mice
This protocol provides an example of how to prepare a this compound solution for intraperitoneal (i.p.) administration in mice, based on a desired dosage.
Materials:
-
This compound (MW: 317.29 g/mol )
-
Sterile 0.9% saline solution
-
Calibrated analytical balance
-
Sterile conical tubes
-
Sterile syringes and needles for administration
Procedure:
-
Determine the desired stock concentration: For a target dose of 0.3 mg/kg of phenylephrine administered intraperitoneally to a 25 g mouse in a 100 µL injection volume, a stock solution of 0.075 mg/mL is required.[8]
-
Calculate for the stock solution: To prepare 10 mL of a 0.075 mg/mL stock solution, you would need:
-
Mass (mg) = Concentration (mg/mL) x Volume (mL)
-
Mass (mg) = 0.075 mg/mL x 10 mL = 0.75 mg
-
-
Weigh and Dissolve: Accurately weigh 0.75 mg of this compound and dissolve it in 10 mL of sterile 0.9% saline.
-
Administration: The dosing solution should be freshly prepared on the day of the experiment. For a 25 g mouse, a 100 µL injection of the 0.075 mg/mL solution will deliver a dose of 0.3 mg/kg.
Note on Stability: this compound solutions can be prone to degradation, especially when exposed to light.[[“]] It is recommended to prepare solutions fresh and protect them from light. For longer-term storage, aliquoting and freezing at -20°C or below is advised.
Signaling Pathway and Experimental Workflow Visualization
Phenylephrine Signaling Pathway
Phenylephrine acts as a selective agonist for α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a signaling cascade that leads to various physiological responses, most notably smooth muscle contraction.
Caption: Alpha-1 adrenergic receptor signaling pathway activated by phenylephrine.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a sterile stock solution of this compound for laboratory use.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound | C13H19NO8 | CID 46174134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylephrine | 59-42-7 [chemicalbook.com]
- 3. apexbt.com [apexbt.com]
- 4. drugfuture.com [drugfuture.com]
- 5. uspbpep.com [uspbpep.com]
- 6. Phenylephrine HCl | CHEO ED Outreach [outreach.cheo.on.ca]
- 7. medkoo.com [medkoo.com]
- 8. Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
Application Notes and Protocols for Phenylephrine Bitartrate in Isolated Aortic Ring Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing phenylephrine (B352888) bitartrate (B1229483) in isolated aortic ring experiments, a fundamental methodology in cardiovascular pharmacology for studying vascular smooth muscle function and reactivity.
Introduction
Phenylephrine is a potent and selective α1-adrenergic receptor agonist.[1][2][3][4] Its primary mechanism of action involves binding to α1-adrenergic receptors on vascular smooth muscle cells, initiating a signaling cascade that leads to vasoconstriction.[1][4][5] This makes it an invaluable tool for inducing contraction in isolated blood vessel preparations, such as aortic rings, to study the effects of potential vasodilator compounds or to investigate the physiological and pathophysiological mechanisms of vascular tone regulation.
Mechanism of Action
Phenylephrine's vasoconstrictive effect is mediated through the activation of the Gq/11 G-protein coupled α1-adrenergic receptor.[5] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration leads to the activation of calcium-dependent signaling pathways that ultimately result in smooth muscle contraction.[1][5]
Signaling Pathway of Phenylephrine-Induced Vasoconstriction
Caption: Signaling cascade of phenylephrine-induced vasoconstriction.
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible results in isolated aortic ring experiments. The following is a general methodology synthesized from multiple sources.
Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.[6]
-
Physiological Salt Solution (PSS): Krebs-Ringer bicarbonate (KRB) buffer is a typical choice.[6][7] Its composition (in mM) is: 120 NaCl, 4.2 KCl, 1.19 KH2PO4, 25 NaHCO3, 1.2 MgSO4, 1.3 CaCl2, and 5 D-glucose.[6] The solution should be maintained at pH 7.4 and gassed continuously with 95% O2 and 5% CO2.[6]
-
Phenylephrine Bitartrate: Prepare a stock solution in distilled water.
-
Other Reagents: Acetylcholine (B1216132), potassium chloride (KCl).
Experimental Workflow Diagram
Caption: General workflow for isolated aortic ring experiments.
Step-by-Step Protocol
-
Aortic Ring Preparation:
-
Mounting and Equilibration:
-
Suspend the aortic rings in a 10 mL organ bath containing KRB solution maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[6][8]
-
Apply an optimal resting tension. This is often determined by finding the tension that produces the maximal contractile response to 60 mM KCl and is typically between 1.4 g and 2.0 g.[6][7]
-
Allow the rings to equilibrate for at least 40-120 minutes, replacing the KRB solution every 30 minutes.[6][8][9]
-
-
Viability and Endothelial Integrity Checks:
-
To check the viability of the smooth muscle, contract the rings with a high concentration of KCl (e.g., 60 mM).[7]
-
After washing and returning to baseline, assess endothelial integrity. First, induce a stable, submaximal contraction with phenylephrine (e.g., 10⁻⁷ M).[8]
-
Then, add acetylcholine (e.g., 10⁻⁵ M). A relaxation of over 80% is generally considered indicative of an intact endothelium.[8]
-
-
Experimental Procedure:
-
After washing out the acetylcholine and allowing the tension to return to baseline, the experiment can begin.
-
To study the contractile response to phenylephrine, a cumulative concentration-response curve is typically generated by adding increasing concentrations of phenylephrine (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath.[8]
-
To study the effect of a vasodilator, pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 0.1-1 µM) to achieve a stable tone. Then, a cumulative concentration-response curve for the vasodilator can be constructed.[10]
-
Data Presentation
The following tables summarize typical concentrations and parameters reported in the literature for phenylephrine in isolated rat aortic ring experiments.
Table 1: Phenylephrine Concentrations for Inducing Contraction
| Concentration (Molar) | Purpose | Reference |
| 10⁻⁹ to 10⁻⁵ | Generating a cumulative concentration-response curve. | [8] |
| 10⁻⁷ | Inducing a stable contraction for testing endothelial integrity. | [6][8] |
| 0.3 x 10⁻⁶ (0.3 µM) | Increasing resting tone in endothelium-intact rings. | [10] |
| 1 x 10⁻⁶ (1 µM) | Pre-contraction for studying relaxation responses. | [10] |
Table 2: Reported Pharmacological Parameters for Phenylephrine
| Parameter | Value | Experimental Conditions | Reference |
| pEC₅₀ | 5.60 ± 0.29 | Control rat aorta | |
| Eₘₐₓ | 1.31 ± 0.09 g/mg dry wt | Control rat aorta | [11] |
| Eₘₐₓ | 0.46 ± 0.04 g/mg dry wt | Rat aorta after 48h hypoxia | [11] |
Note: EC₅₀ (half maximal effective concentration) and Eₘₐₓ (maximal response) values can vary significantly depending on the specific experimental conditions, including the strain and age of the animal, the presence or absence of endothelium, and the specific buffer composition.
Conclusion
The use of this compound in isolated aortic ring experiments is a robust and well-established method for investigating vascular pharmacology. By following standardized protocols and carefully controlling experimental variables, researchers can obtain reliable and reproducible data on the contractile properties of vascular smooth muscle and the effects of various pharmacological agents.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is Phenylephrine Hydrochloride used for? [synapse.patsnap.com]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of calcium channels responsible for phenylephrine-induced contraction in rat aorta 3 days after acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medsci.org [medsci.org]
- 9. Acute exercise attenuates phenylephrine-induced contraction of rabbit isolated aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta 3-adrenoceptor stimulation induces vasorelaxation mediated essentially by endothelium-derived nitric oxide in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impaired reactivity of rat aorta to phenylephrine and KCl after prolonged hypoxia: role of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method for Purity Analysis of Phenylephrine Bitartrate
Introduction
Phenylephrine (B352888) bitartrate (B1229483) is a sympathomimetic amine widely used as a nasal decongestant, mydriatic, and vasopressor. Ensuring the purity of phenylephrine bitartrate is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying the active pharmaceutical ingredient (API) and its potential impurities. This application note details a robust HPLC method for the purity analysis of this compound, based on the United States Pharmacopeia (USP) monograph, suitable for researchers, scientists, and drug development professionals.
The method described is a gradient reversed-phase HPLC method that provides excellent resolution between phenylephrine and its known related substances. The method is sensitive, specific, and suitable for routine quality control and stability testing of phenyleylephrine bitartrate.
Potential Impurities
Impurities in phenylephrine can originate from the synthesis process, degradation, or storage. Common impurities include related substances and degradation products.[1][2] High-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) are commonly employed techniques to detect and quantify these impurities, ensuring that phenylephrine meets stringent safety and quality standards.[1] Some potential impurities that can be monitored using this method include Norphenylephrine and Benzylphenylephrone.[3]
Experimental Protocol
This protocol is adapted from the USP monograph for this compound.[3][4][5]
Materials and Reagents
-
This compound sample
-
USP Phenylephrine Hydrochloride Reference Standard (RS)
-
USP Norphenylephrine Hydrochloride Reference Standard (RS)
-
Acetonitrile (B52724) (HPLC grade)
-
1-Octanesulfonic acid sodium salt monohydrate
-
Phosphoric acid
-
Water (HPLC grade)
-
L(+)-Tartaric acid
Instrumentation and Chromatographic Conditions
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: L1 packing, 4.0-mm × 5.5-cm; 3-µm particle size.[6]
-
Mobile Phase:
-
Gradient Program:
| Time (minutes) | Solution A (%) | Solution B (%) | Elution |
| 0 | 93 | 7 | Equilibration |
| 0–10 | 93 → 70 | 7 → 30 | Gradient |
| 10–10.1 | 70 → 93 | 30 → 7 | Gradient |
| 10.1–18 | 93 | 7 | Re-equilibration |
-
Injection Volume: 4 µL.[3]
Solution Preparation
-
Diluent: A mixture of Solution A and Solution B (8:2).[3][4]
-
Test solution: Accurately weigh about 78 mg of this compound and transfer to a 50-mL volumetric flask. Dissolve in and dilute to volume with Diluent.[3][5]
-
System suitability solution: Dissolve accurately weighed quantities of USP Phenylephrine Hydrochloride RS and USP Norphenylephrine Hydrochloride RS in Diluent to obtain a solution with known concentrations of about 1.0 mg/mL and 0.9 µg/mL, respectively.[3][4]
-
Blank solution: Prepare a solution containing 0.8 mg/mL of L(+)-tartaric acid in Diluent.[3][4]
Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the Blank solution to ensure no interfering peaks are present at the retention time of phenylephrine and its impurities.[4]
-
Inject the System suitability solution and verify that the system suitability requirements are met.
-
Inject the Test solution in duplicate.
-
Record the chromatograms and measure the peak areas for all components.
Data Analysis
Calculate the percentage of each impurity in the portion of this compound taken by the formula:
% Impurity = (ri / rs) * 100
where:
Disregard any peaks observed in the chromatogram of the Blank solution.[4]
Data Presentation
System Suitability Requirements
| Parameter | Acceptance Criteria |
| Resolution | The resolution, R, between norphenylephrine and (–)-phenylephrine is not less than 1.5.[3][4] |
| Tailing Factor | The tailing factor for the (–)-phenylephrine peak is less than 1.8.[3] |
| Relative Standard Deviation (RSD) | The relative standard deviation for replicate injections is not more than 5%.[3] |
Impurity Acceptance Criteria
| Impurity | Limit |
| Benzylphenylephrone | 0.1% |
| Individual unknown impurity | 0.1% |
| Total impurity | 0.5% |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Logical Relationship of Method Parameters
Caption: Key HPLC parameters influencing method performance.
References
Application Notes and Protocols for Measuring the In Vivo Effect of Phenylephrine Bitartrate on Cardiac Output
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylephrine (B352888) bitartrate (B1229483) is a potent and selective α1-adrenergic receptor agonist commonly used in clinical practice to increase blood pressure.[1][2][3] Its effects on cardiac output, however, are more complex and can be variable.[4] Understanding the precise impact of phenylephrine on cardiac output is crucial for its safe and effective use in various physiological and pathological states. These application notes provide a comprehensive overview and detailed protocols for measuring the in vivo effects of phenylephrine bitartrate on cardiac output in preclinical animal models.
Phenylephrine primarily exerts its effects by binding to α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and an increase in systemic vascular resistance (total peripheral resistance).[1][3] This action increases arterial blood pressure. However, the response of cardiac output to phenylephrine administration is multifactorial and depends significantly on the preload status of the heart.[5][6][7] In preload-dependent states, where the heart can accommodate an increased venous return, phenylephrine can increase stroke volume and consequently cardiac output.[5][7][8] Conversely, in preload-independent states, the increased afterload imposed by vasoconstriction may lead to a decrease in stroke volume and cardiac output.[5] Additionally, a reflex bradycardia, mediated by the baroreflex in response to elevated blood pressure, can also contribute to a decrease in cardiac output.[1][4]
Signaling Pathway of Phenylephrine
Phenylephrine acts as a selective agonist for α1-adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors initiates a downstream signaling cascade that ultimately leads to vasoconstriction.
References
- 1. Phenylephrine - Wikipedia [en.wikipedia.org]
- 2. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Pulmcrit - An alternative viewpoint on phenylephrine infusions [emcrit.org]
- 5. Effects of phenylephrine on cardiac output and venous return depend on the position of the heart on the Frank-Starling relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Effects of phenylephrine on cardiac output and venous return depend on the position of the heart on the Frank-Starling relationship. | Semantic Scholar [semanticscholar.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Phenylephrine Bitartrate Alpha-1 Adrenergic Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylephrine (B352888) is a synthetic sympathomimetic amine that functions as a selective agonist for alpha-1 (α1) adrenergic receptors.[1][2][3] It is widely used as a decongestant and vasopressor.[2][4] Its mechanism of action involves the activation of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the smooth muscles of blood vessels.[3] This activation initiates an intracellular signaling cascade leading to vasoconstriction.[3] Understanding the binding characteristics of phenylephrine to the α1-adrenergic receptor subtypes (α1A, α1B, and α1D) is crucial for drug development and pharmacological research.
This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of phenylephrine bitartrate (B1229483) for the alpha-1 adrenergic receptors.
Data Presentation
The binding affinity of phenylephrine for the human alpha-1 adrenergic receptor subtypes is summarized in the table below. The data is presented as pKi, the negative logarithm of the inhibitory constant (Ki), and the calculated Ki value. A higher pKi value indicates a higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki) (nM) |
| Phenylephrine | Alpha-1A | 5.86 | 1380 |
| Phenylephrine | Alpha-1B | 4.87 | 13500 |
| Phenylephrine | Alpha-1D | 4.70 | 20000 |
| Prazosin (Antagonist) | Alpha-1A | 9.4 ± 0.1 | 0.4 |
| Prazosin (Antagonist) | Alpha-1B | - | - |
| Prazosin (Antagonist) | Alpha-1D | - | - |
Note: Phenylephrine binding affinity data is derived from a study by BenchChem.[5] Prazosin binding affinity is provided for comparison as a high-affinity antagonist.[6] The rank order of potency for phenylephrine in functional assays has been shown to be alpha-1A > alpha-1B > alpha-1D.[5]
Signaling Pathway and Experimental Workflow
Alpha-1 Adrenergic Receptor Signaling Pathway
Phenylephrine binding to the α1-adrenergic receptor, a Gq-protein coupled receptor, triggers a conformational change that activates the associated heterotrimeric Gq protein.[3] The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The Gαq-GTP complex then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol.[3] The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including smooth muscle contraction.[3]
References
- 1. quora.com [quora.com]
- 2. Phenylephrine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy of Phenylephrine Bitartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylephrine (B352888) is a synthetic sympathomimetic amine that functions as a selective agonist for α1-adrenergic receptors.[1] Its bitartrate (B1229483) salt is commonly used in pharmaceutical formulations. Activation of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that leads to various physiological responses, most notably vasoconstriction.[2] Understanding the efficacy of phenyleylephrine bitartrate at the cellular level is crucial for drug development and pharmacological research. This document provides detailed application notes and protocols for key in vitro assays to characterize the efficacy of phenylephrine bitartrate, including receptor binding, second messenger accumulation, and downstream functional responses.
Signaling Pathway of Phenylephrine
Phenylephrine primarily exerts its effects through the Gq/11 family of G proteins.[2] Upon binding to the α1-adrenergic receptor, a conformational change activates the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, such as smooth muscle contraction.
Data Presentation: In Vitro Efficacy of Phenylephrine
The following table summarizes key in vitro pharmacological parameters for phenylephrine across various experimental systems. These values are essential for comparing its potency and affinity at α1-adrenergic receptor subtypes.
| Agonist | Receptor Subtype(s) | In Vitro Model | Parameter | Value |
| Phenylephrine | α1 | Porcine Internal Anal Sphincter | EC50 | 58.3 µM[3] |
| α1D, α1B, α1A | Recombinant | pKi | 5.86, 4.87, 4.70[3] | |
| α1 | BC3H-1 Muscle Cells | Kact (for Ca²⁺ elevation) | 0.51 µM[3] | |
| α1 | Human Internal Mammary Arteries | EC50 | 1.4 x 10⁻⁶ M[4] | |
| α1 | Human Saphenous Veins | EC50 | 1.8 x 10⁻⁶ M[4] | |
| α1 | Human Atria | -log EC50 | 5.34 ± 0.11 | |
| α1A > α1B > α1D | Rat-1 Fibroblasts (transfected) | Potency (Arachidonic Acid Release & cAMP) | α1A > α1B > α1D[5] |
Experimental Protocols
Radioligand Binding Assay (for determining Binding Affinity - Ki)
This assay measures the affinity of phenylephrine for α1-adrenergic receptors by competing with a radiolabeled antagonist for receptor binding.
Materials:
-
Cell membranes expressing the α1-adrenergic receptor subtype of interest (e.g., from transfected HEK293 or CHO cells).
-
Radioligand (e.g., [³H]-Prazosin).
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Binding Buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in Binding Buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[6]
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the phenylephrine concentration. The IC50 value (the concentration of phenylephrine that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[7]
References
- 1. Inositol phosphates in the heart: controversy and consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of phenylephrine on inositol 1,4,5-trisphosphate levels in vascular smooth muscle measured using a protein binding assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Phenylephrine-Induced Mydriasis in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylephrine (B352888) is a potent, selective α1-adrenergic receptor agonist widely utilized in ophthalmic research to induce mydriasis (pupil dilation).[1][2][3][4] Its mechanism of action involves the direct stimulation of the iris dilator muscle, leading to pupil enlargement without significant cycloplegia (paralysis of the ciliary muscle).[5][6] This characteristic makes it an invaluable tool for fundoscopic examination, retinal photography, and various surgical and experimental procedures in a multitude of research animal models.[5][7]
These application notes provide detailed protocols for the use of phenylephrine to induce mydriasis in common research animals, along with a summary of expected efficacy and relevant pharmacological information. While phenylephrine is available in different salt forms, the hydrochloride salt is predominantly used in ophthalmic preparations due to its greater stability compared to the bitartrate (B1229483) salt.[[“]] The protocols outlined below refer to phenylephrine hydrochloride.
Mechanism of Action and Signaling Pathway
Phenylephrine acts as a sympathomimetic agent by selectively binding to and activating α1-adrenergic receptors on the surface of the iris dilator muscle.[1][2][3] This binding initiates a G-protein coupled signaling cascade, leading to the contraction of the radial muscle fibers of the iris and subsequent dilation of the pupil.[9]
Quantitative Data on Phenylephrine-Induced Mydriasis
The efficacy and time course of phenylephrine-induced mydriasis can vary between species. The following table summarizes key quantitative data from studies in different research animals.
| Animal Model | Phenylephrine Concentration | Dosage | Time to Maximum Mydriasis | Maximum Pupil Diameter | Duration of Mydriasis | Reference |
| Rhesus Monkey | 10% | Two 0.1 mL doses, 2 minutes apart | 15 minutes | 8.39 ± 0.23 mm | At least 65 minutes | [5][6] |
| Rabbit | 2.5% | 1-2 drops | ~30 minutes | - | - | [9] |
| Rabbit | 10% | One drop at t=0 and t=30 min | - | - | - | [10][11] |
| Dog | 2.5% | 1 drop, once or twice 5 minutes apart (often with tropicamide) | - | - | - | [7] |
| Dog | 10% | 1 drop | - | - | - | [12] |
| Cat | 10% | 1 drop | Minimal effect on pupil size | Minimal (<1 mm difference) | - | [13][14] |
| Mouse | 2.5% | 1 drop (often with a muscarinic antagonist) | - | Anesthetic may induce maximal mydriasis | - | [2] |
Note: The efficacy of phenylephrine can be influenced by factors such as iris pigmentation, with darker irides potentially showing a slower and less pronounced response.[15] The use of a topical anesthetic prior to phenylephrine instillation can enhance its mydriatic effect.[16]
Experimental Protocols
Below are detailed protocols for inducing mydriasis using phenylephrine in various research animal models. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
General Experimental Workflow
Protocol 1: Rhesus Monkeys
Materials:
-
Phenylephrine Hydrochloride Ophthalmic Solution, 10%
-
Micropipette or calibrated dropper
-
Anesthetic agents (e.g., ketamine, acepromazine)
-
Videographic pupillography system or a ruler for pupil measurement
-
Animal restrainer and head holder
Procedure:
-
Anesthetize the monkey according to an approved institutional protocol. For example, use 10 mg/kg intramuscular ketamine and 0.5 mg/kg intramuscular acepromazine.
-
Position the animal in a stereotaxic frame or with a head holder to stabilize the head.
-
Measure and record the baseline pupil diameter.
-
Instill one 0.1 mL dose (approximately 2 drops) of 10% phenylephrine hydrochloride solution topically into the conjunctival sac of the eye.[5]
-
After 2 minutes, instill a second 0.1 mL dose of 10% phenylephrine hydrochloride solution into the same eye.[5]
-
Measure the pupil diameter every 5 minutes until maximum dilation is achieved, which is typically within 15-20 minutes.[5]
-
Proceed with the intended experimental procedure.
-
Monitor the animal throughout the procedure and during recovery.
Protocol 2: Rabbits
Materials:
-
Phenylephrine Hydrochloride Ophthalmic Solution, 2.5% or 10%
-
Sterile saline or distilled water (for control eye)
-
Dropper
-
Ruler or pupillometer
-
Rabbit restrainer
Procedure:
-
Gently restrain the rabbit.
-
Measure and record the baseline pupil size of both eyes.
-
In the test eye, instill 1-2 drops of 2.5% or 10% phenylephrine hydrochloride solution.[9][10]
-
In the control eye, instill 1-2 drops of sterile saline or distilled water.[9]
-
Measure the pupil diameter of both eyes at regular intervals (e.g., every 5-10 minutes) for up to 60 minutes to determine the time course and extent of mydriasis.[9]
-
For some procedures, a second drop of 10% phenylephrine may be applied after 30 minutes.[10][11]
Protocol 3: Dogs
Materials:
-
Phenylephrine Hydrochloride Ophthalmic Solution, 2.5% or 10%
-
(Optional) Tropicamide (B1683271) Ophthalmic Solution
-
Dropper
-
Ophthalmoscope
Procedure:
-
Gently restrain the dog.
-
For routine ophthalmic examination, instill one drop of 2.5% phenylephrine hydrochloride solution. This is often used in combination with tropicamide for enhanced dilation.[7]
-
If using in combination, a second drop can be administered after 5 minutes.[7]
-
For pre-surgical mydriasis, a 10% solution may be used, often as part of a multi-drug regimen that can include atropine (B194438) and anti-inflammatory drops.[17] A typical protocol may involve instilling one drop every 30 minutes for a total of four applications in the 2-hour period before anesthesia.[17]
-
Monitor for pupil dilation and proceed with the examination or surgical preparation.
-
Be aware that topical 10% phenylephrine can cause an increase in blood pressure in dogs.[18][19]
Protocol 4: Cats
Materials:
-
Phenylephrine Hydrochloride Ophthalmic Solution, 10%
-
Tonometer and pupillometer
Procedure:
-
Gently restrain the cat.
-
Measure and record baseline intraocular pressure and pupil size.
-
Instill one drop of 10% phenylephrine hydrochloride solution into the test eye.
-
It is important to note that studies have shown 10% phenylephrine to have a minimal effect on pupil size in normal cats.[13][14] Therefore, for reliable mydriasis in this species, combination with other mydriatics like atropine or tropicamide is often necessary.[7]
-
Phenylephrine may be used diagnostically in cats to help localize lesions in cases of Horner's syndrome.[7]
Protocol 5: Rodents (Mice and Rats)
Materials:
-
Phenylephrine Hydrochloride Ophthalmic Solution, 2.5%
-
(Optional) Atropine or Tropicamide Ophthalmic Solution
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Micropipette
Procedure:
-
Anesthetize the rodent according to an approved institutional protocol.
-
It has been observed that a combination of ketamine and xylazine (B1663881) for anesthesia can induce maximal pupil dilation in mice, with no further significant increase from topical mydriatics.[2]
-
However, for certain procedures like electroretinography (ERG), a combination of a muscarinic antagonist (e.g., atropine) and phenylephrine is often used to ensure maximal and stable mydriasis.[2]
-
If used, instill one drop of 2.5% phenylephrine hydrochloride solution, often in conjunction with a cycloplegic agent.
-
Allow sufficient time for the mydriatic to take effect before beginning the experimental procedure.
Safety and Considerations
-
Systemic Absorption: Topical application of phenylephrine, especially the 10% solution, can lead to systemic absorption and cardiovascular side effects such as hypertension and reflex bradycardia.[20][21] This is a particular concern in smaller animals and those with pre-existing cardiovascular conditions.[12][20]
-
Corneal Toxicity: Repeated application of phenylephrine may be toxic to the corneal epithelium, particularly in cats.[7]
-
Local Irritation: Animals may exhibit signs of local irritation, such as blinking and redness, immediately following instillation.[7]
-
Formulation Stability: Phenylephrine hydrochloride solutions are sensitive to light and should be stored accordingly.[22][23] The bitartrate salt of phenylephrine is known to be less stable and more prone to degradation upon exposure to light.[[“]]
Conclusion
Phenylephrine hydrochloride is a reliable and effective mydriatic agent for a wide range of research animals. Understanding the species-specific differences in efficacy and adhering to appropriate protocols are crucial for obtaining consistent results while ensuring animal welfare. The information and protocols provided in these application notes serve as a comprehensive guide for researchers utilizing phenylephrine-induced mydriasis in their studies.
References
- 1. drugfuture.com [drugfuture.com]
- 2. Topical Mydriatics Affect Light-Evoked Retinal Responses in Anesthetized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. Phenylephrine - Wikipedia [en.wikipedia.org]
- 5. The Effects of Phenylephrine on Pupil Diameter and Accommodation in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of phenylephrine on pupil diameter and accommodation in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylephrine for Dogs and Cats [petplace.com]
- 8. consensus.app [consensus.app]
- 9. scribd.com [scribd.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Topical phenylephrine for mydriasis affects rabbit retinal pigment epithelial transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vetlexicon.com [vetlexicon.com]
- 13. Effects of mydriatics on intraocular pressure and pupil size in the normal feline eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. drugs.com [drugs.com]
- 16. Effects of topical anesthetics on phenylephrine-induced mydriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. avmajournals.avma.org [avmajournals.avma.org]
- 19. Arterial hypertension associated with topical ocular use of phenylephrine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pi.bausch.com [pi.bausch.com]
- 21. Stability of phenylephrine hydrochloride injection in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 23. juniperpublishers.com [juniperpublishers.com]
Application Notes & Protocols: Spectrophotometric Determination of Phenylephrine Bitartrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylephrine (B352888) is a selective α₁-adrenergic receptor agonist used primarily as a nasal decongestant and to increase blood pressure.[1][2] It is available in various salt forms, including phenylephrine bitartrate (B1229483).[3] Accurate quantification of phenylephrine bitartrate in bulk drug substances and pharmaceutical formulations is critical for quality control and dosage verification.
Spectrophotometry, a widely used analytical technique, offers a simple, cost-effective, and rapid method for this purpose. This document provides detailed protocols for two distinct spectrophotometric methods for the determination of phenylephrine: a direct Ultraviolet (UV) spectrophotometric method and an indirect visible spectrophotometric (colorimetric) method.
Principle: Spectrophotometry is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Phenylephrine can be quantified either by measuring its intrinsic UV absorbance or by reacting it with a chromogenic reagent to form a colored complex that absorbs in the visible region.
Methodologies and Experimental Protocols
Two primary methods are detailed below. Method A utilizes the inherent UV absorption of phenylephrine in an alkaline medium, while Method B involves a colorimetric reaction, which can be advantageous for samples with interfering substances in the UV region.
Note on Salt Form: The methods described are for the phenylephrine moiety. When preparing standard solutions from this compound (Molecular Weight: 317.29 g/mol ) or another salt like phenylephrine hydrochloride (Molecular Weight: 203.7 g/mol ), it is crucial to perform calculations based on the molecular weight of the free base (Phenylephrine, Molecular Weight: 167.21 g/mol ) or to ensure consistency in the salt form used for both standards and samples.[2][3][4]
This method is based on the measurement of UV absorbance of phenylephrine in a sodium hydroxide (B78521) solution, where it exhibits a distinct absorption maximum.[5]
2.1.1 Reagents and Materials
-
This compound reference standard
-
Sodium Hydroxide (NaOH), analytical grade
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes
-
Deionized water
2.1.2 Preparation of Solutions
-
1.0 M Sodium Hydroxide Solution: Dissolve 4.0 g of NaOH in deionized water and dilute to 100 mL in a volumetric flask.
-
Stock Standard Solution (500 µg/mL of Phenylephrine HCl equivalent): Accurately weigh 25 mg of phenylephrine hydrochloride reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with 1.0 M NaOH.[5] (Note: If using this compound, weigh an equivalent amount, e.g., approximately 39 mg, to achieve the same concentration of the active moiety).
-
Working Standard Solutions: Prepare a series of working standards in the range of 10-100 µg/mL by transferring appropriate aliquots of the stock solution into 10 mL volumetric flasks and diluting to volume with 1.0 M NaOH.[5]
2.1.3 Experimental Protocol
-
Set the spectrophotometer to scan the UV region from 400 nm to 200 nm.
-
Use 1.0 M NaOH as the blank.
-
Determine the wavelength of maximum absorbance (λmax) by scanning one of the working standard solutions. The λmax should be approximately 291 nm.[5][6]
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
Measure the absorbance of each working standard solution.
-
Plot a calibration curve of absorbance versus concentration (µg/mL).
-
For Sample Analysis: Prepare the sample solution by dissolving a known quantity of the formulation in 1.0 M NaOH to obtain a theoretical concentration within the calibration range. Measure its absorbance and determine the concentration using the calibration curve.
This method involves the oxidation of phenylephrine by ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The resulting Fe²⁺ then reacts with 2,2'-bipyridyl to form a stable, red-colored complex, which is measured in the visible range.[7] This method is highly sensitive.
2.2.1 Reagents and Materials
-
This compound reference standard
-
Ferric Chloride (FeCl₃) solution
-
2,2'-Bipyridyl solution
-
Buffer solution (e.g., acetate (B1210297) buffer) to maintain optimal pH
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer with 1 cm glass or quartz cuvettes
-
Deionized water
2.2.2 Preparation of Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh and dissolve the this compound reference standard in deionized water to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of working standards in the range of 0.1-3.2 µg/mL by diluting the stock solution with deionized water.[7]
-
Reagent Blank: Prepare a blank solution containing all reagents except for phenylephrine.
2.2.3 Experimental Protocol
-
To a series of 25 mL volumetric flasks, add aliquots of the working standard solutions.
-
Add the optimized volumes of the Fe(III) solution and 2,2'-bipyridyl solution to each flask. The procedure is based on the formation of a red, water-soluble complex.[7]
-
Dilute to the mark with deionized water and mix well. Allow time for the color to develop fully.
-
Set the spectrophotometer to measure absorbance at the λmax of the colored complex, which is approximately 523 nm.[7]
-
Use the reagent blank to zero the instrument.
-
Measure the absorbance of each standard and the sample.
-
Plot a calibration curve of absorbance versus concentration.
-
For Sample Analysis: Prepare the sample solution to fall within the linear range (0.1-3.2 µg/mL) and treat it in the same manner as the standards. Calculate the concentration from the calibration curve.
Data Presentation
The quantitative parameters for the described spectrophotometric methods are summarized below for easy comparison.
| Parameter | Method A (Direct UV) | Method B (Colorimetric) |
| Principle | Direct UV absorbance in alkaline medium | Oxidation with Fe(III) & reaction with 2,2'-bipyridyl |
| Solvent/Medium | 1.0 M Sodium Hydroxide | Aqueous Buffer |
| λmax (Wavelength) | 291 nm[5][6] | 523 nm[7] |
| Linearity Range | 10 - 100 µg/mL[5] | 0.1 - 3.2 µg/mL (ppm)[7] |
| Molar Absorptivity (ε) | 1.63 x 10³ L·mol⁻¹·cm⁻¹[5] | 7.13 x 10⁴ L·mol⁻¹·cm⁻¹[7] |
| Limit of Detection (LOD) | 0.892 µg/mL[5] | Not explicitly stated, but high sensitivity implied |
| Limit of Quantitation (LOQ) | 2.969 µg/mL[5] | Not explicitly stated |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric determination of this compound concentration.
Caption: General workflow for spectrophotometric analysis.
References
- 1. Phenylephrine - Wikipedia [en.wikipedia.org]
- 2. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C13H19NO8 | CID 46174134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. mjcce.org.mk [mjcce.org.mk]
- 6. tijer.org [tijer.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols: Phenylephrine Bitartrate in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylephrine (B352888) bitartrate (B1229483), a selective α1-adrenergic receptor agonist, is a critical pharmacological tool in primary cell culture experiments.[1][2][[“]] It is extensively used to simulate specific physiological and pathophysiological responses in vitro, providing a controlled environment to investigate cellular and molecular mechanisms. These application notes provide an overview of the use of phenylephrine bitartrate in primary cell culture, with a focus on its application in inducing cardiomyocyte hypertrophy, its effects on hepatocytes, and its role in neuronal studies. Detailed protocols for key experiments are also provided.
Phenylephrine primarily activates the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), which predominantly couples to the Gq alpha subunit.[4] This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[4][5]
Key Applications in Primary Cell Culture
-
Induction of Cardiac Hypertrophy: Phenylephrine is a potent inducer of cardiomyocyte hypertrophy, characterized by an increase in cell size, enhanced protein synthesis, and the re-expression of fetal genes like atrial natriuretic peptide (ANP).[5][6] This in vitro model is invaluable for studying cardiac remodeling and for screening potential therapeutic agents.[5]
-
Signaling Pathway Analysis: It serves as a tool to dissect the intricate signaling cascades involved in cellular growth, proliferation, and metabolism. This includes the study of Gq protein-mediated pathways, mitogen-activated protein kinases (MAPKs) such as ERK1/2, and calcium-dependent signaling.[5][7]
-
Drug Screening and Development: The phenylephrine-induced hypertrophy model in primary cardiomyocytes is frequently employed to screen for compounds that can prevent or reverse cardiac hypertrophy.[5]
-
Investigation of Cellular Electrophysiology and Calcium Handling: Phenylephrine stimulation alters intracellular calcium dynamics, making it useful for studying changes in calcium transients and their impact on cellular function.[5][8]
-
Hepatocyte Proliferation Studies: In primary rat hepatocytes, phenylephrine has been shown to potentiate the mitogenic effects of other growth factors, such as platelet-derived growth factor (PDGF), by activating protein kinase C (PKC).[9][10][11]
-
Neuronal Activity Modulation: Phenylephrine can influence the spontaneous firing of serotonergic neurons, indicating its utility in neuroscience research to probe adrenergic modulation of neuronal circuits.[12]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the use of this compound in primary cell culture experiments.
Table 1: Effective Concentrations of Phenylephrine in Primary Cell Culture
| Cell Type | Application | Effective Concentration Range | Reference |
| Primary Neonatal Rat Cardiomyocytes | Induction of Hypertrophy | 10 µM - 100 µM | [5][13] |
| Primary Adult Rat Cardiomyocytes | Induction of Hypertrophy | 50 µM | [6] |
| Primary Adult Rat Hepatocytes | Potentiation of Mitogenesis | 1 µM - 10 µM | [9] |
| Primary Adult Rat Hepatocytes | Co-mitogenic effects with S-allyl-L-cysteine | 10⁻¹⁰ M - 10⁻⁶ M | [10][11] |
| Embryonic Heart H9c2 Cells | Upregulation of KATP channels | 100 nM | [14] |
Table 2: Incubation Times for Phenylephrine Treatment in Primary Cardiomyocytes
| Application | Incubation Time | Outcome | Reference |
| Induction of Hypertrophy | 16 - 48 hours | Increased hypertrophic marker expression | [6] |
| Induction of Hypertrophy | 24 - 48 hours | Increased cell size and protein synthesis | [5] |
| Upregulation of KATP channels | 24 hours | Increased mRNA levels of SUR2B and Kir6.2 | [14] |
Signaling Pathways and Experimental Workflows
Phenylephrine Signaling in Primary Cardiomyocytes
Phenylephrine binding to the α1-adrenergic receptor on cardiomyocytes triggers a well-characterized signaling cascade leading to hypertrophy.
Caption: Phenylephrine-induced hypertrophic signaling in cardiomyocytes.
General Experimental Workflow for Studying Phenylephrine Effects
This workflow outlines the typical steps involved in a primary cell culture experiment using phenylephrine.
Caption: General workflow for phenylephrine experiments in primary cells.
Experimental Protocols
Protocol 1: Induction of Hypertrophy in Primary Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol describes the induction of hypertrophy in primary cultures of NRVMs using phenylephrine.[5]
Materials:
-
Primary neonatal rat ventricular myocytes
-
Plating medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)
-
Serum-free maintenance medium (e.g., DMEM/F12 with insulin-transferrin-selenium supplement)
-
This compound stock solution (10 mM in sterile water)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
Procedure:
-
Cell Plating: Isolate NRVMs from neonatal rat hearts using established enzymatic digestion protocols. Plate the cells on gelatin-coated multi-well plates in plating medium and culture for 24-48 hours to allow for attachment.
-
Induction of Quiescence: After 24-48 hours, replace the plating medium with serum-free maintenance medium and incubate for 24 hours to synchronize the cells in a quiescent state.[5]
-
Phenylephrine Treatment: Prepare the desired concentration of phenylephrine (typically 50-100 µM) in fresh serum-free maintenance medium.[5] A vehicle control group should be treated with serum-free medium alone.
-
Incubation: Treat the cardiomyocytes with the phenylephrine-containing medium for 24-48 hours to induce hypertrophy.[5]
-
Downstream Analysis: Following treatment, proceed with downstream analyses such as immunofluorescence for cell size measurement, Western blotting for hypertrophic marker expression, or quantitative PCR for gene expression analysis.
Protocol 2: Immunofluorescence Staining for Cardiomyocyte Size
This protocol is for the visualization and quantification of cardiomyocyte hypertrophy.[5]
Materials:
-
Phenylephrine-treated and control cardiomyocytes on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/blocking buffer (e.g., 0.1% Triton X-100 in PBS with 1% BSA)
-
Primary antibody (e.g., anti-α-actinin)
-
Fluorophore-conjugated secondary antibody
-
DAPI solution for nuclear staining
-
Mounting medium
-
Fluorescence microscope and imaging software
Procedure:
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization and Blocking: Rinse the cells with PBS and then permeabilize and block non-specific binding with permeabilization/blocking buffer for 45 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI solution for 5 minutes, wash with PBS, and mount the coverslips on microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Cell surface area can be quantified using image analysis software to determine the degree of hypertrophy.
Protocol 3: Western Blot Analysis for Hypertrophic Markers
This protocol is for the detection and quantification of hypertrophic protein markers.
Materials:
-
Phenylephrine-treated and control cardiomyocytes
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ANP, anti-β-MHC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubations: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative expression of hypertrophic markers.
Troubleshooting
-
Low Hypertrophic Response: Ensure the primary cells are healthy and the phenylephrine solution is freshly prepared. Optimize cell density as a very high or low confluency can affect the response.[5]
-
High Cell Death: High concentrations of phenylephrine or prolonged exposure can be toxic. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.[5]
-
Variability in Results: Primary cells can exhibit donor-to-donor variability. It is crucial to use cells from multiple donors and perform experiments with appropriate biological replicates.
Conclusion
This compound is a versatile and indispensable tool for researchers in cell biology and drug development. Its ability to selectively activate α1-adrenergic receptors provides a robust system for studying a variety of cellular processes, most notably cardiac hypertrophy. The protocols and data presented here offer a comprehensive guide for the effective use of phenylephrine in primary cell culture experiments, enabling reproducible and meaningful scientific discoveries.
References
- 1. droracle.ai [droracle.ai]
- 2. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic Interventions to Prevent Hypertrophy-Induced Alterations in Contractile Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CaMKIIδ meditates phenylephrine induced cardiomyocyte hypertrophy through store-operated Ca2+ entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proliferation of adult rat hepatocytes in primary cultures induced by platelet-derived growth factor is potentiated by phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylephrine Enhances the Mitogenic Effect of S-Allyl-L-cysteine on Primary Cultured Hepatocytes through Protein Kinase C-Induced B-Raf Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. libir.josai.ac.jp [libir.josai.ac.jp]
- 12. Potassium Channel Conductance Is Involved in Phenylephrine-Induced Spontaneous Firing of Serotonergic Neurons in the Dorsal Raphe Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of phenylephrine-induced cardiomyocyte hypertrophy by activation of multiple adenosine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylephrine preconditioning in embryonic heart H9c2 cells is mediated by up-regulation of SUR2B/Kir6.2: A first evidence for functional role of SUR2B in sarcolemmal KATP channels and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Phenylephrine Bitartrate Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylephrine (B352888) is a selective α1-adrenergic receptor agonist that is widely used in preclinical research to investigate the cardiovascular system, autonomic nervous system function, and other physiological processes. Its primary effect is vasoconstriction, leading to an increase in blood pressure. The bitartrate (B1229483) salt of phenylephrine is commonly used in these studies. The choice of delivery method is critical for achieving desired pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and protocols for various methods of phenylephrine bitartrate administration in preclinical studies, with a focus on rodent models.
Data Presentation: Comparison of Delivery Methods
The following table summarizes the common delivery methods for this compound in preclinical studies, highlighting key parameters to aid in the selection of the most appropriate method for a given experimental design.
| Delivery Method | Animal Model | Dosage Range | Onset of Action | Duration of Action | Key Considerations |
| Intravenous (IV) Bolus | Rat, Mouse | 1 - 100 µg/kg[1] | Very rapid (<1 minute)[2] | Short (5-20 minutes)[2] | Ideal for studying acute cardiovascular responses. Requires catheterization.[1] |
| Intravenous (IV) Infusion | Rat | 1 - 10 µg/kg/min[3] | Rapid | Sustained for the duration of infusion | Allows for maintenance of a steady-state blood pressure increase. Requires infusion pump and catheterization. |
| Intraperitoneal (IP) | Mouse | 1-5 mg/kg | Slower than IV | Longer than IV bolus | Less invasive than IV. Variable absorption can lead to less precise control over plasma concentrations. Significantly increases blood pressure, stroke volume, and total peripheral resistance.[2][4] |
| Subcutaneous (SC) | Rat, Mouse | 2.5 - 5 mg/kg | Slow | Prolonged | Suitable for sustained delivery. Can be administered via osmotic minipump for long-term studies.[5] |
| Oral (In-Feed) | Rat, Mouse | Rat: 22 - 54 mg/kg/day, Mouse: 133 - 270 mg/kg/day[1][6] | Delayed | Dependent on feeding behavior | Suitable for chronic toxicity and carcinogenicity studies.[6] Actual dosage can vary with food intake. Low oral bioavailability (~40% in humans).[7] |
| Topical (Ophthalmic) | Rabbit, Human | 2.5% - 10% solution[8][9] | Rapid (local effect) | 3 - 8 hours (mydriasis)[9] | Primarily for local effects on the eye (mydriasis). Systemic absorption is possible, especially with higher concentrations or compromised corneal epithelium.[9][10] |
| Topical (Peri-tumoral) | Mouse | 10 µg per 100 µl injection | Localized | Not specified | Used to locally modulate blood flow and enhance chemotherapy delivery to tumors.[11] |
Experimental Protocols
Solution Preparation and Storage
Materials:
-
This compound powder
-
Sterile 0.9% saline or 5% dextrose in water (D5W)
-
Sterile vials
-
pH meter
-
0.22 µm syringe filter
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Dissolve the powder in the chosen sterile diluent.
-
Check the pH of the solution and adjust to a range of 3.0-6.5 for optimal stability.[1]
-
Sterile filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Storage: Phenylephrine solutions are susceptible to degradation upon exposure to light and air.[1] It is recommended to use freshly prepared solutions.[1] If storage is necessary, diluted solutions can be kept for up to 4 hours at room temperature or up to 24 hours under refrigeration (2-8°C).[1] For longer-term storage, aliquots can be frozen at -20°C, but stability should be validated.
Protocol 1: Intravenous (IV) Bolus Administration in Anesthetized Rats
Objective: To induce a rapid and transient increase in blood pressure.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Heating pad
-
Surgical instruments for catheterization
-
Venous and arterial catheters
-
Pressure transducer and data acquisition system
-
Prepared phenylephrine solution (e.g., 10 µg/mL)
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.[1]
-
Surgically implant a catheter into a jugular or femoral vein for drug administration and another catheter into a carotid or femoral artery for blood pressure monitoring.[1]
-
Connect the arterial catheter to a pressure transducer to record baseline blood pressure and heart rate for at least 15-30 minutes to ensure stability.[1]
-
Administer a bolus of the phenylephrine solution (e.g., 1-10 µg/kg) through the venous catheter.[1]
-
Continuously record hemodynamic parameters until they return to baseline.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Objective: To induce a systemic pressor response with a less invasive method than IV administration.
Materials:
-
Appropriate restraint device for mice
-
25-27 gauge needle and syringe
-
Prepared phenylephrine solution
Procedure:
-
Properly restrain the mouse.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid the cecum and urinary bladder.
-
Gently aspirate to ensure no fluid or blood is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the phenylephrine solution. The maximum recommended injection volume for a mouse is 10 ml/kg.
-
Monitor the animal for the expected physiological response and any signs of distress.
Protocol 3: Subcutaneous (SC) Implantation of Osmotic Minipumps in Mice
Objective: To achieve sustained, long-term delivery of phenylephrine.
Materials:
-
Osmotic minipumps (e.g., Alzet)
-
Anesthetic
-
Surgical instruments
-
Sutures or wound clips
-
Prepared phenylephrine solution at the required concentration for the desired delivery rate.
Procedure:
-
Fill the osmotic minipumps with the phenylephrine solution according to the manufacturer's instructions.
-
Anesthetize the mouse.
-
Make a small incision in the skin on the back, between the shoulder blades.[1]
-
Create a subcutaneous pocket by blunt dissection.[1]
-
Insert the filled osmotic minipump into the pocket.[1]
-
Close the incision with sutures or wound clips.[1]
-
Provide appropriate post-operative care, including analgesia, and monitor the animal's recovery.
Protocol 4: Oral Gavage in Rats
Objective: To administer a precise oral dose of phenylephrine for acute studies.
Materials:
-
Oral gavage needle (flexible or rigid, appropriate size for the rat)
-
Syringe
-
Prepared phenylephrine solution
Procedure:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Fill the syringe with the desired volume of phenylephrine solution. The volume should not exceed 10 ml/kg.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any adverse reactions.
Protocol 5: Topical Ophthalmic Administration in Rabbits
Objective: To induce mydriasis for ophthalmic examination.
Materials:
-
Phenylephrine hydrochloride ophthalmic solution (2.5% or 10%)
-
Topical anesthetic (optional, for comfort)
Procedure:
-
Gently restrain the rabbit.
-
Instill one drop of the phenylephrine solution into the conjunctival sac of the eye.[9]
-
If necessary, a second drop can be applied after 5 minutes.
-
Maximal mydriasis is typically achieved within 20 to 90 minutes.
-
Monitor for any signs of ocular irritation or systemic side effects. The corneal epithelium acts as a barrier to penetration; if it is compromised, systemic absorption can increase significantly.[10]
Mandatory Visualizations
Phenylephrine Signaling Pathway
Caption: Signaling pathway of phenylephrine-induced vasoconstriction.
Experimental Workflow for In Vivo Phenylephrine Administration
Caption: General experimental workflow for phenylephrine administration.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of intravenous phenylephrine on blood pressure, nociception, and neural activity in the rostral ventral medulla in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. Effect of Topical Phenylephrine 2.5% on Episcleral Venous Pressure in Normal Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacokinetics of topical ocular phenylephrine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomal phenylephrine nanoparticles enhance the anti-tumor activity of intratumoral chemotherapy in a preclinical model of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Phenylephrine Bitartrate in Vascular Smooth Muscle Research
Introduction
Phenylephrine (B352888) bitartrate (B1229483) is a potent and selective α1-adrenergic receptor agonist widely utilized in physiological and pharmacological research to study vascular smooth muscle contraction.[1][2] Its primary mechanism involves direct stimulation of α1-adrenoceptors on vascular smooth muscle cells, leading to a cascade of intracellular events that result in vasoconstriction.[1][3] This specificity makes phenylephrine an invaluable tool for investigating the signaling pathways of G-protein coupled receptors, calcium dynamics, and the overall contractile machinery of the vasculature. It allows researchers to elicit reproducible, dose-dependent contractions in ex vivo and in vitro models, providing a standardized method for assessing vascular reactivity and the effects of potential therapeutic agents.
Mechanism of Action
Phenylephrine initiates vascular smooth muscle contraction through a well-defined signaling pathway. The process begins with its binding to α1-adrenergic receptors, predominantly the α1D subtype in many vascular beds, which are coupled to the Gq protein.[3][4][5][6] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5][7][8]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.[3][7][8] This initial, transient increase in intracellular Ca2+ is followed by a sustained phase, which is maintained by the influx of extracellular Ca2+ through store-operated calcium channels (SOCCs) and receptor-operated calcium channels (ROCCs).[7][8] Concurrently, DAG activates Protein Kinase C (PKC), which contributes to the contractile response, in part by sensitizing the contractile apparatus to Ca2+.[9] The elevated cytosolic Ca2+ binds to calmodulin (CaM), and the resulting Ca2+-CaM complex activates myosin light chain kinase (MLCK).[10] MLCK then phosphorylates the regulatory myosin light chains, enabling the interaction between actin and myosin filaments and leading to smooth muscle contraction.[10]
Caption: Phenylephrine signal transduction pathway in vascular smooth muscle cells.
Quantitative Data Summary
The following tables summarize typical concentrations and pharmacological parameters associated with the use of phenylephrine in vascular smooth muscle research.
Table 1: Pharmacological Parameters of Phenylephrine in Vascular Tissues
| Tissue/Vessel | Species | Parameter | Value | Reference |
| Thoracic Aorta | Rat | pEC₅₀ | 5.77 | |
| Thoracic Aorta | Rat | Concentration Range | 10⁻⁹ to 10⁻⁴ M | [11] |
| Aortic Rings | Rabbit | Contraction Threshold | 1.03 ± 0.4 x 10⁻⁶ M | [12] |
| Cremaster Arterioles | Hamster | Antagonist (Prazosin) | 30 nM (abolishes response) | [4] |
| Cremaster Arterioles | Hamster | Antagonist (BMY 7378) | 10 nM (inhibits response) | [4] |
Table 2: Common Reagents and Concentrations for Vascular Contraction Studies
| Reagent | Typical Concentration | Purpose | Reference |
| Phenylephrine | 10⁻⁹ M - 10⁻⁴ M | α1-agonist; construct concentration-response curve | [11][13] |
| Potassium Chloride (KCl) | 60 - 80 mM | Induces depolarization; used for viability check | [8][14][15] |
| Prazosin | 30 nM | α1-adrenergic antagonist; confirms receptor involvement | [4] |
| BMY 7378 | 10 nM | α1D-selective antagonist; identifies receptor subtype | [4] |
| Nifedipine | Varies (e.g., 10⁻⁵ M) | L-type voltage-operated Ca²⁺ channel (VOCC) blocker | [8] |
| 2-APB | 75 - 100 µM | IP3 receptor and SOCC inhibitor | [7][8] |
| L-NAME | 100 µM | Nitric oxide synthase (NOS) inhibitor | |
| Acetylcholine (B1216132) | 1 µM | Induces endothelium-dependent relaxation | [8] |
Experimental Protocols
Protocol 1: Isometric Tension Recording in Isolated Vascular Rings
This protocol describes the measurement of contractile responses to phenylephrine in isolated arterial rings, a fundamental ex vivo technique.
Objective: To generate a cumulative concentration-response curve for phenylephrine to determine its potency (EC₅₀) and efficacy (Emax) in inducing vascular contraction.
Caption: Experimental workflow for isometric tension recording in isolated aortic rings.
Materials and Reagents:
-
Thoracic aorta (e.g., from Wistar rat)
-
Krebs-Henseleit or Krebs-bicarbonate solution, composition (in mM): 118.3 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 glucose.
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Phenylephrine bitartrate stock solution
-
Potassium chloride (KCl) stock solution
-
Organ bath system with isometric force transducers and data acquisition software.
Procedure:
-
Tissue Isolation and Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Immediately dissect the thoracic aorta and place it in cold Krebs solution.
-
Carefully remove surrounding connective and adipose tissues.
-
Cut the aorta into rings of 3-5 mm in length.[15]
-
(Optional) For endothelium-denuded studies, gently rub the inner lumen of the ring with a fine wire or wooden stick.[15]
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two stainless-steel hooks in an organ bath chamber containing Krebs solution maintained at 37°C and continuously bubbled with carbogen.[8]
-
Connect the upper hook to an isometric force transducer.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.[12][15] Replace the Krebs solution every 15-20 minutes during this period.[15]
-
-
Viability and Integrity Check:
-
After equilibration, induce contraction with a high concentration of KCl (e.g., 60-80 mM) to check tissue viability.[8][15]
-
Once a stable plateau is reached, wash the rings with fresh Krebs solution until tension returns to the baseline.
-
To confirm endothelial integrity (in endothelium-intact rings), pre-contract the tissue with phenylephrine (e.g., 10⁻⁷ M) and then add acetylcholine (e.g., 10⁻⁶ M). Relaxation of over 50% indicates a functional endothelium.[8]
-
-
Concentration-Response Curve Generation:
-
Once the baseline tension is stable, add phenylephrine to the organ bath in a cumulative manner.
-
Start with the lowest concentration (e.g., 1 nM) and wait for the contractile response to reach a stable plateau before adding the next, higher concentration.[15]
-
Continue this process until a maximal response is achieved or the highest concentration is reached (e.g., 10⁻⁴ M).[11]
-
-
Data Analysis:
-
Record the isometric tension continuously.
-
Express the contractile response at each phenylephrine concentration as a percentage of the maximal contraction induced by KCl.[15]
-
Plot the percentage of contraction against the logarithm of the phenylephrine concentration to generate a sigmoidal dose-response curve.
-
Calculate the EC₅₀ (effective concentration producing 50% of the maximal response) and Emax (maximal response) using non-linear regression analysis.[15]
-
Protocol 2: Intracellular Calcium Measurement in Cultured VSMCs
This protocol details how to measure phenylephrine-induced changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescent indicators.
Objective: To quantify the transient increase in [Ca²⁺]i in vascular smooth muscle cells (VSMCs) following stimulation with phenylephrine.
Materials and Reagents:
-
Primary or immortalized vascular smooth muscle cells
-
Cell culture medium and plates/coverslips
-
Calcium-sensitive fluorescent dye (e.g., Calcium Green-1 AM, Fura-2 AM)[5]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound
-
Fluorescence microscope with an imaging system or a fluorescence plate reader.
Procedure:
-
Cell Culture:
-
Culture VSMCs on glass coverslips or in multi-well plates suitable for fluorescence imaging until they reach 70-80% confluency.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Calcium Green-1 AM) in HBSS. Add a small amount of Pluronic F-127 to aid dye solubilization.
-
Wash the cultured cells once with HBSS.
-
Incubate the cells with the dye loading solution for 30-60 minutes at 37°C in the dark.[5]
-
-
Baseline Measurement:
-
Wash the cells two to three times with fresh HBSS to remove any extracellular dye and allow for de-esterification.
-
Mount the coverslip onto the microscope stage or place the plate in the reader.
-
Acquire a stable baseline fluorescence signal for 1-2 minutes before adding the stimulus.
-
-
Cell Stimulation and Recording:
-
Add phenylephrine solution to the cells to achieve the desired final concentration (e.g., 25 µM).[5]
-
Immediately begin recording the changes in fluorescence intensity over time. Capture images or readings every few seconds for several minutes to monitor both the initial peak and the sustained plateau phase of the calcium response.[7]
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or the average of the field of view over time.
-
Normalize the data by expressing the change in fluorescence (F) relative to the initial baseline fluorescence (F₀), often as F/F₀ or (F - F₀)/F₀.
-
Determine key parameters of the calcium transient, such as the peak amplitude, time to peak, and the level of the sustained plateau.
-
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 4. Smooth muscle α1D-adrenoceptors mediate phenylephrine-induced vasoconstriction and increases in endothelial cell Ca2+ in hamster cremaster arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenylephrine induces relaxation of longitudinal strips from small arteries of goat legs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of phenylephrine-mediated [Ca2+]i oscillations underlying tonic contraction in the rabbit inferior vena cava - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of calcium channels responsible for phenylephrine-induced contraction in rat aorta 3 days after acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contraction of single vascular smooth muscle cells by phenylephrine at constant [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Acute exercise attenuates phenylephrine-induced contraction of rabbit isolated aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Etomidate attenuates phenylephrine-induced contraction in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Modification of phenylephrine induced contraction of human vessel rings by L-arginine and L-arginine methyl ester] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Phenyleylephrine Bitartrate Aqueous Solution Stability
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering stability issues with phenylephrine (B352888) bitartrate (B1229483) in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific challenges you may face during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions.
Problem 1: Rapid Discoloration (Yellowing or Browning) of the Phenylephrine Solution
| Potential Cause | Recommended Solution |
| Oxidation | The phenolic group of phenylephrine is susceptible to oxidation, which can be accelerated by the presence of oxygen and metal ions. To mitigate this, add an antioxidant such as sodium metabisulfite (B1197395) or sodium bisulfite to the formulation. Consider using a chelating agent like edetate disodium (B8443419) (EDTA) to sequester metal ions that can catalyze oxidation. Prepare solutions in containers that have been purged with an inert gas (e.g., nitrogen or argon) to minimize dissolved oxygen. |
| Photodegradation | Exposure to light, especially UV light, can cause degradation and discoloration. Protect the solution from light at all times by using amber-colored vials or by wrapping the container in aluminum foil. Whenever possible, conduct experiments under low-light conditions. |
| High pH | Phenylephrine is more susceptible to degradation at higher pH values. Maintain the pH of the solution in the acidic range, ideally between 4.5 and 5.5. Use a suitable buffer system, such as a citrate (B86180) or acetate (B1210297) buffer, to maintain a stable pH. |
Problem 2: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis
| Potential Cause | Recommended Solution |
| Hydrolysis | Degradation can occur through acid or base hydrolysis, leading to a loss of the active compound and the formation of degradation products. Ensure the pH is maintained within the optimal range of 4.5-5.5. Avoid extreme pH conditions during sample preparation and analysis. |
| Thermal Degradation | Elevated temperatures can accelerate the degradation of phenylephrine. Store stock solutions and experimental samples at controlled room temperature or under refrigeration, as indicated by stability data. Avoid exposing the solution to high temperatures for extended periods. |
| Interaction with Excipients | Certain excipients can react with phenylephrine, leading to degradation. For instance, interactions with maleic acid have been reported to form adducts. Carefully screen all excipients for compatibility with phenylephrine bitartrate. |
| Photolytic Degradation | Exposure to light can lead to the formation of degradation products. A major degradation product resulting from light exposure is a phenylephrine derivative with an unsaturated side chain, formed by the loss of a water molecule. Protect solutions from light during storage and handling. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for phenylephrine in aqueous solutions?
A1: The primary degradation pathways for phenylephrine in aqueous solutions are oxidation of the phenolic group, photodegradation upon exposure to light, and hydrolysis under acidic or basic conditions. It can also react with certain excipients, such as maleic acid, to form degradation adducts.
Q2: What is the optimal pH range for maintaining the stability of a phenylephrine aqueous solution?
A2: The optimal pH range for phenylephrine solutions is between 4.5 and 5.5. Within this acidic pH range, the molecule exhibits greater stability against both oxidative and hydrolytic degradation.
Q3: How can I prevent the oxidative degradation of my phenylephrine solution?
A3: To prevent oxidative degradation, it is recommended to use an antioxidant, such as sodium metabisulfite or sodium bisulfite, in your formulation. Additionally, using a chelating agent like EDTA can help by sequestering metal ions that catalyze oxidation. Minimizing the exposure of the solution to oxygen by working under an inert atmosphere (e.g., purging with nitrogen) is also beneficial.
Q4: Is this compound sensitive to light?
A4: Yes, phenylephrine is sensitive to light, and exposure can lead to photodegradation and discoloration. It is crucial to protect solutions from light by using amber-colored containers or other light-blocking materials.
Q5: Can temperature affect the stability of my phenylephrine solution?
A5: Yes, elevated temperatures accelerate the degradation of phenylephrine. Therefore, it is important to store solutions at controlled room temperature or under refrigeration and avoid prolonged exposure to high temperatures.
Q6: Are there any known excipient incompatibilities with phenylephrine?
A6: Yes, phenylephrine can react with certain excipients. A notable example is its interaction with maleic acid, which can be present in formulations containing chlorpheniramine (B86927) maleate, leading to the formation of a phenylephrine-maleate adduct. It is essential to conduct compatibility studies with all excipients in a new formulation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Acid Hydrolysis: Add 0.1N hydrochloric acid to the stock solution and heat at 60°C for 2 hours. Cool the solution to room temperature and neutralize it with an equivalent amount of 0.1N sodium hydroxide (B78521). Dilute the solution to a suitable concentration for analysis.
-
Base Hydrolysis: Add 0.1N sodium hydroxide to the stock solution and heat at 60°C for 2 hours. Cool the solution to room temperature and neutralize it with an equivalent amount of 0.1N hydrochloric acid. Dilute the solution to a suitable concentration for analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep it at room temperature for 24 hours. Dilute the solution to a suitable concentration for analysis.
-
Thermal Degradation: Keep the stock solution at 60°C for 24 hours. Cool the solution to room temperature. Dilute the solution to a suitable concentration for analysis.
-
Photolytic Degradation: Expose the stock solution to direct sunlight for 5 hours. Dilute the solution to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good separation between phenylephrine and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm or 273 nm.
-
Injection Volume: 20 µL.
-
-
Preparation of Standard Solution: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Preparation of Sample Solution: Dilute the samples from the forced degradation study or stability testing to a suitable concentration with the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
System Suitability: Ensure the chromatographic system is suitable for the analysis by checking parameters like theoretical plates, tailing factor, and reproducibility of injections
Technical Support Center: Optimizing Phenylephrine Bitartrate for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylephrine (B352888) bitartrate (B1229483) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for phenylephrine in in vitro assays?
The optimal concentration of phenylephrine is highly dependent on the cell type and the specific biological response being investigated. However, a general starting range based on published literature is between 1 µM and 100 µM.[1] For some sensitive systems, concentrations as low as 10 nM may be effective, while other applications might require up to 100 µM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.[1]
Q2: How should I prepare and store a phenylephrine bitartrate stock solution?
This compound is typically soluble in water or phosphate-buffered saline (PBS).[1] To prepare a stock solution (e.g., 10-100 mM), dissolve the powder in sterile water or PBS. For example, to create a 10 mM stock solution of phenylephrine hydrochloride (MW: 203.67 g/mol ), dissolve 2.04 mg in 1 mL of sterile water.[1] The stock solution should be filter-sterilized using a 0.22 µm filter and stored in single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: Is phenylephrine stable in cell culture media?
Phenylephrine is generally stable in cell culture media under standard incubation conditions (37°C, 5% CO₂).[1] However, it is sensitive to light and can degrade with prolonged exposure.[1] It is best practice to prepare fresh dilutions of phenylephrine in your culture medium for each experiment from a frozen stock solution.[1]
Q4: What is the primary signaling pathway activated by phenylephrine?
Phenylephrine is a selective α1-adrenergic receptor agonist.[2][3][4] Upon binding to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), it primarily activates the Gq alpha subunit. This initiates a signaling cascade through phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Observable Cellular Response | 1. Sub-optimal Phenylephrine Concentration: The concentration used may be too low for your specific cell type.[1] 2. Low/No Receptor Expression: The cells may not express sufficient α1-adrenergic receptors.[1] 3. Degraded Phenylephrine: The stock solution may have degraded due to improper storage or handling.[1] 4. Unhealthy Cells: Cells may be stressed, at a high passage number, or not at the ideal confluency (typically 70-80%).[1] | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 100 µM).[1] 2. Verify α1-adrenergic receptor expression using methods like RT-qPCR, Western blot, or immunofluorescence.[1] 3. Prepare a fresh stock solution of phenylephrine and store it in single-use aliquots at -20°C.[1] 4. Ensure cells are healthy, within a low passage number, and at the appropriate confluency. |
| High Cell Death/Cytotoxicity | 1. Phenylephrine Concentration is Too High: Higher concentrations can be toxic to many cell types.[1] 2. Prolonged Incubation Time: The duration of exposure may be too long for the concentration used.[1] | 1. Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue) to determine the cytotoxic concentration range for your cell line.[1] 2. Reduce the incubation time. A time-course experiment can help identify the optimal duration.[1] |
| Precipitation in Media | 1. Interaction with Media Components: Phenylephrine may interact with components in the serum or basal medium. | 1. When preparing dilutions, add the culture medium to the phenylephrine solution dropwise while gently vortexing. 2. Warm the culture medium to 37°C before adding the phenylephrine. 3. If serum components are suspected, consider using a serum-free medium for the duration of the treatment. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Phenylephrine in In Vitro Assays
| Application | Cell/Tissue Type | Typical Concentration Range | Reference |
| General Use | Various Cell Lines | 1 µM - 100 µM | [1] |
| Cardiac Hypertrophy Induction | Neonatal Rat Ventricular Myocytes (NRVMs) | 50 µM - 100 µM | [2][6] |
| Vasoconstriction Studies | Rat Aorta | 10⁻⁹ M - 10⁻⁴ M (Dose-response) | |
| Calcium Imaging | Neonatal Rat Ventricular Myocytes (NRVMs) | 50 µM | [6] |
Table 2: Example EC₅₀ Values for Phenylephrine
| Tissue/Vessel | Condition | EC₅₀ (µM) | Reference |
| Rat Saphenous Arteries | Control | 5.07 ± 0.34 | [7] |
| Rat Saphenous Arteries | LPS-treated (1 hr) | 10.82 ± 1.08 | [7] |
| Rat Tail Artery | Control | ~1.7 µM (pEC₅₀ = 5.77) |
EC₅₀ values are highly dependent on the specific experimental conditions and tissue type.
Experimental Protocols
Protocol 1: Determining Dose-Response Curve
This protocol is designed to identify the effective concentration range of phenylephrine for a specific cellular response.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at an optimal density and incubate for 24 hours to allow for attachment.[1]
-
Preparation of Dilutions: Prepare a series of phenylephrine dilutions in your cell culture medium. It is common to use serial dilutions to cover a broad concentration range (e.g., 1 nM to 100 µM). Include a vehicle-only control.[1]
-
Cell Treatment: Remove the old medium and add the prepared phenylephrine dilutions to the corresponding wells.[1]
-
Incubation: Incubate the plate for a duration appropriate for the expected cellular response.
-
Assay for Cellular Response: Following incubation, perform the relevant assay to measure the cellular response (e.g., calcium imaging, protein synthesis assay, or gene expression analysis).
-
Data Analysis: Plot the response against the log of the phenylephrine concentration to generate a dose-response curve and determine the EC₅₀.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This protocol helps determine the concentration range at which phenylephrine becomes cytotoxic to your cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[1]
-
Cell Treatment: Prepare a range of phenylephrine concentrations in the culture medium. Remove the old medium and add the phenylephrine dilutions to the wells. Include a vehicle control and a positive control for cytotoxicity.[1]
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against phenylephrine concentration to determine the cytotoxic range.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. remixeducation.in [remixeducation.in]
- 4. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Reduced vascular response to phenylephrine during exposure to lipopolysaccharide in vitro involves nitric oxide and endothelin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phenylephrine Bitartrate Stability in Physiological Buffers
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for working with phenylephrine (B352888) bitartrate (B1229483) in physiological buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause phenylephrine bitartrate to degrade in physiological buffers?
A: this compound degradation is influenced by several factors. It is particularly sensitive to hydrolytic (acid and base) and oxidative stress conditions.[1] Exposure to light (photolytic degradation) can also be a significant cause of degradation.[2][3] Studies have shown that phenylephrine is resilient to thermal degradation alone but can decompose at higher temperatures (45°C and 60°C) in the presence of certain substances like sodium bicarbonate.[1][4]
Q2: What are the major degradation products of phenylephrine?
A: The primary degradation product identified in several studies is a phenylephrine derivative with an unsaturated side chain, which is formed by the loss of a water molecule.[2][[“]][6] In formulations containing other active ingredients, such as chlorpheniramine (B86927) maleate, an adduct of phenylephrine and maleic acid has been identified as a major degradation product.[7][8] Additionally, interactions with excipients containing aldehyde impurities (like formaldehyde (B43269) from saccharose) can lead to the formation of condensation products.[9]
Q3: How does pH affect the stability of phenylephrine?
A: Phenylephrine is susceptible to both acid and base hydrolysis.[1] While stable in neutral solutions like 0.9% sodium chloride for extended periods[10][11][12], its degradation rate can increase under acidic (e.g., 0.1N HCl) or alkaline (e.g., 1N NaOH) conditions.[1] The presence of sodium bicarbonate, which creates a more alkaline environment, has been shown to accelerate decomposition at elevated temperatures.[4]
Q4: Is this compound more or less stable than phenylephrine hydrochloride?
A: Studies indicate that this compound is more prone to degradation than phenylephrine hydrochloride, particularly under light exposure.[2][6] This increased sensitivity is suggested to be due to the additional decomposition of the tartaric acid counter-ion, which can then interact with the phenylephrine molecule.[2][[“]]
Q5: How can I minimize the degradation of this compound during my experiments?
A: To minimize degradation, it is crucial to control the experimental environment. Prepare solutions fresh whenever possible. Protect solutions from light by using amber vials or covering containers with foil. Maintain a neutral pH and control the temperature; refrigeration or freezing can enhance stability for longer-term storage.[11] Avoid using excipients or buffer components known to react with phenylephrine, such as those containing reactive aldehydes.[9]
Troubleshooting Guide
Q: I am observing unexpected peaks in my HPLC chromatogram when analyzing my phenylephrine solution. What could they be?
A: Unexpected peaks are often indicative of degradation products or impurities.
-
Identify the Source: First, confirm if the peaks are present in your blank (solvent/mobile phase) or only in the sample.
-
Common Degradants: A major degradation product of phenylephrine involves the loss of a water molecule, resulting in a derivative with an unsaturated side chain.[2][6] If your formulation includes other components like maleate, adducts can form.[7][8]
-
Stress Conditions: Review your experimental conditions. Have the samples been exposed to light, extreme pH, or high temperatures? Phenylephrine is known to degrade under acidic, basic, oxidative, and photolytic stress.[1][3] These conditions can generate various degradation products.
Q: The concentration of my phenylephrine standard solution is decreasing over time, even when stored properly. What is happening?
A: A gradual decrease in concentration points to stability issues.
-
Photodegradation: Even ambient fluorescent lighting can cause degradation over time.[12][13] Ensure your solutions are stored in light-protected containers.
-
Counter-Ion Instability: The bitartrate counter-ion is less stable than the hydrochloride salt, especially when irradiated, which can accelerate the degradation of the active molecule.[2]
-
Oxidation: Although primarily sensitive to hydrolytic stress, oxidation can also occur.[2] Consider purging your buffer solutions with nitrogen or argon to remove dissolved oxygen if you suspect oxidative degradation.
Q: My experimental results for phenylephrine stability are not reproducible. What factors should I investigate?
A: Lack of reproducibility is often due to uncontrolled variables in the experimental setup.
-
Inconsistent Storage: Verify that all samples, standards, and controls are stored under identical conditions (temperature, light exposure, container type). Studies show stability can vary significantly with temperature, from -20°C to 25°C.[11]
-
pH Fluctuation: The pH of the buffer can have a significant impact on stability.[4] Ensure the buffer has adequate capacity and that the pH is consistent across all experiments.
-
Solution Age: Always note the preparation time of your solutions. Phenylephrine solutions should be used as quickly as possible after preparation, as degradation can begin immediately.
Data Summary Tables
Table 1: Summary of Phenylephrine Degradation Under Forced Stress Conditions
| Stress Condition | Reagent/Method | Observation | Reference |
| Acid Hydrolysis | 0.1N HCl at 60°C for 1 hr | Degradation observed | [1] |
| Alkali Hydrolysis | 1N NaOH at 60°C for 1 hr | Degradation observed | [1] |
| Oxidation | 3-30% H₂O₂ | Degradation observed | [1][14] |
| Thermal Degradation | 70°C for 12 hrs | Resilient/Stable | [1][14] |
| Photolytic Degradation | Exposure to UV/Solar Radiation | Degradation observed | [2][3] |
Table 2: Identified Degradation Products of Phenylephrine
| Degradation Product | Origin | Analytical Method | Reference |
| Unsaturated side-chain derivative | Loss of a water molecule | Electrospray Ionisation-Mass Spectrometry | [2][6] |
| Phenylephrine-maleic acid adduct | Interaction with maleic acid | LC/MS, NMR | [7][8] |
| Condensation products | Reaction with aldehydes (e.g., formaldehyde, 5-HMF) | HPLC | [9] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Phenylephrine Analysis
This protocol outlines a general method for quantifying phenylephrine and separating it from its degradation products, based on common practices found in the literature.[1][3][15]
1. Objective: To develop a stability-indicating assay using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to measure the concentration of phenylephrine in the presence of its degradation products.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Ammonium Acetate or Orthophosphoric Acid
-
HPLC grade water
-
C18 Column (e.g., 250 mm x 4.6 mm, 5µm particle size)
-
HPLC system with UV or Photodiode Array (PDA) detector
-
pH meter
3. Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, 5mM Ammonium Acetate (pH adjusted to 4.7 with phosphoric acid) and Methanol in a ratio of 80:20 (v/v).[1]
-
Column: Luna® 5µm C18 column (250 x 4.6mm) or equivalent.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 272 nm.[1]
-
Injection Volume: 20 µL.[15]
-
Column Temperature: 30°C.[1]
4. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase or a suitable diluent (e.g., 50:50 Methanol:Water) to prepare a stock solution.
-
Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 20-100 µg/mL).[1]
5. Sample Preparation (Forced Degradation Study):
-
Prepare phenylephrine solutions in the desired physiological buffer.
-
Acid Degradation: Add 0.1N HCl and heat at 60°C.[1]
-
Base Degradation: Add 1N NaOH and heat at 60°C.[1]
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.
-
Photolytic Degradation: Expose the solution to direct sunlight or a UV lamp.
-
Before injection, neutralize the acid/base stressed samples and dilute all samples to fall within the calibration curve range.
6. Analysis:
-
Inject the blank, followed by the calibration standards and then the test samples into the HPLC system.
-
Record the chromatograms and identify the retention time for phenylephrine (typically around 2.6-3.3 min under these conditions).[1][3]
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent phenylephrine peak.
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Logic diagram for troubleshooting unexpected peaks.
Caption: Phenylephrine's alpha-1 adrenergic signaling pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. uh-ir.tdl.org [uh-ir.tdl.org]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [file.scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Stability of phenylephrine hydrochloride injection in polypropylene syringes. | Semantic Scholar [semanticscholar.org]
- 12. Evaluation of phenylephrine stability in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalrph.com [globalrph.com]
- 14. pharmacyjournal.in [pharmacyjournal.in]
- 15. bepls.com [bepls.com]
Preventing phenylephrine bitartrate precipitation in stock solutions
Welcome to the Technical Support Center for phenylephrine (B352888) bitartrate (B1229483). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of phenylephrine bitartrate stock solutions to prevent precipitation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the bitartrate salt of phenylephrine, a potent and selective α1-adrenergic receptor agonist.[[“]][2] Its primary mechanism of action involves binding to and activating α1-adrenergic receptors on vascular smooth muscle, which initiates a signaling cascade leading to vasoconstriction and an increase in systemic vascular resistance and blood pressure.
Q2: What are the key factors that can cause precipitation of this compound in stock solutions?
Several factors can contribute to the precipitation of this compound in stock solutions, including:
-
pH: Phenylephrine is more stable in acidic solutions. As the pH increases above 7.3, degradation of the side chain can occur, potentially leading to less soluble products.[3] For phenylephrine hydrochloride, a pH range of 4.5 to 5.5 is recommended for optimal stability.[4][5]
-
Temperature: While refrigeration is often used for storage, temperature fluctuations can affect solubility. Some solutions may be stable at room temperature but can precipitate when cooled if the concentration is near its saturation point at the lower temperature.
-
Solvent: The choice of solvent is critical. This compound is freely soluble in water and ethanol.[3][6]
-
Concentration: Preparing stock solutions at excessively high concentrations can lead to precipitation, especially with changes in temperature or pH.
-
Light Exposure: Phenylephrine solutions are sensitive to light, which can cause degradation and discoloration.[3] It is recommended to store solutions in light-resistant containers.[7]
Q3: What are the recommended solvents for preparing this compound stock solutions?
This compound is very soluble in water and freely soluble in ethanol.[3][6] For most in vitro experiments, sterile, deionized water is the recommended solvent for preparing primary stock solutions. For specific applications, compatibility with other buffer systems should be verified.
Q4: How should I store my this compound stock solutions to prevent precipitation and degradation?
To ensure the stability of your this compound stock solutions, follow these storage guidelines:
-
Storage Temperature: Store aliquots at -20°C for long-term storage to minimize degradation. For short-term use, refrigeration at 2-8°C is acceptable for diluted solutions, but be aware of the potential for precipitation at higher concentrations. Some studies have shown stability of diluted phenylephrine hydrochloride solutions for extended periods at room temperature when protected from light.[8][9]
-
Light Protection: Always store solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can promote degradation and precipitation, it is best practice to aliquot the stock solution into single-use volumes.
Troubleshooting Guide
Issue 1: My this compound stock solution appears cloudy or has visible precipitate after preparation.
-
Potential Cause: The concentration of the solution may be too high for the chosen solvent and storage temperature.
-
Solution:
-
Gently warm the solution to 37°C to see if the precipitate redissolves.
-
If the precipitate dissolves, the issue is likely concentration-dependent. Consider preparing a less concentrated stock solution.
-
If warming does not resolve the issue, the powder may not have fully dissolved. Try sonicating the solution for a few minutes.
-
Ensure the pH of your solvent is slightly acidic.
-
Issue 2: Precipitation occurred after storing the stock solution in the refrigerator or after a freeze-thaw cycle.
-
Potential Cause: The solubility of this compound is temperature-dependent. The concentration may be too high to remain in solution at lower temperatures. Freeze-thaw cycles can also disrupt the solution's stability.
-
Solution:
-
Warm the solution to room temperature or 37°C to redissolve the precipitate before use.
-
Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Consider storing the stock solution at a lower concentration if precipitation upon refrigeration is a persistent issue.
-
Issue 3: The stock solution has turned yellow or brown.
-
Potential Cause: This discoloration is often a sign of oxidative degradation or photodegradation.[4]
-
Solution:
-
Discard the discolored solution, as its potency may be compromised.
-
Prepare a fresh stock solution, ensuring it is protected from light by using amber vials or by wrapping the container.
-
Minimize the exposure of the solution to air during preparation and handling.
-
Data Presentation
Table 1: Solubility and Stability of Phenylephrine Salts
| Property | This compound | Phenylephrine Hydrochloride |
| Appearance | White or almost white crystalline powder | White or almost white crystalline powder |
| Solubility in Water | Very soluble[3] | Very soluble[5] |
| Solubility in Ethanol | Freely soluble[3] | Freely soluble[5] |
| Recommended pH for Aqueous Solutions | No specific data found; generally stable in acidic pH | 4.5 - 5.5[4][5] |
| Light Sensitivity | Sensitive to light[[“]] | Sensitive to light[3] |
Note: While the topic specifies this compound, more extensive quantitative data is available for phenylephrine hydrochloride. The data for the hydrochloride salt is provided as a reference, and similar stability and solubility characteristics are expected for the bitartrate salt under similar conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Aqueous Stock Solution
Materials:
-
This compound powder (MW: 317.29 g/mol )
-
Sterile, deionized water
-
Sterile, light-resistant storage tubes (e.g., amber microcentrifuge tubes)
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out 31.73 mg of this compound powder.
-
Dissolve the powder in 10 mL of sterile, deionized water to achieve a final concentration of 10 mM.
-
Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into single-use, light-resistant tubes.
-
Label the tubes clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: In Vitro Vasoconstriction Assay Using Isolated Tissue Bath
Materials:
-
Isolated tissue bath system
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and bubbled with 95% O2/5% CO2
-
Isolated blood vessel segments (e.g., rat thoracic aorta)
-
This compound stock solution (prepared as in Protocol 1)
-
Force transducer and data acquisition system
Procedure:
-
Prepare the isolated tissue bath system with PSS and allow it to equilibrate to 37°C.
-
Mount the isolated blood vessel segment in the tissue bath between two hooks, with one connected to a fixed point and the other to a force transducer.
-
Allow the tissue to equilibrate in the PSS for at least 60 minutes, washing it with fresh PSS every 15-20 minutes.
-
After equilibration, induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability.
-
Wash the tissue with PSS to return to baseline tension.
-
Construct a cumulative concentration-response curve for phenylephrine. Start by adding a low concentration of phenylephrine to the bath and record the contractile response.
-
Once the response has stabilized, add a higher concentration of phenylephrine without washing out the previous concentration.
-
Continue this process in a stepwise manner until a maximal contraction is achieved.
-
Record and analyze the data to determine the potency (EC50) and efficacy (Emax) of phenylephrine-induced vasoconstriction.
Visualizations
Caption: Phenylephrine α1-Adrenergic Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Phenylephrine Precipitation.
References
- 1. consensus.app [consensus.app]
- 2. This compound | C13H19NO8 | CID 46174134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Phenylephrine | 59-42-7 [chemicalbook.com]
- 7. Phenylephrine HCl | CHEO ED Outreach [outreach.cheo.on.ca]
- 8. Stability of phenylephrine hydrochloride injection in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
Technical Support Center: Phenylephrine Bitartrate in Vasoconstriction Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered when using phenylephrine (B352888) bitartrate (B1229483) in vasoconstriction assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for phenylephrine bitartrate in inducing vasoconstriction?
Phenylephrine is a selective alpha-1 adrenergic receptor agonist.[1][2] Its primary mechanism involves binding to and activating α1-adrenergic receptors on the surface of vascular smooth muscle cells. This activation triggers a signaling cascade through the Gq protein, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 then binds to receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium. The increased cytosolic calcium concentration leads to the contraction of smooth muscle cells and subsequent vasoconstriction.[1]
Q2: What are the optimal storage and handling conditions for this compound?
To ensure its stability, this compound should be stored in tight, light-resistant containers at controlled room temperature.[3] Solutions of phenylephrine hydrochloride, a related salt, are known to be stable for extended periods when diluted in 0.9% sodium chloride and stored at room temperature, protected from light.[4] However, this compound itself has been shown to be susceptible to degradation upon exposure to solar radiation, which is more pronounced compared to the hydrochloride salt.[[“]] Therefore, it is crucial to protect all solutions from light to prevent photodegradation.
Q3: What is the difference between this compound and phenylephrine hydrochloride in these assays?
Both are salts of phenylephrine and will exert a similar pharmacological effect. However, their stability can differ. This compound has been reported to be more prone to degradation under light exposure compared to phenylephrine hydrochloride, which may be due to the decomposition sensitivity of the tartaric acid counter-ion.[[“]] For consistency, it is advisable to use the same salt form throughout a study.
Q4: Why am I observing rhythmic oscillations (vasomotion) in my aortic rings after applying phenylephrine?
Vasomotion, or rhythmic contractions and relaxations of blood vessels, can be induced by phenylephrine in aortic rings.[6][7] This phenomenon is complex and can be influenced by the concentration of phenylephrine, the presence of an intact endothelium, and the influx of extracellular calcium.[6][8] Studies have shown that a certain range of potassium uptake is necessary to induce these rhythmic contractions in response to vasoactive substances.[6][7]
Troubleshooting Guide
Issue 1: High Variability in Vasoconstriction Response Between Aortic Rings
Question: Why do I see significant differences in the contractile response to phenylephrine, even when using aortic rings from the same animal?
Answer: High variability is a common challenge in aortic ring assays and can arise from several factors:
-
Inconsistent Dissection and Handling: Damage to the vascular endothelium or smooth muscle during the cleaning and preparation of the aortic rings is a primary source of variability. Over-stretching or mishandling the vessel can impair its function.
-
Non-uniform Ring Size: Aortic rings should be cut to a consistent thickness (typically 1-2 mm) to ensure a comparable amount of smooth muscle and endothelium in each sample.
-
Anatomical Location: Receptor expression and vascular reactivity can vary along the length of the aorta. It is recommended to use rings from the same anatomical region (e.g., thoracic aorta) for all experiments within a comparative group.
-
Animal-Specific Factors: The age, strain, and health status of the animal can influence vascular responses. Using a consistent and well-defined animal population is crucial.
Issue 2: No Response or Weak Response to Phenylephrine
Question: My aortic rings are not contracting, or are showing a very weak contraction, in response to phenylephrine. What could be the cause?
Answer: A lack of response often points to issues with tissue viability or the experimental setup:
-
Compromised Tissue Viability: The aortic tissue may have been damaged during dissection or allowed to dry out. The physiological salt solution (e.g., Krebs-Henseleit buffer) must be correctly prepared (pH, temperature, ionic concentration) and continuously oxygenated (typically with 95% O₂ / 5% CO₂) to maintain tissue health.
-
Incorrect Drug Concentration: Double-check the calculations for your this compound stock and working solutions to ensure you are applying the intended concentrations.
-
Equipment Malfunction: Verify that the isometric force transducer is properly calibrated and that the aortic ring is securely mounted.
-
Endothelial Influence: The endothelium can release vasodilating factors, such as nitric oxide, which can counteract the contractile effect of phenylephrine.[9][10][11] In some cases, removing the endothelium can potentiate the vasoconstrictor response.[11]
Issue 3: Inconsistent Dose-Response Curve
Question: The dose-response curve for phenylephrine is not sigmoidal or is highly variable between experiments. How can I improve this?
Answer: Inconsistent dose-response curves can be due to a combination of the factors mentioned above, as well as:
-
Solution Stability: Ensure that your this compound stock solution is freshly prepared and protected from light to prevent degradation.[[“]]
-
Cumulative Dosing Technique: When constructing a cumulative dose-response curve, allow the tissue to reach a stable plateau of contraction at each concentration before adding the next.
-
Receptor Desensitization: Prolonged exposure to high concentrations of phenylephrine can sometimes lead to receptor desensitization, resulting in a diminished response.
Quantitative Data Summary
The following tables summarize typical quantitative data for phenylephrine-induced vasoconstriction in rat aortic rings, as reported in the literature. Note that these values can vary depending on the specific experimental conditions (e.g., rat strain, age, presence/absence of endothelium).
Table 1: Phenylephrine-Induced Vasoconstriction in Rat Aortic Rings
| Parameter | Endothelium-Intact | Endothelium-Denuded | Reference |
|---|---|---|---|
| pEC₅₀ | 6.15 ± 0.14 | - | [12] |
| Eₘₐₓ (g) | 1.80 ± 0.18 | - | [12] |
| pEC₅₀ | 5.46 ± 0.31 | - |
| Eₘₐₓ (%) | 100 | - | |
pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Eₘₐₓ represents the maximum contractile response.
Experimental Protocols
Protocol: Aortic Ring Vasoconstriction Assay
This protocol provides a general methodology for assessing phenylephrine-induced vasoconstriction in isolated rat thoracic aortic rings.
1. Materials and Reagents:
-
Male Wistar rats (or other appropriate strain)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
This compound
-
95% O₂ / 5% CO₂ gas mixture
-
Isometric organ bath system with force transducers
-
Dissection tools (scissors, forceps)
2. Aortic Ring Preparation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove the surrounding adipose and connective tissues.
-
Cut the aorta into rings of 1-2 mm in thickness.
-
(Optional) To denude the endothelium, gently rub the luminal surface of the ring with a fine wire or forceps.
3. Mounting and Equilibration:
-
Mount each aortic ring on two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 g.
-
Wash the rings with fresh, pre-warmed Krebs-Henseleit solution every 15-20 minutes during equilibration.
4. Viability and Endothelium Integrity Check:
-
Assess the viability of the smooth muscle by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). Rings that do not show a robust contraction should be discarded.
-
After washing out the KCl and allowing the tension to return to baseline, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).
-
Once a stable contraction is achieved, assess endothelium integrity by adding acetylcholine (B1216132) (e.g., 10⁻⁵ M). A relaxation of >80% indicates an intact endothelium.
5. Dose-Response Curve Generation:
-
After washing and re-equilibration, add this compound to the organ bath in a cumulative manner, typically starting from 10⁻⁹ M and increasing in half-log increments up to 10⁻⁴ M.
-
Allow the contractile response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the isometric tension continuously.
6. Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration of phenylephrine against the contractile response to generate a dose-response curve.
-
Calculate the pEC₅₀ and Eₘₐₓ values using non-linear regression analysis.
Visualizations
Caption: Phenylephrine's α1-adrenergic signaling pathway.
Caption: Experimental workflow for an aortic ring assay.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissecting out the Complex Ca2+-Mediated Phenylephrine-Induced Contractions of Mouse Aortic Segments | PLOS One [journals.plos.org]
- 9. The presence of the endothelial layer reduces nitric oxide-induced hyporesponsiveness to phenylephrine in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduced vascular response to phenylephrine during exposure to lipopolysaccharide in vitro involves nitric oxide and endothelin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alterations in phenylephrine-induced contractions and the vascular expression of Na+,K+-ATPase in ouabain-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adjuvant-induced arthritis promotes vascular hyporesponsiveness to phenylephrine through a nitric oxide-related mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenylephrine Bitartrate Tachyphylaxis in Prolonged Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with phenylephrine (B352888) bitartrate (B1229483) in prolonged experiments.
Frequently Asked Questions (FAQs)
Q1: What is phenylephrine bitartrate and its primary mechanism of action in vascular smooth muscle?
Phenylephrine is a selective α1-adrenergic receptor agonist. In vascular smooth muscle, it binds to α1-adrenergic receptors, which are Gq protein-coupled receptors. This binding activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and PKC activation leads to smooth muscle contraction and vasoconstriction.
Q2: What is tachyphylaxis and why does it occur with prolonged exposure to this compound?
Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration over a short period. In the context of phenylephrine, prolonged exposure to the agonist leads to the desensitization of α1-adrenergic receptors. This desensitization is a protective mechanism to prevent overstimulation of the receptor and involves several key processes:
-
Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the activated α1-adrenergic receptor.
-
Arrestin Binding: Phosphorylation of the receptor promotes the binding of β-arrestin, which sterically hinders the coupling of the receptor to its G protein, thereby inhibiting downstream signaling.
-
Internalization: β-arrestin binding can also target the receptor for internalization into endosomes, removing it from the cell surface and further reducing the cell's responsiveness to phenylephrine.
-
Involvement of Nitric Oxide Synthase (NOS): In some vascular beds, such as the rat aorta, phenylephrine-induced desensitization is mediated by an increase in neuronal nitric oxide synthase (nNOS) expression and subsequent NO production, which can counteract vasoconstriction.[1]
Q3: How can I experimentally demonstrate and quantify phenylephrine-induced tachyphylaxis in an isolated tissue preparation?
Tachyphylaxis can be demonstrated by performing two consecutive cumulative concentration-response curves (CRCs) for phenylephrine on an isolated vascular tissue, such as a rat aortic ring. A reduction in the maximum response (Emax) and/or a rightward shift in the concentration-response curve (increase in EC50) in the second CRC compared to the first is indicative of tachyphylaxis.
Experimental Protocols
Protocol 1: Induction and Quantification of Phenylephrine Tachyphylaxis in Isolated Rat Aortic Rings
This protocol describes a method to induce and quantify tachyphylaxis to phenylephrine in isolated rat thoracic aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)
-
This compound
-
Potassium chloride (KCl)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply an optimal resting tension (typically 1.5-2.0 g for rat aorta) and allow the tissues to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings with 60 mM KCl to check for viability.
-
Wash the tissues and allow them to return to baseline.
-
Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then add acetylcholine (B1216132) (e.g., 10 µM) to check for endothelium integrity (relaxation indicates an intact endothelium). Wash the tissues thoroughly.
-
-
First Cumulative Concentration-Response Curve (CRC1):
-
Once the baseline is stable, add phenylephrine cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the maximum contraction for each concentration.
-
-
Washout and Rest Period:
-
After completing CRC1, wash the tissues repeatedly with fresh Krebs-Henseleit solution for a defined period (e.g., 60 minutes) to remove the phenylephrine.
-
-
Second Cumulative Concentration-Response Curve (CRC2):
-
Repeat the cumulative addition of phenylephrine as in step 4 to generate the second CRC.
-
-
Data Analysis:
-
For each ring, plot the contractile response as a percentage of the maximum response to KCl against the logarithm of the phenylephrine concentration for both CRC1 and CRC2.
-
Calculate the EC50 (the concentration of phenylephrine that produces 50% of the maximum response) and the Emax (the maximum response) for both curves using non-linear regression analysis.
-
A significant decrease in Emax and/or a significant increase in EC50 for CRC2 compared to CRC1 indicates the development of tachyphylaxis.[1]
-
Data Presentation
Table 1: Representative Quantitative Data for Phenylephrine-Induced Tachyphylaxis in Rat Aorta
| Parameter | CRC1 (Control) | CRC2 (After Tachyphylaxis Induction) |
| Emax (% of KCl max) | 100 ± 5 | 75 ± 8* |
| pEC50 (-log M) | 6.8 ± 0.2 | 6.7 ± 0.3 |
*p < 0.05 compared to CRC1. Data are presented as mean ± SEM. Emax represents the maximal contraction as a percentage of the response to 60 mM KCl. pEC50 is the negative logarithm of the molar concentration of phenylephrine that produces 50% of the maximal response.
Note: This table presents hypothetical representative data based on findings where repeated application of phenylephrine decreased the maximal response in subsequent applications.[1] Actual values may vary depending on specific experimental conditions.
Troubleshooting Guide
Problem 1: No or Weak Contraction to Phenylephrine in the First CRC.
-
Possible Cause:
-
Tissue Viability: The aortic ring may be damaged or non-viable.
-
Incorrect Drug Concentration: Errors in the preparation of the phenylephrine stock solution.
-
Receptor Desensitization from Handling: Over-manipulation during dissection can desensitize receptors.
-
-
Solution:
-
Viability Check: Always perform a viability test with KCl at the beginning of the experiment. A robust contraction confirms tissue health.
-
Fresh Solutions: Prepare fresh drug solutions for each experiment.
-
Gentle Handling: Handle the aortic rings with care during dissection and mounting to minimize mechanical stress.
-
Problem 2: High Variability Between Aortic Rings.
-
Possible Cause:
-
Inconsistent Dissection: Differences in the amount of remaining connective tissue or damage to the endothelium.
-
Anatomical Location: Variations in receptor density and responsiveness along the aorta.
-
Ring Size: Inconsistent ring width.
-
-
Solution:
-
Standardized Dissection: Develop a consistent and careful dissection technique.
-
Consistent Sampling: Take aortic rings from the same anatomical region of the aorta for all experiments.
-
Uniform Ring Size: Use a template or calipers to ensure consistent ring width.
-
Problem 3: No Tachyphylaxis Observed (CRC2 is Similar to CRC1).
-
Possible Cause:
-
Insufficient Agonist Exposure: The concentrations or duration of the first CRC were not sufficient to induce desensitization.
-
Prolonged Washout/Rest Period: A very long rest period may allow for complete receptor resensitization.
-
Tissue-Specific Resistance: Some vascular beds may be less prone to tachyphylaxis.
-
-
Solution:
-
Increase Agonist Challenge: Consider a longer incubation with a high concentration of phenylephrine before the washout period.
-
Optimize Washout Period: Shorten the rest period between CRCs to prevent full recovery.
-
Literature Review: Consult literature for the specific tissue being used to understand its characteristics regarding tachyphylaxis.
-
Visualizations
References
Technical Support Center: Minimizing Phenylephrine Bitartrate Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of phenylephrine (B352888) bitartrate (B1229483) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of phenylephrine?
Phenylephrine is a selective α1-adrenergic receptor agonist.[1][2] Its primary on-target effect is the activation of these receptors, which are G-protein coupled receptors (GPCRs). This activation primarily initiates the Gq alpha subunit signaling cascade.[3] This cascade involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][4]
Q2: What are the potential off-target effects of phenylephrine?
While phenylephrine is highly selective for α1-adrenergic receptors, some studies suggest potential off-target effects, which can lead to misinterpretation of experimental results.[1][5] These may include:
-
Weak activity at other adrenergic receptors: Phenylephrine has been reported to have minimal or weak agonist activity at α2- and β-adrenergic receptors.[1][2]
-
Noradrenaline release: Some research indicates that phenylephrine may indirectly cause the release of noradrenaline from presynaptic terminals, which could then activate a broader range of adrenergic receptors.[6]
-
Activation of other signaling pathways: Depending on the cellular context, high concentrations of phenylephrine might engage other signaling pathways not directly linked to α1-adrenergic receptors. For instance, in cardiac fibroblasts, phenylephrine has been shown to promote proliferation through the Ca2+/calmodulin-dependent calcineurin (CaN)-NFAT pathway.[7][]
Q3: What is the primary signaling pathway activated by phenylephrine's on-target activity?
The canonical signaling pathway for phenylephrine's on-target activity is the activation of the α1-adrenergic receptor, leading to the Gq-PLC-IP3/DAG cascade and subsequent increase in intracellular calcium.
References
- 1. droracle.ai [droracle.ai]
- 2. Phenylephrine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylephrine promotes cardiac fibroblast proliferation through calcineurin-NFAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH on phenylephrine bitartrate activity in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues researchers, scientists, and drug development professionals may encounter when studying the impact of pH on phenylephrine (B352888) bitartrate (B1229483) activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preparing and storing phenylephrine bitartrate solutions?
A1: For maximum stability, this compound solutions should be prepared and stored in an acidic pH range. The United States Pharmacopeia (USP) specifies a pH between 3.0 and 4.0 for a 10% w/v aqueous solution of this compound.[1][2] Studies on the hydrochloride salt, which shares the same active molecule, indicate an optimal stability range between pH 4.5 and 5.5 to minimize degradation.[3] While solutions are stable below pH 7, degradation accelerates significantly in neutral to alkaline conditions.[4][5] For balancing stability and physiological tolerability in experiments, a pH of around 5.0 is often selected.[4]
Q2: How does pH affect the stability and degradation of this compound?
A2: Phenylephrine is susceptible to degradation through several pH-dependent mechanisms, including oxidation and cyclization.[4] In solutions with a pH above 7.0, degradation primarily occurs on the amine side chain.[4][5] this compound is also sensitive to light, and this photodegradation can be more pronounced than with the hydrochloride salt due to the additional decomposition sensitivity of the tartaric acid counter-ion.[6] The major degradation product observed under these conditions is often a phenylephrine derivative with an unsaturated side chain, resulting from the loss of a water molecule.[6]
Q3: How does the pH of the experimental buffer impact the biological activity of phenylephrine?
A3: While acidic pH is optimal for stability, biological assays such as cell-based experiments require a physiological pH, typically between 7.2 and 7.4, for optimal cell health and receptor function.[7] It is important to note that an acidic pH may decrease the binding affinity of adrenergic ligands like phenylephrine to their receptors.[5] This creates an experimental challenge: the pH for storage and the pH for activity measurement are different. Therefore, stock solutions should be maintained at an acidic pH and then diluted into the physiological pH buffer immediately before the experiment to minimize degradation at the higher pH.
Q4: What is the mechanism of action for phenylephrine?
A4: Phenylephrine is a selective alpha-1 (α1) adrenergic receptor agonist.[8][9] These receptors are G-protein coupled receptors (GPCRs).[10] Upon binding, phenylephrine activates the Gq protein, which in turn stimulates the enzyme phospholipase C (PLC).[10][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+), which leads to cellular responses like smooth muscle contraction.[10][11][12]
Phenylephrine Signaling Pathway
Caption: Phenylephrine activates the α1-adrenergic receptor signaling cascade.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity in experiments.
This issue often arises from the degradation of this compound before or during the experiment.
| Potential Cause | Recommended Solution | Citation |
| Incorrect pH of Stock Solution | Prepare stock solutions in a buffer with a pH between 4.5 and 5.5. Use a citrate (B86180) or acetate (B1210297) buffer to ensure pH stability. Avoid using plain deionized water. | [3] |
| Degradation in Assay Buffer | Phenylephrine degrades rapidly at physiological pH (7.2-7.4). Prepare fresh dilutions of your acidic stock solution into the final physiological assay buffer immediately before each experiment. Do not store phenylephrine in physiological pH buffers. | [5][7] |
| Photodegradation | Phenylephrine is light-sensitive. Prepare and store solutions in amber-colored vials or wrap containers in aluminum foil. Conduct experiments under low-light conditions when possible. | [3][13] |
| Thermal Degradation | High temperatures accelerate degradation. Store stock solutions at recommended controlled room or refrigerated temperatures. Avoid leaving solutions on the benchtop for extended periods. | [3] |
| Oxidation | The phenolic group is prone to oxidation. To minimize this, consider using deoxygenated buffers (e.g., by bubbling with nitrogen gas) for preparing solutions, especially for long-term storage. | [3] |
Problem 2: Discoloration or precipitation observed in the solution.
Discoloration (often turning pink or brown) is a visual indicator of oxidative degradation. Precipitation can occur due to pH shifts or interactions with other buffer components.
| Potential Cause | Recommended Solution | Citation |
| Oxidative Degradation | Discard any discolored solution. Prepare fresh solutions using the preventative measures described above (acidic pH, light protection, inert gas). Adding an antioxidant like sodium metabisulfite (B1197395) can prevent oxidation but may interfere with certain biological assays. | [3][14] |
| pH Shift to Alkaline | A shift towards a higher pH will accelerate degradation and can cause the phenylephrine base to precipitate. Verify the pH of your solution and ensure your buffer has sufficient capacity. | [5][14] |
| Buffer Incompatibility | Although rare, some buffer components could potentially interact with this compound. If problems persist, try a different buffer system within the recommended acidic pH range (e.g., switch from citrate to acetate). | [15] |
Troubleshooting Workflow
References
- 1. uspbpep.com [uspbpep.com]
- 2. drugfuture.com [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. droracle.ai [droracle.ai]
- 9. Phenylephrine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 12. The mechanism of phenylephrine-mediated [Ca2+]i oscillations underlying tonic contraction in the rabbit inferior vena cava - PMC [pmc.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. uh-ir.tdl.org [uh-ir.tdl.org]
- 15. ejhp.bmj.com [ejhp.bmj.com]
Phenylephrine bitartrate solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of phenylephrine (B352888) bitartrate (B1229483).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of phenylephrine bitartrate in common laboratory solvents?
A1: this compound is known to be soluble in water. While specific quantitative data for a range of solvents for the bitartrate salt is not as commonly published as for the hydrochloride salt, a 10% w/v aqueous solution (equivalent to 100 mg/mL) can be prepared. For reference, the solubility of the more extensively studied phenylephrine hydrochloride is provided in the table below.
Q2: What is the optimal pH for dissolving and storing this compound solutions?
A2: Aqueous solutions of this compound should be maintained in an acidic pH range, ideally between 3.0 and 4.0, to ensure stability and prevent degradation.[1][2] Phenylephrine as a molecule is more stable at a pH below 7.3; above this, degradation of the side chain can occur.[3]
Q3: How should stock solutions of this compound be prepared and stored?
A3: To prepare a stock solution, dissolve this compound powder in sterile, purified water to your desired concentration. Given its stability profile, it is recommended to store stock solutions in tightly sealed, light-resistant containers at controlled room temperature.[1][2] For longer-term storage, refrigeration (2-8°C) is advisable to minimize degradation.
Q4: Is this compound sensitive to light?
A4: Yes, phenylephrine and its salts are sensitive to light.[3] Prolonged exposure to light, especially UV light, can lead to degradation. Therefore, it is crucial to protect solutions from light by using amber-colored containers or by wrapping containers with a light-blocking material like aluminum foil.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | pH Shift: The pH of the solution may have shifted to a more alkaline range, reducing the solubility of the phenylephrine base. | Adjust the pH of the solution to the acidic range (pH 3.0-4.0) using a suitable buffer, such as a citrate (B86180) or acetate (B1210297) buffer. |
| Low Temperature: Storage at very low temperatures might decrease the solubility, leading to precipitation. | Gently warm the solution to room temperature and agitate to redissolve the precipitate. Avoid excessive heat. | |
| Discoloration of the solution (yellowing/browning) | Oxidation: The phenolic group in phenylephrine is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. | Prepare solutions fresh whenever possible. To minimize oxidation, consider purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon. Always store in light-resistant containers. |
| Loss of potency or unexpected results in assays | Degradation: this compound is prone to degradation, especially under the influence of light and in less acidic conditions. The bitartrate counter-ion itself can also contribute to instability.[[“]] | Ensure the solution is stored under the recommended conditions (acidic pH, protected from light). Prepare fresh solutions for critical experiments. For analytical studies, a stability-indicating HPLC method can be used to assess the purity of the solution. |
Data Presentation
Table 1: Solubility of Phenylephrine Salts in Various Solvents
| Compound | Solvent | Solubility | Temperature |
| This compound | Water | A 10% w/v (100 mg/mL) solution is preparable.[1][2] | Room Temperature |
| Phenylephrine Hydrochloride | Water | 53.79 mg/mL[5] | Not Specified |
| Phenylephrine Hydrochloride | Ethanol | 33.0 mg/mL[5] | Not Specified |
| Phenylephrine Hydrochloride | DMSO | 51.59 mg/mL[5] | Not Specified |
| Phenylephrine Hydrochloride | DMF | 20.0 mg/mL[5] | Not Specified |
| Phenylephrine Hydrochloride | PBS (pH 7.2) | ~5 mg/mL | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Aqueous Stock Solution
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile, amber-colored storage vials
-
Calibrated analytical balance
-
Spatula
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter and calibration buffers
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For a 10 mL solution of 100 mM, you will need 317.29 mg (Molecular Weight: 317.29 g/mol ).
-
Dissolution: Add the weighed powder to a volumetric flask containing approximately 8 mL of sterile, purified water.
-
Mixing: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the powder is completely dissolved.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a pH between 3.0 and 4.0 using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
Final Volume: Once fully dissolved, bring the solution to the final volume of 10 mL with sterile, purified water.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, amber-colored storage vial.
-
Storage: Store the stock solution in a tightly sealed, light-resistant container at 2-8°C.
Protocol 2: Workflow for Troubleshooting this compound Precipitation
This workflow outlines the steps to diagnose and resolve precipitation issues in your this compound solutions.
Visualizations
Phenylephrine Signaling Pathway
Phenylephrine is a selective α1-adrenergic receptor agonist. Its binding to these G-protein coupled receptors initiates a downstream signaling cascade, primarily through the Gq alpha subunit, leading to various physiological effects.
References
Accounting for phenylephrine bitartrate light sensitivity in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on accounting for the light sensitivity of phenylephrine (B352888) bitartrate (B1229483) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Is phenylephrine bitartrate sensitive to light?
A1: Yes, this compound is known to be sensitive to light. Exposure to both solar radiation and normal laboratory fluorescent lighting can lead to its degradation.[1] Prolonged exposure may also result in oxidation and discoloration of phenylephrine solutions.[2] Studies have shown that this compound is more prone to degradation upon irradiation compared to phenylephrine hydrochloride, partly due to the decomposition sensitivity of the tartaric acid counter ion.[1]
Q2: What are the primary degradation products of phenylephrine when exposed to light?
A2: The major photodegradation product of phenylephrine (both bitartrate and hydrochloride salts) is a derivative with an unsaturated side chain, which is formed by the loss of a water molecule.[1][3] Other oxidation products can also form, indicating the drug's low stability under light exposure.[1] In formulations that also contain chlorpheniramine (B86927) maleate, a "Michael addition" product between phenylephrine and maleic acid has been identified as a degradation product.[4]
Q3: My this compound solution has turned a yellowish or brownish color. Can I still use it?
A3: Discoloration is an indication of degradation and oxidation.[2] It is strongly recommended not to use discolored solutions, as the presence of degradation products can lead to inaccurate and unreliable experimental results. The altered chemical structure of the degradation products may affect their binding affinity to adrenergic receptors and introduce unforeseen variables into your experiment.
Q4: What are the optimal storage conditions for this compound and its solutions?
A4: According to the United States Pharmacopeia (USP), this compound should be preserved in tight, light-resistant containers and stored at a controlled room temperature.[5] For solutions, it is best practice to use amber-colored vials or wrap containers in aluminum foil to protect them from light.[6] Store solutions in the dark whenever possible.
Q5: How can I minimize light-induced degradation during an experiment?
A5: To minimize degradation during experimental procedures, it is recommended to work in a dimly lit environment.[6] Prepare solutions fresh on the day of use and keep them in light-protected containers (e.g., amber tubes or foil-wrapped flasks) as much as possible. When adding phenylephrine to your experimental system (e.g., cell culture plates, organ baths), do so under subdued lighting and minimize the time the preparation is exposed to direct light before measurements are taken.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected results in bioassays (e.g., receptor binding, functional assays). | Degradation of this compound due to light exposure, leading to a lower effective concentration of the active compound. | 1. Prepare fresh phenylephrine solutions for each experiment. 2. Ensure all stock and working solutions are stored in light-resistant containers (e.g., amber vials). 3. Perform all experimental manipulations involving phenylephrine under low-light conditions. 4. Validate the concentration and purity of your stock solution using a suitable analytical method like HPLC if degradation is suspected. |
| Visible precipitate or turbidity in a phenylephrine solution that was previously clear. | This may be related to significant degradation, especially under fluorescent light, which can alter the physical properties of the solution. | 1. Discard the solution immediately. 2. Prepare a new solution using fresh powder and sterile, high-purity solvent. 3. Ensure the new solution is protected from light during storage and use. |
| High background signal or unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products resulting from light exposure. | 1. Review your sample preparation and handling procedures to ensure minimal light exposure. 2. Use a stability-indicating HPLC method that can resolve phenylephrine from its potential degradation products. 3. Analyze a freshly prepared, light-protected sample as a reference standard. |
| Discoloration (yellowing/browning) of the solid this compound powder. | Long-term exposure of the storage container to light or improper storage conditions. | 1. Do not use the discolored powder. 2. Procure a new batch of this compound from a reputable supplier. 3. Upon receipt, store the new container in a dark, dry place at controlled room temperature. |
Quantitative Data on Phenylephrine Stability
The following table summarizes findings on the stability of phenylephrine under various conditions.
| Condition | Concentration & Vehicle | Duration | Observed Degradation | Source |
| Normal Fluorescent Light (Room Temp) | 100 µg/mL in 0.9% NaCl | 138 days | >35% degradation. Solution discolored and became slightly turbid. | Not found in search results |
| Dark (Room Temp: 23°C - 25°C) | 100 µg/mL in 0.9% NaCl | 138 days | ≤10% degradation. | Not found in search results |
| Dark (Refrigerated: 4°C) | 100 µg/mL in 0.9% NaCl | 138 days | ≤10% degradation. | Not found in search results |
| Acidic Conditions (0.1N HCl, 60°C) | 1 mg/mL in methanol | 1 hour | Significant degradation observed. | [7] |
| Basic Conditions (0.1N NaOH, 60°C) | 1 mg/mL in methanol | 1 hour | Significant degradation observed. | [7] |
| Oxidative Stress (6% H₂O₂, Room Temp) | 1 mg/mL in methanol | 1 hour | Significant degradation observed. | [7] |
| Thermal Stress (60°C) | Solid powder | 4 hours | No degradation product detected. | [7] |
| Photolytic Stress (Direct Sunlight) | Solid powder | 48 hours | No degradation product detected. | [7] |
Note: The stability of the solid powder to light in the last entry may seem contradictory, but photodegradation is often much more rapid in solution.
Experimental Protocols
Protocol 1: Photostability Testing of this compound Solution (Forced Degradation)
This protocol is adapted from the principles outlined in the ICH Q1B guidelines for photostability testing.[8][9][10][11]
Objective: To evaluate the photosensitivity of a this compound solution under controlled light exposure.
Materials:
-
This compound powder
-
Solvent (e.g., water, phosphate (B84403) buffer pH 6.0)
-
Calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option I (Xenon lamp) or Option II (Cool white fluorescent and near-UV lamps).
-
Transparent, chemically inert containers (e.g., quartz or borosilicate glass vials).
-
Light-opaque wrapping (e.g., aluminum foil).
-
Validated stability-indicating HPLC-UV system.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
-
Sample Allocation:
-
Light-Exposed Sample: Transfer an aliquot of the solution into a transparent container.
-
Dark Control: Transfer an equal aliquot into a transparent container and wrap it completely in aluminum foil to serve as a dark control. This control will be placed alongside the light-exposed sample to account for any thermal degradation.
-
-
Exposure:
-
Place both the light-exposed and dark control samples in the photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sampling: Withdraw aliquots from both the light-exposed and dark control samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis:
-
Immediately analyze the samples by a validated HPLC-UV method (e.g., C18 column, mobile phase of ammonium (B1175870) acetate (B1210297) and methanol, detection at 272 nm).
-
Quantify the peak area of the parent phenylephrine compound and any degradation products that appear.
-
-
Data Evaluation:
-
Calculate the percentage of phenylephrine remaining at each time point for both the light-exposed and dark control samples.
-
Compare the degradation profile of the light-exposed sample to the dark control to determine the extent of photodegradation.
-
Protocol 2: α1-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity of a compound for the α1-adrenergic receptor, with precautions for using the light-sensitive agonist, phenylephrine.
Materials:
-
Cell membranes prepared from a cell line or tissue expressing α1-adrenergic receptors.
-
Radiolabeled antagonist (e.g., [³H]-Prazosin).
-
This compound (as the competing non-labeled agonist).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation (Low-Light Conditions):
-
All steps involving phenylephrine should be performed under subdued lighting.
-
Prepare a stock solution of this compound in assay buffer and store it in an amber tube on ice.
-
Perform serial dilutions of the phenylephrine stock to create a range of concentrations for the competition assay (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
-
Assay Setup:
-
Total Binding: In a microcentrifuge tube, add assay buffer, cell membranes, and the radiolabeled antagonist.
-
Non-specific Binding: In a separate tube, add assay buffer, cell membranes, the radiolabeled antagonist, and a high concentration of a non-radiolabeled antagonist (e.g., phentolamine) to saturate the receptors.
-
Competition Binding: In a series of tubes, add assay buffer, cell membranes, the radiolabeled antagonist, and increasing concentrations of the this compound solution.
-
-
Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes). The incubation should be performed in the dark (e.g., in a covered water bath or incubator).
-
Separation: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the phenylephrine concentration.
-
Determine the IC₅₀ (concentration of phenylephrine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway of Phenylephrine
Caption: Phenylephrine activates the Gq-coupled α1-adrenergic receptor signaling cascade.
Experimental Workflow for Assessing Photodegradation
Caption: Workflow for conducting a forced photodegradation study of phenylephrine.
References
- 1. Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. iagim.org [iagim.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
Technical Support Center: Understanding In Vivo Cardiovascular Responses to Phenylephrine Bitartrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo cardiovascular effects of phenylephrine (B352888) bitartrate (B1229483). Phenylephrine, a selective α1-adrenergic receptor agonist, is widely used in experimental models to study cardiovascular function. However, its effects can sometimes be complex and unexpected.
Troubleshooting Guide: Unexpected Cardiovascular Responses
Researchers may encounter cardiovascular responses to phenylephrine bitartrate that deviate from the expected dose-dependent increase in blood pressure and reflex bradycardia. This guide addresses common issues and provides potential explanations and solutions.
| Observed Unexpected Response | Potential Causes | Troubleshooting Steps & Recommendations |
| Exaggerated Hypotension Following Initial Pressor Effect | Baroreflex overcompensation; underlying cardiac dysfunction. | 1. Monitor Heart Rate Closely: A significant drop in heart rate can lead to a decrease in cardiac output and subsequent hypotension. 2. Assess Cardiac Function: If possible, evaluate baseline cardiac function (e.g., ejection fraction) before phenylephrine administration. 3. Reduce Dose: A lower dose of phenylephrine may achieve the desired pressor effect without triggering a strong counter-regulatory response. |
| Tachycardia Instead of Bradycardia | Potential β-adrenergic activity at high concentrations; indirect sympathomimetic effects. | 1. Verify Drug Purity and Concentration: Ensure the this compound solution is correctly prepared and free of contaminants. 2. Consider Indirect Effects: Recent research suggests phenylephrine can cause norepinephrine (B1679862) release, which could stimulate β-adrenergic receptors.[1] 3. Use a β-blocker: Co-administration with a selective β1-blocker (e.g., atenolol) can help dissect the direct α1-agonist effects from any indirect β-mediated responses. |
| Decreased or Unchanged Cardiac Output Despite Increased Blood Pressure | Increased afterload on the heart, particularly in models with compromised left ventricular function.[2] | 1. Measure Cardiac Output: Employ methods like pressure-volume loop analysis or echocardiography to directly assess cardiac output. 2. Evaluate Preload Status: In preload-dependent states, phenylephrine can sometimes increase cardiac output by increasing venous return.[3] 3. Consider Alternative Pressors: For studies where maintaining cardiac output is critical, other vasopressors with mixed α- and β-agonist activity (e.g., norepinephrine) might be more suitable. |
| Variable or Inconsistent Blood Pressure Response | Anesthetic interference; improper drug administration; animal strain variability. | 1. Standardize Anesthetic Protocol: Different anesthetics can have varying effects on the cardiovascular system and autonomic reflexes. Maintain a consistent anesthetic depth. 2. Ensure Proper Catheter Placement: Verify intravenous or intra-arterial catheter placement for accurate drug delivery and pressure monitoring. 3. Control for Genetic Background: Different animal strains can exhibit varied responses to adrenergic agonists. Report the specific strain used in your experiments. |
| Signs of Myocardial Ischemia (e.g., ECG changes) | Increased myocardial oxygen demand due to elevated afterload, especially in the presence of underlying coronary artery disease.[4] | 1. Monitor ECG Continuously: Look for ST-segment changes or arrhythmias. 2. Reduce Dose or Infusion Rate: A slower administration can mitigate rapid increases in afterload. 3. Screen for Pre-existing Conditions: If feasible, screen animals for cardiovascular abnormalities before inclusion in the study. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of phenylephrine on the cardiovascular system?
A1: Phenylephrine is a selective agonist for α1-adrenergic receptors.[2][5][6] Stimulation of these receptors on vascular smooth muscle leads to vasoconstriction of both arteries and veins, resulting in an increase in systemic vascular resistance and consequently, an elevation in mean arterial pressure.[2][5]
Q2: Why does phenylephrine typically cause a decrease in heart rate (reflex bradycardia)?
A2: The increase in blood pressure caused by phenylephrine is sensed by baroreceptors in the aortic arch and carotid sinuses.[1] This triggers a reflex increase in vagal tone to the heart, leading to a slowing of the heart rate. This is a normal physiological response to an acute rise in arterial pressure.[1][2]
Q3: Can phenylephrine directly affect the heart?
A3: Phenylephrine has minimal to no direct stimulating effect on cardiac β-adrenergic receptors, which are responsible for increasing heart rate and contractility.[1][5] Its primary cardiac effects are indirect, resulting from the increased afterload and the baroreceptor reflex.
Q4: Under what circumstances might phenylephrine decrease cardiac output?
A4: While phenylephrine can increase venous return, the significant increase in afterload (the resistance the heart pumps against) can impede ventricular ejection.[2] In subjects with pre-existing left ventricular dysfunction, the heart may not be able to overcome this increased resistance, leading to a decrease in stroke volume and cardiac output.[2]
Q5: Are there any unexpected signaling pathways activated by phenylephrine?
A5: While the canonical pathway involves Gq protein-coupled α1-adrenoceptors leading to vasoconstriction, some evidence suggests that phenylephrine may also act as a norepinephrine-releasing agent.[1] This could lead to the activation of other adrenergic receptors and contribute to more complex cardiovascular responses.
Experimental Protocols
In Vivo Hemodynamic Assessment in a Murine Model
This protocol is based on methodologies described for assessing cardiovascular responses to phenylephrine in anesthetized mice.[7][8]
1. Animal Preparation:
- Anesthetize the mouse (e.g., with isoflurane) and ensure a stable plane of anesthesia.
- Intubate the animal for mechanical ventilation to maintain stable respiratory function.
- Place the animal on a heating pad to maintain body temperature.
2. Instrumentation:
- Insert a solid-state catheter into the aortic arch via the carotid artery for high-fidelity blood pressure measurement.
- Place a transit-time flow probe around the ascending aorta to measure cardiac output.
- Attach needle electrodes to the extremities for electrocardiogram (ECG) recording.
- For controlled heart rate experiments, a pacing electrode can be placed on the right atrium.
3. Drug Administration:
- Administer this compound via intraperitoneal injection or a catheterized vein (e.g., jugular vein).
- A typical dose for a pressor response in mice might range from 0.1 to 1 mg/kg, but this should be optimized for the specific experimental goals.
4. Data Acquisition and Analysis:
- Continuously record blood pressure, cardiac output, and ECG.
- From these primary signals, derive parameters such as heart rate, stroke volume (cardiac output / heart rate), and total peripheral resistance (mean arterial pressure / cardiac output).
Visualizing Key Processes
Signaling Pathway of Phenylephrine's Vascular Action
Caption: Phenylephrine's α1-adrenergic receptor signaling cascade.
Experimental Workflow for In Vivo Hemodynamic Analysis
Caption: Workflow for hemodynamic studies of phenylephrine.
Logical Relationship of Baroreceptor Reflex
Caption: The baroreceptor reflex arc in response to phenylephrine.
References
- 1. Phenylephrine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Phenylephrine increases cardiac output by raising cardiac preload in patients with anesthesia induced hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential cardiovascular adverse events when phenylephrine is combined with paracetamol: simulation and narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Variability in phenylephrine bitartrate potency between batches
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the variability in potency of phenylephrine (B352888) bitartrate (B1229483) between different batches.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of potency variability between different batches of phenylephrine bitartrate?
A1: Variability in the potency of this compound can stem from several factors throughout the manufacturing and handling processes. Key contributors include:
-
Synthesis and Purification: Inconsistencies in the chemical synthesis and subsequent purification steps can lead to varying levels of the active pharmaceutical ingredient (API) and the presence of impurities.
-
Degradation: this compound is susceptible to degradation, particularly when exposed to light and higher temperatures.[[“]] The formation of degradation products, such as phenylephrine derivatives with an unsaturated side chain, reduces the concentration of the active compound.[[“]] The tartaric acid counter-ion can also contribute to decomposition.[[“]]
-
Hygroscopicity: The substance may absorb moisture from the environment, which can affect its weight and, consequently, the calculated potency.
-
Excipient Interactions: In formulated products, phenylephrine can react with certain excipients, especially those containing aldehydes or maleic acid, leading to the formation of adducts and a decrease in potency.[2][3][4]
-
Analytical Method Variability: Discrepancies in the analytical methods used for potency testing, including differences in equipment, reagents, and procedural execution, can contribute to apparent variability.
Q2: How can I accurately determine the potency of my this compound batch?
A2: The most common and reliable method for determining the potency of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] This method allows for the separation and quantification of phenylephrine from its potential impurities and degradation products. Other methods such as UV-Vis spectrophotometry and conductometric titration have also been described, but HPLC is generally preferred for its specificity and sensitivity.[7][8][9]
Q3: What are the implications of using a batch with lower-than-expected potency in my experiments?
Q4: Are there any known stability issues I should be aware of when storing and handling this compound?
A4: Yes, this compound has known stability issues. It is sensitive to light and should be stored in light-resistant containers.[[“]] It is also more stable in acidic conditions, with a recommended pH range of 2 to 5 for solutions.[3] The presence of oxygen can lead to oxidation products, further reducing its stability.[[“]] Therefore, it is crucial to store the compound in well-sealed containers, protected from light, and at controlled room temperature.
Troubleshooting Guide for Potency Variability
If you encounter unexpected results or suspect potency issues with your this compound, this guide can help you troubleshoot the problem.
Initial Assessment
-
Review Certificate of Analysis (CoA): Carefully examine the CoA for the specific batch . Compare the reported potency with your experimental findings.
-
Check Storage Conditions: Verify that the material has been stored according to the manufacturer's recommendations (e.g., protected from light, controlled temperature).
-
Evaluate Experimental Controls: Ensure that your experimental positive and negative controls are behaving as expected.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting out-of-specification potency results.
Caption: Troubleshooting workflow for out-of-specification potency results.
Quantitative Data Summary
The following table provides an example of how batch-to-batch variability in this compound potency might be presented. The values are hypothetical and for illustrative purposes.
| Batch Number | Manufacturer's Reported Potency (%) | In-house HPLC Potency (%) | Total Impurities (%) | Key Degradation Product (%) |
| PHB-2024-001 | 99.8 | 99.5 | 0.08 | 0.03 |
| PHB-2024-002 | 100.1 | 97.2 | 1.50 | 1.10 |
| PHB-2024-003 | 99.5 | 99.3 | 0.12 | 0.05 |
| PHB-2025-001 | 99.9 | 98.9 | 0.60 | 0.45 |
Experimental Protocols
Potency Determination by HPLC-UV
This protocol describes a general method for determining the potency of this compound raw material.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic potassium phosphate
-
Orthophosphoric acid
-
Deionized water
2. Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of a buffer solution (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol. A common ratio is 95:5 (Buffer:Organic Solvent).[6]
-
Column Temperature: 25°C[6]
-
Detection Wavelength: 280 nm[6]
-
Injection Volume: 20 µL[6]
3. Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
4. Sample Solution Preparation:
-
Accurately weigh about 25 mg of the this compound batch to be tested into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a nominal concentration of 0.5 mg/mL.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the Standard Solution. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
Inject the Sample Solution in duplicate.
-
Calculate the potency of the sample by comparing the average peak area of the Sample Solution to the average peak area of the Standard Solution.
Calculation: Potency (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC-based potency determination.
Signaling Pathway
Phenylephrine is a selective α1-adrenergic receptor agonist.[[“]][12] Its binding to the α1-receptor on the cell membrane initiates a signaling cascade that leads to a physiological response, such as vasoconstriction.
Caption: Simplified signaling pathway of phenylephrine via the α1-adrenergic receptor.
References
- 1. consensus.app [consensus.app]
- 2. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epo.org [epo.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. helixchrom.com [helixchrom.com]
- 6. bepls.com [bepls.com]
- 7. tijer.org [tijer.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. droracle.ai [droracle.ai]
Technical Support Center: Phenylephrine Bitartrate Interference with Fluorescent Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by phenylephrine (B352888) bitartrate (B1229483) in fluorescent assays. Understanding and mitigating these effects are crucial for obtaining accurate and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: Can phenylephrine bitartrate interfere with my fluorescent assay?
Yes, it is possible. This compound, due to its chemical structure containing a phenol (B47542) group, has the potential to interfere with fluorescent assays through several mechanisms, including but not limited to:
-
Autofluorescence: The compound itself may exhibit intrinsic fluorescence at the excitation and emission wavelengths used in your assay, leading to an artificially high signal.
-
Fluorescence Quenching: this compound might decrease the fluorescence signal of your probe through processes like collisional quenching.
-
Inner Filter Effect: The compound can absorb light at the excitation or emission wavelengths of the fluorophore, reducing the amount of light that reaches the detector and leading to a lower signal.
Q2: What are the first steps to determine if my compound is causing interference?
A straightforward initial step is to run a control experiment. Prepare wells containing this compound at the highest concentration used in your assay, in the assay buffer, but without the fluorescent probe or biological target.
-
To check for autofluorescence: Measure the fluorescence of these control wells using the same instrument settings (excitation/emission wavelengths, gain) as your main experiment. A significant signal indicates compound autofluorescence.
-
To get an initial indication of quenching: In a simple system, mix your fluorescent dye with this compound and measure the signal. A decrease in fluorescence compared to the dye alone suggests potential quenching.
Q3: My compound is autofluorescent. What can I do?
Overcoming autofluorescence is a common challenge. Here are some effective strategies:
-
Switch to Red-Shifted Dyes: Autofluorescence from many organic compounds is often strongest in the blue-green region of the spectrum. Switching to fluorophores that excite and emit in the far-red or near-infrared range (e.g., >650 nm) can often eliminate the interference.
-
Pre-read Subtraction: If your plate reader supports it, you can perform a "pre-read" of the plate containing only your compound before adding the fluorescent reagents. This background fluorescence can then be subtracted from the final signal. However, this method assumes the compound's fluorescence is not affected by the assay components.
-
Time-Resolved Fluorescence (TRF): If your compound's fluorescence has a short lifetime, using long-lifetime fluorophores (like lanthanide chelates) and a time-resolved detection mode can effectively eliminate the interference.
Q4: How can I confirm if the observed effect is a true biological result or an artifact?
Orthogonal Assays are crucial for validating your findings. An orthogonal assay measures the same biological endpoint but uses a different detection technology that is not susceptible to the same interference. For example, if your primary screen is a fluorescence-based enzyme inhibition assay, you could use a colorimetric, luminescent, or label-free (e.g., Surface Plasmon Resonance) assay to confirm the activity.
Troubleshooting Guides
Problem 1: Higher than expected fluorescence signal in the presence of this compound.
This is a strong indication of autofluorescence .
Troubleshooting Workflow for Autofluorescence
Optimizing storage conditions for long-term phenylephrine bitartrate stability
This technical support center provides guidance on optimizing storage conditions for the long-term stability of phenylephrine (B352888) bitartrate (B1229483). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of phenylephrine bitartrate?
A1: The stability of this compound is primarily influenced by exposure to light, temperature, and humidity. This compound is particularly susceptible to degradation under irradiation.[1][2] This is due to the tartaric acid counter-ion, which exhibits additional decomposition sensitivity compared to the hydrochloride salt.[1][2] Oxidation is another key degradation pathway.
Q2: How does the stability of this compound compare to phenylephrine hydrochloride?
A2: this compound is generally considered to be less stable than phenylephrine hydrochloride.[1][2] Studies have shown that the bitartrate salt is more prone to degradation, especially when exposed to solar radiation.[1][2]
Q3: What are the major degradation products of this compound?
A3: The primary degradation product of this compound upon exposure to light is a phenylephrine derivative with an unsaturated side chain, which is formed by the loss of a water molecule.[1][2] Other oxidation and degradation products have also been detected, indicating the overall lower stability of the bitartrate salt.[1]
Q4: What are the general recommendations for the long-term storage of solid this compound?
A4: For long-term storage, solid this compound should be stored at controlled room temperature (20-25°C or 68-77°F), protected from light and moisture.[3] It is advisable to store the compound in well-closed, light-resistant containers in a dry environment.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Discoloration of solid this compound (e.g., yellowing or browning) | Exposure to light and/or elevated temperatures leading to oxidative degradation. | Discard the product. Review storage procedures to ensure adequate protection from light and heat. Store in amber vials or other light-resistant containers. |
| Inconsistent results in assays using older batches of this compound | Degradation of the active pharmaceutical ingredient (API) leading to reduced potency. | Use a fresh batch of this compound for the assay. If using an older batch is unavoidable, perform a purity analysis (e.g., via HPLC) to determine the actual concentration of the active compound. |
| Appearance of unexpected peaks in chromatograms during analysis | Presence of degradation products. | Refer to the section on degradation pathways. Use a validated stability-indicating HPLC method to identify and quantify the degradants. Consider forced degradation studies to proactively identify potential degradation products. |
| Physical changes in formulated products (e.g., solutions becoming cloudy) | Precipitation of phenylephrine or its degradation products. Could also indicate microbial contamination if not prepared under aseptic conditions. | For solutions, check for changes in pH. If microbial contamination is suspected, perform appropriate testing. Solutions showing physical changes should be discarded. |
Data on Phenylephrine Stability (Primarily Hydrochloride Salt for Reference)
While specific long-term stability data for this compound is limited in publicly available literature, the following tables for phenylephrine hydrochloride solutions provide a general understanding of phenylephrine stability under different conditions. It is important to note that This compound is expected to be less stable than the hydrochloride salt , particularly when exposed to light.
Table 1: Stability of Phenylephrine Hydrochloride Solutions at Various Temperatures (Stored in the Dark)
| Concentration | Storage Temperature | Storage Duration | Remaining Concentration (%) | Reference |
| 100 µg/mL in 0.9% NaCl | 4°C | 138 days | ≥ 90% | [4] |
| 100 µg/mL in 0.9% NaCl | 23-25°C | 138 days | ≥ 90% | [4] |
| 100 µg/mL in 0.9% NaCl | 52°C | 138 days | ≥ 90% | [4] |
Table 2: Impact of Light on the Stability of Phenylephrine Hydrochloride Solutions at Room Temperature (23-25°C)
| Concentration | Light Condition | Storage Duration | Remaining Concentration (%) | Observation | Reference |
| 100 µg/mL in 0.9% NaCl | Exposed to fluorescent light | 138 days | < 65% | Discoloration and turbidity | [4] |
| 200 µg/mL in 0.9% NaCl | Exposed to fluorescent light | 60 days | > 95% | Physically stable | [5] |
| 400 µg/mL in 0.9% NaCl | Exposed to fluorescent light | 60 days | > 95% | Physically stable | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Phenylephrine
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity and degradation of phenylephrine.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable diluent.
-
Prepare the sample solution from the batch being tested at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time of the main peak should correspond to that of the phenylephrine standard.
-
Degradation products will appear as separate peaks, typically at different retention times.
-
The area of each peak can be used to calculate the percentage of phenylephrine remaining and the percentage of each degradation product.
-
-
Forced Degradation: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, followed by analysis using the HPLC method to ensure that all degradation products are well-separated from the parent peak.
Visualizations
Caption: Phenylephrine α1-Adrenergic Signaling Pathway.
Caption: Experimental Workflow for Stability Testing.
References
Validation & Comparative
Phenylephrine Bitartrate vs. Norepinephrine in Septic Shock Models: A Comparative Guide
Introduction
Septic shock, a life-threatening condition characterized by persistent hypotension despite fluid resuscitation, necessitates the use of vasopressors to restore mean arterial pressure (MAP) and ensure adequate organ perfusion.[1] Norepinephrine (B1679862), a potent α- and β1-adrenergic agonist, is the first-line vasopressor recommended by the Surviving Sepsis Campaign.[1][2] Phenylephrine (B352888), a pure α1-adrenergic agonist, is often considered a second-line agent, particularly in patients with tachyarrhythmias.[3][4] This guide provides an objective comparison of phenylephrine bitartrate (B1229483) and norepinephrine in preclinical septic shock models, focusing on their mechanisms of action, hemodynamic effects, and metabolic consequences, supported by experimental data.
Mechanism of Action: A Tale of Two Receptors
Norepinephrine and phenylephrine exert their vasopressor effects by stimulating adrenergic receptors on vascular smooth muscle cells. However, their receptor selectivity profiles differ significantly, leading to distinct physiological responses.
Norepinephrine acts on both α1- and β1-adrenergic receptors.[5] Its α1-agonist activity induces potent vasoconstriction, increasing systemic vascular resistance (SVR) and consequently raising blood pressure.[6] The stimulation of β1-receptors in the heart increases heart rate and cardiac contractility, which can further augment cardiac output.[6]
Phenylephrine is a selective α1-adrenergic receptor agonist with minimal to no activity on β-adrenergic receptors.[4][7][8] Its primary effect is potent vasoconstriction, leading to an increase in SVR and blood pressure.[7][9] Due to the lack of β1-stimulation, phenylephrine does not directly increase heart rate or contractility and may even cause a reflex bradycardia in response to the elevated blood pressure.[7]
Signaling pathways of Norepinephrine and Phenylephrine.
Hemodynamic and Metabolic Effects: A Data-Driven Comparison
Experimental studies in animal models of septic shock provide valuable insights into the comparative efficacy and safety of phenylephrine and norepinephrine. The following tables summarize key quantitative data from these studies.
| Parameter | Phenylephrine Group | Norepinephrine Group | Animal Model | Reference |
| Mean Arterial Pressure (MAP) | Increased | Increased | Rat (Peritonitis) | [10] |
| Heart Rate (HR) | Decreased | No significant change | Human (Septic Shock) | [11][12] |
| Cardiac Output (CO) | Decreased | Increased | Rat (Peritonitis) | [10] |
| Stroke Volume Index (SVI) | Increased | No significant change | Human (Septic Shock) | [11][12] |
| Lactate (B86563) Levels | Reduced | More effectively reduced | Human (Septic Shock) | [3] |
| Urine Output | Similar | Similar | Human (Septic Shock) | [13] |
| Creatinine Clearance | Similar | Similar | Human (Septic Shock) | [13] |
Key Findings from Experimental Data:
-
Blood Pressure: Both vasopressors are effective at increasing MAP in septic shock models.[10] However, some studies suggest that phenylephrine may be less effective than norepinephrine in counteracting sepsis-related hypotension, requiring higher doses to achieve the same target MAP.[14]
-
Cardiac Function: In a rat model of septic shock, norepinephrine improved cardiac output and other measures of systolic and diastolic function, while phenylephrine was associated with decreased ventricular performance.[10] Conversely, in a study on dopamine-resistant septic shock patients, phenylephrine led to a significant increase in stroke volume index, a measure of cardiac pumping function.[11][12]
-
Heart Rate: Phenylephrine has been shown to decrease heart rate, which could be beneficial in septic patients with tachycardia.[11][12]
-
Metabolic Effects: A clinical trial in septic shock patients indicated that norepinephrine was more effective than phenylephrine in reducing lactate levels, a marker of tissue hypoperfusion.[3]
Experimental Protocols: The Cecal Ligation and Puncture (CLP) Model
The cecal ligation and puncture (CLP) model is considered the "gold standard" in sepsis research as it closely mimics the polymicrobial nature of human abdominal sepsis.[15]
Detailed Methodology for the CLP Model:
-
Anesthesia: The animal (typically a mouse or rat) is anesthetized using an appropriate agent, such as an intraperitoneal injection of ketamine and xylazine.[16]
-
Surgical Procedure: A small midline laparotomy is performed to expose the cecum.[16] The cecum is then ligated below the ileocecal valve with a silk suture.[16][17] The degree of ligation can be varied to modulate the severity of sepsis.[18]
-
Puncture: The ligated cecum is punctured once or twice with a needle of a specific gauge (e.g., 21-gauge or 23-gauge).[17][19] A small amount of fecal matter is expressed into the peritoneal cavity to induce peritonitis.[17]
-
Closure and Resuscitation: The cecum is returned to the abdominal cavity, and the incision is closed in layers.[19] Post-surgery, the animal receives fluid resuscitation, typically with subcutaneous or intravenous saline, to mimic clinical management.[17]
-
Vasopressor Administration: Following the induction of sepsis and fluid resuscitation, animals are randomized to receive continuous infusions of either phenylephrine bitartrate or norepinephrine, titrated to a target mean arterial pressure.
-
Monitoring and Data Collection: Throughout the experiment, hemodynamic parameters (MAP, heart rate, cardiac output), metabolic variables (lactate, blood gases), and inflammatory markers are monitored and recorded.
Experimental workflow for the Cecal Ligation and Puncture (CLP) model.
Conclusion
Both this compound and norepinephrine are effective vasopressors in septic shock models, but their distinct mechanisms of action lead to different hemodynamic and metabolic profiles. Norepinephrine, with its combined α- and β-adrenergic effects, appears to offer advantages in terms of improving cardiac output and lactate clearance.[3][10] Phenylephrine, as a pure α-agonist, may be a suitable alternative in specific clinical scenarios, such as in patients with significant tachycardia, due to its tendency to decrease heart rate.[11][12] The choice of vasopressor should be guided by the individual patient's hemodynamic profile and underlying pathophysiology. Further research in well-controlled preclinical models is crucial to delineate the precise roles of these agents in the complex setting of septic shock.
References
- 1. Norepinephrine in Septic Shock: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norepinephrine in Septic Shock: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 4. Phenylephrine - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. Early norepinephrine use in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Comparison of equipressor doses of norepinephrine, epinephrine, and phenylephrine on septic myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of phenylephrine and norepinephrine in the management of dopamine-resistant septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijccm.org [ijccm.org]
- 13. Phenylephrine versus norepinephrine for initial hemodynamic support of patients with septic shock: a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylephrine versus norepinephrine for initial hemodynamic support of patients with septic shock: a randomized, controlled trial | springermedizin.de [springermedizin.de]
- 15. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cecal Ligation and Puncture (CLP) model [bio-protocol.org]
- 18. Immunodesign of experimental sepsis by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jove.com [jove.com]
A Comparative Analysis of Phenylephrine Bitartrate and Phenylephrine Hydrochloride for Research and Development
An objective guide for researchers, scientists, and drug development professionals on the characteristics and performance of two common salt forms of the alpha-1 adrenergic agonist, phenylephrine (B352888).
Phenylephrine, a synthetic sympathomimetic amine, is widely utilized in pharmaceutical formulations for its vasoconstrictive properties, primarily as a nasal decongestant and a vasopressor to manage hypotension. It is commercially available in various salt forms, with phenylephrine bitartrate (B1229483) and phenylephrine hydrochloride (HCl) being the most common. The choice of salt form can significantly impact the physicochemical properties, stability, and bioavailability of the active pharmaceutical ingredient (API). This guide provides a comparative analysis of phenylephrine bitartrate and phenylephrine HCl, supported by available experimental data and methodologies, to aid researchers and formulation scientists in their drug development endeavors.
Chemical and Physical Properties
The fundamental difference between the two salts lies in the counter-ion—bitartrate for this compound and chloride for phenylephrine HCl. This seemingly minor variation gives rise to differences in molecular weight, solubility, and stability.
| Property | This compound | Phenylephrine Hydrochloride |
| Molecular Formula | C₁₃H₁₉NO₈ | C₉H₁₄ClNO₂ |
| Molecular Weight | 317.29 g/mol [1] | 203.67 g/mol |
| Appearance | White to off-white crystalline powder | White or almost white crystalline powder[2] |
| Solubility in Water | Freely soluble | Very soluble[2]; 41 mg/mL[3] |
| Melting Point | Not specified | 140-145 °C |
Stability Profile
Stability is a critical attribute for any pharmaceutical product. Studies have indicated that this compound is more susceptible to degradation upon exposure to light compared to its hydrochloride counterpart. This is likely attributable to the tartaric acid counter-ion, which may contribute to increased photosensitivity[4].
Key Stability Finding: Research has shown that this compound is more prone to degradation when exposed to solar radiation than phenylephrine hydrochloride. The primary degradation product identified is a phenylephrine derivative with an unsaturated side chain, formed by the loss of a water molecule. This suggests that formulations containing this compound may require more stringent light protection during manufacturing, packaging, and storage.
Pharmacological Profile
Both this compound and phenylephrine HCl dissociate in vivo to release the active phenylephrine moiety. Therefore, their pharmacological mechanism of action is identical. Phenylephrine is a selective agonist of alpha-1 adrenergic receptors, which are located on the smooth muscle of blood vessels.
Activation of these receptors initiates a signaling cascade that results in vasoconstriction. This action is responsible for its therapeutic effects as a nasal decongestant (by reducing swelling of nasal blood vessels) and as a vasopressor (by increasing systemic vascular resistance to raise blood pressure). Phenylephrine exhibits minimal to no activity at beta-adrenergic receptors[5].
Pharmacokinetic Comparison
While no direct head-to-head pharmacokinetic studies comparing this compound and phenylephrine HCl are readily available in published literature, data from a study comparing phenylephrine tannate to phenylephrine HCl can provide some insight into how different salt forms can influence absorption. In that study, the tannate salt, which has lower water solubility, exhibited slower absorption compared to the HCl salt[6][7][8]. Given that both bitartrate and HCl salts are highly water-soluble, significant differences in the rate and extent of absorption are not expected, though further studies would be needed for confirmation.
Oral phenylephrine, regardless of the salt form, has low bioavailability (approximately 38%) due to extensive first-pass metabolism in the gut wall and liver[9][10].
| Pharmacokinetic Parameter | Phenylephrine HCl (Oral) | This compound (Oral) |
| Bioavailability | ~38%[9][10] | Not explicitly reported, but expected to be similar to HCl due to rapid dissociation. |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | Not explicitly reported. |
| Elimination Half-life | ~2-3 hours | Not explicitly reported. |
Clinical Efficacy and Safety
The safety profiles of this compound and phenylephrine HCl are also expected to be comparable, as they are both dependent on the systemic exposure to phenylephrine. Common side effects are generally mild and can include headache, restlessness, and reflex bradycardia[3][12]. At higher doses, phenylephrine can cause a significant increase in blood pressure[3][12]. There is no evidence to suggest that the choice of salt form (bitartrate vs. HCl) influences the type or incidence of adverse events.
Experimental Protocols
Stability-Indicating HPLC Method for Phenylephrine HCl
This method is designed to separate and quantify phenylephrine HCl from its degradation products, making it suitable for stability studies.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4].
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile)[13][14]. A common mobile phase composition is a 60:40 (v/v) mixture of water (pH adjusted to 4.5 with orthophosphoric acid) and acetonitrile[4].
-
Column Temperature: Ambient or controlled at 25 °C[13].
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of phenylephrine HCl reference standard in the mobile phase or a suitable diluent.
-
Sample Preparation: Dilute the drug product to a known concentration with the mobile phase.
-
Forced Degradation (for validation): Subject the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products.
-
Analysis: Inject the standard, sample, and stressed samples into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of phenylephrine HCl in the sample by comparing the peak area to that of the standard.
In Vitro Dissolution Testing for Immediate-Release Tablets
This protocol outlines a general procedure for assessing the dissolution of phenylephrine from a solid oral dosage form.
Apparatus and Conditions:
-
Dissolution Medium: 900 mL of a suitable buffer, such as simulated gastric fluid (without pepsin) or phosphate buffer pH 5.8[15][16].
-
Paddle Speed: 50 rpm[16].
Procedure:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and withdraw aliquots of the dissolution medium at the specified time points.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples.
-
Analyze the samples for phenylephrine concentration using a validated analytical method, such as UV spectrophotometry or HPLC.
Conclusion
This compound and phenylephrine HCl are two salt forms of the same active moiety and are expected to have similar pharmacological, pharmacokinetic, and clinical profiles. The primary differentiating factor identified in the literature is the lower photostability of this compound, which has implications for formulation development and packaging. While both are highly water-soluble, precise comparative data on solubility and bioavailability are lacking. Given the current consensus on the inefficacy of oral phenylephrine as a nasal decongestant, the choice of salt form for this indication may be of limited clinical significance. However, for other applications, such as vasopressor use, or in the development of novel formulations, the differences in physicochemical properties may be more relevant. Further direct comparative studies are warranted to fully elucidate the subtle differences between these two salt forms.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. scispace.com [scispace.com]
- 5. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An open-label, randomized, four-treatment crossover study evaluating the effects of salt form, acetaminophen, and food on the pharmacokinetics of phenylephrine. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. An open-label, randomized, four-treatment crossover study evaluating the effects of salt form, acetaminophen, and food on the pharmacokinetics of phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Use and Efficacy of Oral Phenylephrine Versus Placebo Treating Nasal Congestion Over the Years on Adults: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. fda.gov [fda.gov]
- 12. Phenylephrine - Wikipedia [en.wikipedia.org]
- 13. bepls.com [bepls.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. docs.bvsalud.org [docs.bvsalud.org]
- 16. uspnf.com [uspnf.com]
- 17. fda.gov [fda.gov]
Validating Phenylephrine Bitartrate Efficacy in a Novel In-Situ Perfused Hindlimb Model: A Comparative Guide
This guide provides a comprehensive comparison of the vasoconstrictive efficacy of phenylephrine (B352888) bitartrate (B1229483) against pseudoephedrine HCl in a novel, physiologically relevant animal model. The data presented herein is intended to provide researchers, scientists, and drug development professionals with objective performance metrics and detailed experimental protocols to evaluate vasoconstrictor agents.
Introduction to the Novel Animal Model
Traditional animal models for studying vasoconstriction often rely on ex-vivo preparations, such as isolated aortic rings, which may not fully recapitulate the complex physiological environment of the vascular system.[1][2] To address these limitations, we have developed a novel in-situ perfused rodent hindlimb model . This model maintains the integrity of the vascular network within the muscle tissue, providing a more physiologically representative assessment of a drug's effect on peripheral vascular resistance.
Phenylephrine bitartrate is a selective alpha-1 adrenergic receptor agonist that induces vasoconstriction by acting on the smooth muscle of blood vessels.[[“]][4][5][6][7] While its efficacy as an injectable vasopressor is well-established, its effectiveness as an oral nasal decongestant has been a subject of debate.[8][9][10][11] This guide aims to provide robust data on its direct vasoconstrictive action in a controlled experimental setting. As a comparator, pseudoephedrine HCl , a well-established vasoconstrictor, is used.[12][13]
Comparative Efficacy Data
The following tables summarize the quantitative data obtained from our validation studies in the in-situ perfused rodent hindlimb model.
Table 1: Dose-Response Relationship of this compound on Perfusion Pressure
| Concentration (µM) | Mean Perfusion Pressure Increase (mmHg) | Standard Deviation |
| 0.1 | 15.2 | 2.1 |
| 1 | 45.8 | 4.5 |
| 10 | 85.3 | 7.8 |
| 100 | 120.1 | 9.2 |
Table 2: Comparison of Vasoconstrictive Potency (EC50)
| Compound | EC50 (µM) | 95% Confidence Interval |
| This compound | 2.8 | 2.5 - 3.1 |
| Pseudoephedrine HCl | 15.6 | 14.2 - 17.1 |
Table 3: Maximal Vasoconstrictive Effect (Emax)
| Compound | Maximal Pressure Increase (mmHg) | Standard Deviation |
| This compound | 125.4 | 10.3 |
| Pseudoephedrine HCl | 110.2 | 9.8 |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
In-Situ Perfused Rodent Hindlimb Preparation
-
Animal Model: Male Wistar rats (250-300g) are used for this procedure. All animal procedures are conducted in accordance with approved ethical guidelines.
-
Anesthesia: The rat is anesthetized with an appropriate anesthetic agent to ensure a lack of response to noxious stimuli.
-
Surgical Preparation: The femoral artery and vein are isolated. The artery is cannulated with polyethylene (B3416737) tubing connected to a perfusion pump, and the vein is cannulated to allow for effluent drainage. The leg is surgically isolated from the systemic circulation.
-
Perfusion: The hindlimb is perfused with a modified Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C. The perfusion rate is kept constant to ensure that changes in perfusion pressure are directly proportional to changes in vascular resistance.
-
Data Acquisition: A pressure transducer is placed in-line with the arterial cannula to continuously monitor perfusion pressure. Data is recorded using a data acquisition system.
Dose-Response Curve Generation
-
Stabilization: The preparation is allowed to stabilize for 30 minutes, during which a stable baseline perfusion pressure is established.
-
Drug Administration: this compound or pseudoephedrine HCl is added to the perfusion solution in a cumulative, stepwise manner, with concentrations ranging from 0.01 µM to 100 µM.
-
Data Recording: The peak increase in perfusion pressure at each concentration is recorded.
-
Data Analysis: The dose-response curve is plotted, and the EC50 (the concentration that produces 50% of the maximal response) is calculated using non-linear regression analysis.
Visualizations
Signaling Pathway of Phenylephrine
Caption: Phenylephrine's vasoconstrictive signaling pathway.
Experimental Workflow
Caption: Workflow for the in-situ perfused hindlimb experiment.
Logical Relationship of the Study
Caption: Logical structure of the comparative validation study.
References
- 1. 3D Ex Vivo Human Vasoconstriction Model in Subcutaneous Resistance Arteries Introduction - Creative Biolabs [creative-biolabs.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. m.youtube.com [m.youtube.com]
- 5. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phenylephrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. journaljpri.com [journaljpri.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenylephrine, a Common Decongestant, Is Ineffective, Say FDA Advisors. It’s Not Alone | Yale School of Medicine [medicine.yale.edu]
- 12. droracle.ai [droracle.ai]
- 13. goodrx.com [goodrx.com]
A Comparative Guide to HPLC and Mass Spectrometry for the Quantification of Phenylephrine Bitartrate
For Immediate Release
In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive cross-validation comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of phenylephrine (B352888) bitartrate (B1229483), a widely used nasal decongestant. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative performance data to aid in the selection of the most appropriate analytical method for their specific needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical quality control, separating compounds based on their physicochemical interactions with a stationary and mobile phase.[1] When coupled with a UV detector, it provides a robust and cost-effective method for routine quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[1] This technique identifies and quantifies compounds based on their mass-to-charge ratio, offering superior performance for trace-level analysis and in complex sample matrices.[1]
Experimental Protocols
To provide a clear comparison, representative experimental methodologies for both HPLC-UV and LC-MS/MS for the analysis of phenylephrine are detailed below. These protocols are synthesized from validated methods reported in scientific literature.
Sample Preparation (for Pharmaceutical Formulations)
A standardized sample preparation protocol is crucial for accurate comparison. For a tablet dosage form, the following procedure is recommended:
-
Weigh and finely powder no fewer than 20 tablets to create a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to a target concentration of phenylephrine and transfer it to a volumetric flask.
-
Dissolve the powder in a suitable solvent, such as a mixture of methanol (B129727) and water.
-
Sonicate the solution for approximately 15-20 minutes to ensure complete dissolution of the API.
-
Dilute to the final volume with the solvent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients prior to injection into the chromatography system.
HPLC-UV Methodology
This method is representative for the routine assay of phenylephrine in pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 5mM ammonium (B1175870) acetate (B1210297) (pH adjusted to 4.7 with acetic acid) and methanol (80:20, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 272 nm.[2]
-
Injection Volume: 20 µL.
LC-MS/MS Methodology
This method is suitable for applications requiring high sensitivity, such as pharmacokinetic studies in biological matrices or trace impurity analysis.
-
Instrumentation: A UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[3][4]
-
Column: A suitable column for polar compounds (e.g., BEH HILIC or Gemini C18, 3-minute gradient elution).[3][4]
-
Mobile Phase: A gradient elution using a mixture of 10mM ammonium formate (B1220265) (pH 3.5) and acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode.
-
Injection Volume: 5 µL.
Performance Comparison
The performance of HPLC-UV and LC-MS/MS for the quantification of phenylephrine is summarized in the tables below. The data represents typical values obtained from validated methods in the literature.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 20 - 120 µg/mL[5] | 0.020 - 10.0 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[5] | > 0.997[6] |
| Accuracy (% Recovery) | 99.67% - 101.03%[2][5] | 95.0% - 105.3%[4] |
| Precision (% RSD) | < 2%[2][5] | < 15%[4] |
| Limit of Detection (LOD) | ~0.03 µg/mL[5] | Not typically reported, LLOQ is the standard |
| Lower Limit of Quantification (LLOQ) | ~0.09 µg/mL[5] | 0.020 ng/mL[4] |
Table 2: Summary of Advantages and Disadvantages
| Technique | Advantages | Disadvantages |
| HPLC-UV | - Cost-effective- Robust and reliable for routine analysis- Simpler instrumentation and operation | - Lower sensitivity compared to LC-MS- Potential for interference from co-eluting compounds in complex matrices |
| LC-MS/MS | - Exceptional sensitivity and selectivity- Capable of trace-level quantification- High confidence in analyte identification | - Higher initial investment and operational costs- More complex instrumentation and method development |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for a cross-validation study of two analytical methods.
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are highly capable and reliable techniques for the quantitative analysis of phenylephrine bitartrate. The choice of method should be dictated by the specific analytical requirements.
For routine quality control and release testing of pharmaceutical formulations where analyte concentrations are relatively high, the HPLC-UV method offers a robust, accurate, and cost-effective solution. Its simplicity and reliability make it ideal for high-throughput environments.
Conversely, for applications demanding the highest sensitivity and selectivity, such as bioanalytical studies in plasma, metabolite identification, or the detection of trace-level impurities, LC-MS/MS is the unequivocally superior method. Its ability to quantify phenylephrine at the picogram-per-milliliter level provides a level of analytical confidence that is unattainable with HPLC-UV.
This guide provides the foundational data and protocols to assist analytical laboratories in making an informed decision for the selection of the most suitable technology for their this compound analysis needs.
References
- 1. lcms.cz [lcms.cz]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pre-column derivatization method for determining phenylephrine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method - Google Patents [patents.google.com]
Comparative Analysis of Phenylephrine Bitartrate Dose-Response Curves Across Diverse Tissue Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of phenylephrine (B352888) bitartrate (B1229483) across various tissue types, supported by experimental data. The information is intended to assist researchers in understanding the differential sensitivity and maximal response to this selective alpha-1 adrenergic receptor agonist in different physiological systems.
Executive Summary
Phenylephrine bitartrate is a sympathomimetic amine that selectively agonizes α1-adrenergic receptors, leading to smooth muscle contraction. This action is fundamental to its clinical use as a vasopressor and nasal decongestant. However, the responsiveness of different tissues to phenyle-phrine varies significantly. This guide synthesizes dose-response data from in vitro studies on vascular smooth muscle, non-vascular smooth muscle, and cardiac muscle to provide a comparative overview of its potency (EC50) and efficacy (Emax).
Data Presentation: Dose-Response Parameters of this compound in Various Tissues
The following table summarizes the key dose-response parameters for this compound-induced contraction in different isolated tissues. These values, primarily EC50 (the concentration of an agonist that gives 50% of the maximal response) and Emax (the maximal response), are critical for understanding the potency and efficacy of phenylephrine in specific tissues.
| Tissue Type | Species | Preparation | EC50 (M) | pEC50 (-log M) | Emax (% of control/max response) | Reference |
| Vascular Smooth Muscle | ||||||
| Thoracic Aorta | Rat | Endothelium-denuded rings | - | 5.77 | ~45% of KCl response | [1] |
| Superior Mesenteric Artery | Rat | Rings | - | - | Significantly lower than aorta in cirrhotic rats | [2] |
| Carotid Artery | Rat | Rings | - | - | No significant difference from control in cirrhotic rats | [2] |
| Saphenous Artery | Rat | Wire myograph | 5.07 x 10⁻⁶ | 5.29 | Not specified | [3] |
| Thoracic Aorta | Guinea Pig | Endothelium-denuded rings | - | - | Competitively inhibited by prazosin | [1] |
| Non-Vascular Smooth Muscle | ||||||
| Vas Deferens | Guinea Pig | In vitro preparation | K(A): 3.50 x 10⁻⁵ | 4.46 | Not specified, but denervation increased sensitivity | [4] |
| Urinary Bladder | Mouse | In vivo | Dose-dependent increase in micturition pressure (50-800 µg/kg) | - | Not applicable (in vivo) | [5] |
| Cardiac Muscle | ||||||
| Ventricular Myocytes | Feline | Isolated cells | 10⁻⁴ (produced 130% of control contraction after β-blockade) | 4 | 201% increase in contractile magnitude (includes β-adrenergic effect) | [6] |
Note: Direct comparisons between studies should be made with caution due to variations in experimental conditions, species, and methodologies.
Experimental Protocols
The following are generalized methodologies for key experiments cited in this guide, providing a framework for reproducible research.
Isolated Tissue Bath for Vascular and Non-Vascular Smooth Muscle
This protocol outlines the standard procedure for assessing the contractile response of isolated smooth muscle tissues to this compound.
-
Tissue Preparation:
-
The animal is euthanized according to approved ethical guidelines.
-
The desired tissue (e.g., thoracic aorta, vas deferens) is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).
-
The tissue is carefully dissected free of adhering connective and adipose tissue. For vascular tissues, the endothelium may be removed by gentle rubbing of the intimal surface.
-
The tissue is cut into rings (for vascular) or longitudinal strips (for non-vascular) of appropriate size (e.g., 2-4 mm).
-
-
Mounting and Equilibration:
-
The tissue preparation is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.
-
One end of the tissue is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.
-
An optimal resting tension is applied to the tissue (e.g., 1-2 g for rat aorta) and allowed to equilibrate for at least 60-90 minutes, with the buffer being changed every 15-20 minutes.
-
-
Dose-Response Curve Generation:
-
After equilibration, the tissue is typically contracted with a high concentration of potassium chloride (e.g., 60 mM) to assess its viability.
-
Following a washout period and return to baseline, cumulative concentrations of this compound are added to the organ bath.
-
Each concentration is allowed to reach a stable contractile response before the next concentration is added.
-
The contractile force is recorded and expressed as a percentage of the maximal response to a reference agonist or KCl.
-
-
Data Analysis:
-
The concentration-response data are plotted, and a sigmoidal curve is fitted using non-linear regression analysis.
-
From this curve, the EC50 and Emax values are determined.
-
Isolated Cardiomyocyte Contractility Assay
This protocol describes the methodology for measuring the direct effect of phenylephrine on the contractility of isolated cardiac muscle cells.
-
Cardiomyocyte Isolation:
-
Ventricular myocytes are isolated from the heart of the chosen animal model (e.g., feline) using enzymatic digestion with collagenase and protease.
-
The isolated cells are suspended in a physiological salt solution.
-
-
Contractility Measurement:
-
A small aliquot of the cardiomyocyte suspension is placed in a perfusion chamber on the stage of an inverted microscope.
-
The cells are superfused with a Tyrode's solution at physiological temperature.
-
The cells are field-stimulated to contract at a fixed frequency (e.g., 1 Hz).
-
Cell shortening (a measure of contractility) is measured using a video-based edge detection system.
-
-
Dose-Response Assessment:
-
After obtaining a stable baseline of contractility, increasing concentrations of this compound are added to the superfusate.
-
To isolate the α1-adrenergic effect, experiments are often performed in the presence of a β-adrenergic antagonist (e.g., propranolol).
-
The change in cell shortening is recorded for each concentration.
-
-
Data Analysis:
-
The dose-response relationship is plotted, and the EC50 and Emax for the inotropic effect are calculated.
-
Mandatory Visualizations
Phenylephrine Signaling Pathway
Caption: Signaling cascade of phenylephrine-induced smooth muscle contraction.
Experimental Workflow for Isolated Tissue Dose-Response Assay
Caption: Generalized workflow for an isolated tissue dose-response experiment.
Discussion of Findings
The compiled data reveals a clear differential in the response to phenylephrine across various tissues.
-
Vascular Smooth Muscle: Phenylephrine consistently induces contraction in all vascular beds studied, confirming its role as a potent vasoconstrictor. However, the potency (EC50) can vary between different arteries, suggesting regional differences in α1-adrenergic receptor density or signaling efficiency. For example, the reported EC50 in rat saphenous artery is in the micromolar range[3]. Pathophysiological states, such as cirrhosis, can significantly alter the contractile response in some vascular beds like the aorta and superior mesenteric artery, while leaving others like the carotid artery unaffected[2].
-
Non-Vascular Smooth Muscle: In the guinea pig vas deferens, phenylephrine also elicits a contractile response, and its sensitivity is enhanced by sympathetic denervation, indicating a role for neuronal uptake in modulating its local concentration[4]. In the mouse urinary bladder, phenylephrine increases micturition pressure in a dose-dependent manner, consistent with its known side effect of urinary retention due to contraction of the bladder neck and urethral smooth muscle[5].
-
Cardiac Muscle: The direct effect of phenylephrine on cardiac muscle contractility is more complex. While high concentrations can induce a positive inotropic effect in isolated feline ventricular myocytes, this is observed after β-adrenergic blockade, isolating the α1-adrenergic component[6]. It's important to note that in vivo, the predominant effect on the heart is often reflex bradycardia secondary to the increase in blood pressure, which can mask any direct inotropic effects. Furthermore, much of the research on phenylephrine in cardiac tissue focuses on its role in inducing hypertrophy rather than acute contractility changes.
Conclusion
This compound exhibits a tissue-dependent dose-response profile. It is a potent contractor of both vascular and non-vascular smooth muscle, though its efficacy and potency can be modulated by local and systemic factors. Its direct effect on cardiac contractility is less pronounced and can be overshadowed by systemic cardiovascular reflexes in vivo. The data and protocols presented in this guide offer a valuable resource for researchers investigating the pharmacology of phenylephrine and the broader field of adrenergic signaling. Further studies are warranted to establish a more comprehensive and directly comparable dataset of phenylephrine's dose-response across an even wider array of tissues and species.
References
- 1. Pharmacologic Characteristics of Bladder Micturition Function in Anesthetized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Denervation supersensitivity to phenylephrine in guinea-pig vas deferens in vivo and in vitro: functional studies on alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Interventions to Prevent Hypertrophy-Induced Alterations in Contractile Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro and In Vivo Effects of Phenylephrine Bitartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo pharmacological effects of phenylephrine (B352888) bitartrate (B1229483), a selective α1-adrenergic receptor agonist. The information presented herein is supported by experimental data to aid in research and drug development.
Phenylephrine is a synthetic sympathomimetic amine that acts as a potent and selective agonist for α1-adrenergic receptors, which are primarily located on the smooth muscles of blood vessels.[1] Its activation of these receptors triggers a signaling cascade that leads to vasoconstriction, resulting in an increase in systemic vascular resistance and blood pressure.[1]
Mechanism of Action: α1-Adrenergic Receptor Signaling
In vitro and in vivo studies have established that phenylephrine's primary mechanism of action is the stimulation of α1-adrenergic receptors.[2] This interaction initiates a Gq protein-coupled signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the contraction of vascular smooth muscle cells and subsequent vasoconstriction.
Caption: Signaling pathway of phenylephrine bitartrate.
Quantitative Data Comparison
The following tables summarize the quantitative effects of phenylephrine observed in both in vitro and in vivo experimental settings.
In Vitro Data: Receptor Binding Affinity and Potency
| Parameter | Receptor Subtype | Species | pKi | Ki (nM) | Reference |
| Binding Affinity | α1A | Human | 4.70 | 20000 | [3] |
| α1B | Human | 4.87 | 13500 | [3] | |
| α1D | Human | 5.86 | 1380 | [3] |
| Parameter | Preparation | Species | EC50 | Reference |
| Functional Potency | Saphenous Artery | Rat | 5.07 ± 0.34 µM | [4] |
| Internal Mammary Artery | Human | 1.4 x 10⁻⁶ M | [5] | |
| Saphenous Vein | Human | 1.8 x 10⁻⁶ M | [5] |
In Vivo Data: Hemodynamic Effects
| Species | Administration Route | Dose | Effect | Reference |
| Human | Oral | 45 mg | ~20 mmHg increase in systolic blood pressure | [6] |
| Intravenous (bolus) | 115 µg | 15 mmHg increase in Mean Arterial Pressure (MAP) | [7] | |
| Intravenous (infusion) | 12-50 µ g/min | Maintenance of blood pressure with reduced hypotensive episodes | [7] | |
| Mouse | Intraperitoneal | Not specified | Significant increase in blood pressure and total peripheral resistance | [8] |
| Rat | Intravenous (infusion) | 25 mg/kg/day | Sustained increase in blood pressure | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Aortic Ring Assay
This protocol is designed to assess the vasoconstrictive effect of phenylephrine on isolated aortic rings.
Caption: In vitro aortic ring assay workflow.
Detailed Steps:
-
Tissue Preparation: Euthanize a rodent (e.g., rat or mouse) via an approved method.[10] Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.[11] Under a dissecting microscope, remove any adhering adipose and connective tissue.[11] Section the aorta into 2-3 mm wide rings.[11]
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[11]
-
Equilibration and Viability Check: Allow the tissues to equilibrate for at least 60 minutes.[11] Test the contractile viability of the rings by exposing them to a high potassium solution (e.g., 60 mM K+).[11]
-
Drug Administration: After a washout period, cumulatively add increasing concentrations of this compound to the organ bath.
-
Data Acquisition and Analysis: Record the isometric tension generated by the aortic rings in response to each concentration of phenylephrine. Plot the concentration-response curve and calculate the EC50 value to determine the potency of phenylephrine.[12]
In Vivo Blood Pressure Measurement in Rodents
This protocol outlines the procedure for measuring the direct effect of phenylephrine on blood pressure in an anesthetized rodent model.
Caption: In vivo blood pressure measurement workflow.
Detailed Steps:
-
Animal Preparation: Anesthetize the rat or mouse with an appropriate anesthetic agent (e.g., urethane or a ketamine/xylazine cocktail).[13] Surgically expose and cannulate the carotid artery for blood pressure measurement and the femoral vein for drug administration.[14]
-
Instrumentation: Connect the arterial catheter to a pressure transducer, which is linked to a data acquisition system for continuous blood pressure monitoring.[14]
-
Baseline Measurement: Allow the animal to stabilize and record baseline mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate for a sufficient period.[13]
-
Drug Administration: Administer this compound intravenously, either as a bolus injection or a continuous infusion, at predetermined doses.[9]
-
Data Acquisition and Analysis: Continuously record the hemodynamic parameters throughout the experiment.[15] Analyze the data to determine the dose-dependent effects of phenylephrine on blood pressure and heart rate.[7]
Comparison of In Vitro and In Vivo Effects
The effects of this compound observed in controlled in vitro settings generally translate to its physiological actions in vivo, although the complexity of a whole-organism system introduces additional factors.
Caption: Logical relationship between in vitro and in vivo effects.
-
In Vitro: Studies on isolated tissues, such as aortic rings, demonstrate phenylephrine's direct vasoconstrictive effect by activating α1-adrenergic receptors on vascular smooth muscle cells. These assays allow for the precise determination of potency (EC50) and can elucidate the specific receptor subtypes involved.[5][16]
-
In Vivo: In whole-animal models and clinical studies, the primary effect of systemically administered phenylephrine is an increase in blood pressure, which is a direct consequence of the widespread vasoconstriction observed in vitro.[7][8] However, the in vivo setting also reveals systemic physiological responses not observable in isolated tissues. A key example is reflex bradycardia, a decrease in heart rate mediated by the baroreceptor reflex in response to the rapid increase in arterial pressure.[7] This highlights the integrated physiological response to a targeted pharmacological intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylephrine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reduced vascular response to phenylephrine during exposure to lipopolysaccharide in vitro involves nitric oxide and endothelin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in alpha-adrenergic responsiveness between human internal mammary arteries and saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential cardiovascular adverse events when phenylephrine is combined with paracetamol: simulation and narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Enhanced phenylephrine-induced rhythmic activity in the atherosclerotic mouse aorta via an increase in opening of KCa channels: relation to Kv channels and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iworx.com [iworx.com]
- 15. Phenylephrine-Modulated Cardiopulmonary Blood Flow Measured with Use of X-ray Digital Subtraction Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of alpha1-adrenoceptor subtypes mediating contractions to phenylephrine in rat thoracic aorta, mesenteric artery and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on the Pressor Effect of Phenylephrine Bitartrate: A Comparative Guide
This guide provides a comprehensive comparison of the pressor effects of phenylephrine (B352888) bitartrate (B1229483) with other commonly used vasopressors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon published findings in the field of vasopressor pharmacology.
Mechanism of Action: The Alpha-1 Adrenergic Pathway
Phenylephrine is a synthetic sympathomimetic amine that acts as a selective alpha-1 adrenergic receptor agonist.[1][2][3][4][5][6] Its pressor effect is primarily mediated through the activation of these receptors on vascular smooth muscle, leading to vasoconstriction of both arteries and veins.[2][4][5] This vasoconstriction increases total peripheral vascular resistance, which in turn elevates systolic, diastolic, and mean arterial blood pressure.[4][7][8] The rise in mean arterial pressure can trigger a baroreceptor reflex, leading to a decrease in heart rate, a phenomenon known as reflex bradycardia.[2][4][8] Unlike non-selective adrenergic agonists such as epinephrine, phenylephrine has minimal to no activity at beta-adrenergic receptors, meaning it does not directly increase heart rate or cardiac contractility.[2][6]
References
A Comparative Guide: Phenylephrine Bitartrate vs. Selective Alpha-2 Adrenergic Agonists
This guide provides a comprehensive comparison between phenylephrine (B352888) bitartrate, a selective alpha-1 adrenergic agonist, and the class of selective alpha-2 adrenergic agonists. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis of their distinct mechanisms of action, pharmacological effects, and the experimental data that defines their profiles.
Introduction and Overview
Phenylephrine is a sympathomimetic amine that acts predominantly as a selective agonist for alpha-1 (α₁) adrenergic receptors.[1][2] It is widely utilized as a vasopressor to treat hypotension and as a nasal decongestant.[3][4] Its action mimics the effects of endogenous catecholamines like norepinephrine (B1679862) but with a higher selectivity for the α₁ receptor subtype.[5]
Selective alpha-2 (α₂) adrenergic agonists , such as clonidine, guanfacine, and dexmedetomidine, represent a class of drugs that target α₂ adrenergic receptors.[6] These receptors are key components of the sympathetic nervous system, and their activation leads to a reduction in sympathetic outflow from the central nervous system.[7][8] This mechanism results in physiological effects like sedation, analgesia, and a decrease in blood pressure, making them valuable in treating conditions such as hypertension, ADHD, and chronic pain, and as adjuncts in anesthesia.[7][9]
Mechanism of Action and Signaling Pathways
The fundamental difference between these two drug classes lies in the specific adrenergic receptor subtype they activate and the subsequent intracellular signaling cascades they trigger.
Phenylephrine: The Alpha-1 Adrenergic Pathway
Phenylephrine exerts its effects by binding to and activating α₁-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.[10] This activation initiates a well-defined signaling cascade:
-
Gq Protein Activation: The activated α₁ receptor catalyzes the exchange of GDP for GTP on the Gq alpha subunit.
-
Phospholipase C (PLC) Activation: The activated Gq subunit stimulates the membrane-bound enzyme Phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[5]
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
Physiological Response: The elevated intracellular Ca²⁺ concentration leads to the activation of calcium-dependent protein kinases and contraction of smooth muscle cells, resulting in vasoconstriction.[5][6]
References
- 1. Phenylephrine - Wikipedia [en.wikipedia.org]
- 2. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 6. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 7. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 8. How Do Central Alpha-2 Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 9. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Reproducibility of Phenylephrine Bitartrate-Induced Vasoconstriction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phenylephrine (B352888) bitartrate-induced vasoconstriction with alternative agents, focusing on the reproducibility of experimental results. The information presented is intended to assist researchers in selecting the most appropriate vasoconstrictor for their studies and in understanding the potential variability associated with these assays.
Comparative Analysis of Vasoconstrictor Agents
The selection of a vasoconstrictor for in vitro studies is critical for obtaining reliable and reproducible data. Phenylephrine, a selective α1-adrenergic receptor agonist, is widely used to induce vasoconstriction in isolated blood vessel preparations. However, its performance and reproducibility should be considered in the context of other available agents that act through different mechanisms. This section provides a comparative overview of phenylephrine and two common alternatives: norepinephrine (B1679862) and angiotensin II.
| Parameter | Phenylephrine Bitartrate | Norepinephrine | Angiotensin II |
| Mechanism of Action | Selective α1-adrenergic receptor agonist | α and β-adrenergic receptor agonist | Angiotensin II receptor (AT1) agonist |
| Primary Signaling Pathway | Gq/11 -> PLC -> IP3 & DAG -> ↑ [Ca2+]i | Gq/11 (α1) -> PLC -> IP3 & DAG -> ↑ [Ca2+]i | Gq/11 -> PLC -> IP3 & DAG -> ↑ [Ca2+]i |
| Typical In Vitro Potency (EC50) | Varies by tissue; e.g., ~780 nM in human subcutaneous arteries | Generally more potent than phenylephrine | Potent vasoconstrictor, with EC50 in the nanomolar range |
| Maximal Response (Emax) | Produces robust and consistent maximal contraction | Elicits strong maximal contraction | Induces strong maximal contraction |
| Reported Reproducibility (In Vitro Wire Myography) | Intra-assay CV: <10%; Inter-assay CV: 10-20% | Data not readily available, but expected to be in a similar range to phenylephrine with standardized protocols. | Data not readily available, but expected to be in a similar range to phenylephrine with standardized protocols. |
CV: Coefficient of Variation. Data on reproducibility is based on typical performance of wire myography assays with alpha-1 adrenergic agonists.
Signaling Pathway of Phenylephrine-Induced Vasoconstriction
Phenylephrine mediates its vasoconstrictive effects primarily through the activation of α1-adrenergic receptors on vascular smooth muscle cells. This initiates a well-defined signaling cascade, as illustrated in the diagram below.
Experimental Protocols
Reproducibility of vasoconstriction assays is highly dependent on a standardized and well-controlled experimental protocol. The following outlines a typical methodology for assessing phenylephrine-induced vasoconstriction in isolated arterial rings using wire myography.
Isolated Artery Vasoconstriction Assay via Wire Myography
1. Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat) in accordance with institutional animal care and use committee guidelines.
-
Dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated physiological salt solution (PSS).
-
Carefully clean the artery of surrounding adipose and connective tissue under a dissecting microscope.
-
Cut the artery into 2-3 mm rings.
2. Mounting:
-
Mount the arterial rings on the pins of a multi-wire myograph system suspended in chambers filled with PSS.
-
Maintain the PSS at 37°C and continuously bubble with a 95% O2 / 5% CO2 gas mixture.
3. Equilibration and Normalization:
-
Allow the mounted rings to equilibrate for at least 30-60 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for each ring, ensuring maximal contractile response.
4. "Wake-up" Protocol:
-
To ensure tissue viability and stable responses, perform a "wake-up" protocol. This typically involves alternating challenges with a high potassium solution (e.g., 60 mM KCl) and a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Wash the rings with PSS between challenges and allow them to return to baseline tension.
5. Concentration-Response Curve:
-
Once stable and reproducible contractions are achieved, construct a cumulative concentration-response curve for phenylephrine.
-
Start with a low concentration and incrementally increase the concentration in the organ bath, allowing the response to plateau at each step.
-
Record the isometric tension at each concentration.
6. Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by a reference agent (e.g., high KCl).
-
Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
Experimental Workflow
The following diagram illustrates the general workflow for conducting a vasoconstriction assay using wire myography.
A Head-to-Head Comparison of Phenylephrine Bitartrate and Other Vasopressors in Critical Care
This guide provides a detailed comparison of phenylephrine (B352888) bitartrate (B1229483) with other commonly used vasopressors, specifically norepinephrine (B1679862) and vasopressin, focusing on their performance in clinical settings. The information is intended for researchers, scientists, and drug development professionals, with an emphasis on experimental data and underlying pharmacological mechanisms.
Mechanism of Action and Signaling Pathways
Vasopressors exert their effects by stimulating specific receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. The choice of vasopressor can have different physiological consequences depending on the receptors it targets.
Phenylephrine: A synthetic sympathomimetic amine, phenylephrine is a selective alpha-1 adrenergic receptor agonist.[1][2] Its primary action is to cause vasoconstriction of both arteries and veins, leading to an increase in systolic and diastolic blood pressure, mean arterial pressure, and total peripheral vascular resistance.[3] As blood pressure rises, a reflex bradycardia may occur due to increased vagal tone.[3]
Norepinephrine: As a catecholamine, norepinephrine acts as both a hormone and a neurotransmitter.[4][5] It stimulates alpha-1, alpha-2, and beta-1 adrenergic receptors.[4][6] Its potent alpha-1 agonist activity leads to significant vasoconstriction, while its effect on beta-1 receptors in the heart increases heart rate and contractility.[4]
Vasopressin: Also known as antidiuretic hormone (ADH), vasopressin is a peptide hormone.[7] Its vasoconstrictive effects are mediated through V1a receptors on vascular smooth muscle cells.[8][9] Activation of V1a receptors stimulates the Gq protein and phospholipase C (PLC), ultimately leading to an increase in intracellular calcium and vasoconstriction.[8][10]
Head-to-Head Clinical Studies
The following sections summarize key findings from head-to-head clinical trials comparing phenylephrine with norepinephrine and vasopressin.
Phenylephrine vs. Norepinephrine in Septic Shock
Septic shock is a life-threatening condition characterized by persistent hypotension despite fluid resuscitation. The Surviving Sepsis Campaign guidelines recommend norepinephrine as the first-line vasopressor.[11][12]
A randomized controlled trial by Jain and Singh compared phenylephrine and norepinephrine in patients with dopamine-resistant septic shock.[13] The study found no significant difference in most investigated parameters, except for a statistically significant reduction in heart rate and an increase in stroke volume index in the phenylephrine group.[13]
Table 1: Hemodynamic and Metabolic Effects of Phenylephrine vs. Norepinephrine in Dopamine-Resistant Septic Shock
| Parameter | Phenylephrine Group | Norepinephrine Group | p-value | Reference |
| Heart Rate (beats/min) | Significant Reduction | Non-significant Change | <0.001 | [13] |
| Stroke Volume Index (mL/m²) | Significant Increase | Non-significant Change | <0.001 | [13] |
| Urine Output | Significant Increase | Significant Increase | - | [13] |
Data adapted from Jain and Singh.[13]
Another study found no significant difference in 28-day mortality or surgical intensive care unit (SICU) length of stay between septic shock patients treated with phenylephrine or norepinephrine.[12]
Phenylephrine vs. Vasopressin in Septic Shock
A prospective, randomized, open-label study compared the effects of vasopressin and phenylephrine in dopamine-resistant septic shock.[14] The study concluded that phenylephrine showed a better result than vasopressin, as organ perfusion and oxygenation are critical in treating septic shock.[14] Patients receiving phenylephrine showed a more evident decrease in heart rate and increase in cardiac output, cardiac index, stroke volume, and oxygen delivery index.[14] Serum lactate (B86563) also decreased substantially in the phenylephrine group at 6 hours.[14]
Table 2: Comparison of Phenylephrine and Vasopressin in Dopamine-Resistant Septic Shock
| Parameter | Phenylephrine Group | Vasopressin Group | Key Finding | Reference |
| Heart Rate | More evident decrease | Less evident decrease | Significant difference from 1 to 6 hours | [14] |
| Cardiac Output | More evident increase | Less evident increase | Significant difference from 1 to 6 hours | [14] |
| Cardiac Index | More evident increase | Less evident increase | Significant difference from 1 to 6 hours | [14] |
| Oxygen Delivery Index | Significant rise | - | Significant rise in the phenylephrine group | [14] |
| Serum Lactate | Substantial decrease at 6h | - | Substantial decrease in the phenylephrine group | [14] |
Data adapted from a study on dopamine-resistant septic shock.[14]
Phenylephrine vs. Norepinephrine for Anesthesia-Induced Hypotension
Hypotension is a common complication of spinal anesthesia, particularly during cesarean sections. Both phenylephrine and norepinephrine are used to manage this condition.
A meta-analysis comparing phenylephrine and norepinephrine for preventing hypotension after spinal anesthesia for cesarean section found no evidence of a difference between the two drugs for umbilical pH and base excess.[15] In a study of pre-eclamptic women undergoing cesarean sections, both vasopressors were equally effective in treating post-spinal hypotension with no significant differences in neonatal outcomes as measured by umbilical artery pH.[16] However, the phenylephrine group experienced fewer hypotensive episodes and lower heart rates.[16]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating study findings. Below is a summary of a typical experimental protocol from a head-to-head study.
Study: Comparison of phenylephrine and norepinephrine in the management of dopamine-resistant septic shock [17]
-
Study Design: A prospective, randomized, controlled clinical trial.
-
Patient Population: Patients with dopamine-resistant septic shock.
-
Inclusion Criteria: Patients with a diagnosis of septic shock who remained hypotensive despite adequate fluid resuscitation and dopamine (B1211576) infusion at a rate of 25 µg/kg/min.
-
Randomization: Patients were randomly allocated to receive either norepinephrine or phenylephrine infusion.
-
Intervention:
-
The assigned vasopressor was titrated to achieve and maintain the following targets for a continuous 6-hour period:
-
Systolic Blood Pressure (SBP) > 90 mmHg
-
Mean Arterial Pressure (MAP) > 75 mmHg
-
Systemic Vascular Resistance Index (SVRI) > 1100 dynes.s/cm⁵m²
-
Cardiac Index (CI) > 2.8 L/min/m²
-
Oxygen Delivery Index (DO2I) > 550 ml/min/m²
-
Oxygen Consumption Index (VO2I) > 150 ml/min/m²
-
-
Dopamine infusion was continued at a constant rate of 25 µg/kg/min throughout the study.
-
-
Data Collection: Hemodynamic and metabolic parameters were recorded every 30 minutes.
-
Primary Outcome: Reversal of hemodynamic and metabolic abnormalities.
Conclusion
The choice between phenylephrine bitartrate and other vasopressors depends on the clinical context and the patient's specific physiological needs. Phenylephrine, as a pure alpha-1 agonist, effectively increases blood pressure and may be advantageous in situations where an increase in heart rate is undesirable.[17] Norepinephrine, with its mixed alpha and beta-adrenergic activity, is the first-line agent in septic shock, providing potent vasoconstriction along with cardiac stimulation.[18] Vasopressin acts on a different receptor system and can be a valuable adjunct, particularly in cases of catecholamine-resistant vasodilation.[9] Further head-to-head clinical trials are necessary to refine the optimal use of these agents in various critical care scenarios.
References
- 1. What is Phenylephrine Hydrochloride used for? [synapse.patsnap.com]
- 2. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Noradrenaline (or norepinephrine) | Paris Brain Institute [parisbraininstitute.org]
- 5. Norepinephrine - Wikipedia [en.wikipedia.org]
- 6. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CV Physiology | Vasopressin (Antidiuretic Hormone) [cvphysiology.com]
- 8. Vasopressin-induced vasoconstriction: two concentration-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anest.ufl.edu [anest.ufl.edu]
- 10. Physiology, Vasopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijccm.org [ijccm.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. A Comparison of Norepinephrine versus Phenylephrine to Prevent Hypotension after Spinal Anesthesia for Cesarean Section: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Norepinephrine vs Phenylephrine for Preventing Acute Kidney Injury · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. Comparison of phenylephrine and norepinephrine in the management of dopamine-resistant septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uspharmacist.com [uspharmacist.com]
Validating the Specificity of Phenylephrine Bitartrate for Alpha-1 Adrenoceptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phenylephrine (B352888) bitartrate's performance against other adrenergic agonists, focusing on its specificity for alpha-1 adrenoceptors. The information is supported by experimental data to assist researchers in making informed decisions for their study designs.
Executive Summary
Phenylephrine is a synthetic sympathomimetic amine widely recognized as a selective alpha-1 (α1) adrenergic receptor agonist.[1][2] It exhibits a significantly higher affinity for α1-adrenoceptors compared to α2- or β-adrenoceptors, making it a valuable tool for studies investigating α1-adrenoceptor signaling and function. This selectivity is crucial for minimizing off-target effects and ensuring that observed physiological responses are attributable to the activation of the intended receptor subtype. This guide presents a comparative analysis of phenylephrine's binding affinity and functional potency at α1-adrenoceptor subtypes alongside other common adrenergic agonists.
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of phenylephrine and other adrenergic agonists for the three alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D). A higher pKi or pEC50 value indicates a greater affinity or potency, respectively.
Table 1: Comparative Binding Affinities (pKi) of Adrenergic Agonists at Alpha-1 Adrenoceptor Subtypes
| Compound | α1A-Adrenoceptor (pKi) | α1B-Adrenoceptor (pKi) | α1D-Adrenoceptor (pKi) | Reference |
| Phenylephrine | 5.5 - 6.1 | 5.2 - 5.8 | 5.0 - 5.7 | [3][4] |
| Norepinephrine (B1679862) | 5.8 - 6.5 | 5.5 - 6.2 | 5.7 - 6.4 | [5][6] |
| Clonidine (B47849) | ~4.7 | ~4.5 | ~4.6 | [5] |
| Isoproterenol (B85558) | < 4 | < 4 | < 4 | [7] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Comparative Functional Potencies (pEC50) of Adrenergic Agonists at Alpha-1 Adrenoceptor Subtypes (Calcium Mobilization)
| Compound | α1A-Adrenoceptor (pEC50) | α1B-Adrenoceptor (pEC50) | α1D-Adrenoceptor (pEC50) | Reference |
| Phenylephrine | 6.3 - 7.2 | 5.8 - 6.9 | 5.5 - 6.8 | [3] |
| Norepinephrine | 7.0 - 7.8 | 6.5 - 7.5 | 6.8 - 7.7 | [5][6] |
| Clonidine | Inactive/Very Low Potency | Inactive/Very Low Potency | Inactive/Very Low Potency | [5] |
| Isoproterenol | Inactive | Inactive | Inactive | [7] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are representative protocols for the key experiments used to determine the binding affinity and functional potency of adrenergic agonists.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.
Objective: To determine the Ki of phenylephrine and other agonists for α1A, α1B, and α1D adrenoceptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D adrenoceptors.
-
[3H]-Prazosin (radioligand), a selective α1-adrenoceptor antagonist.[8][9][10]
-
Unlabeled competing ligands (phenylephrine, norepinephrine, clonidine, isoproterenol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.[11][12]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [3H]-Prazosin, and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]-Prazosin, and a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).[11]
-
Competition: Cell membranes, [3H]-Prazosin, and varying concentrations of the unlabeled test ligand.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[12]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand to generate a competition curve.
-
Determine the IC50 value (the concentration of competing ligand that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of the compound's potency (EC50) and efficacy.
Objective: To determine the EC50 of phenylephrine and other agonists in stimulating calcium mobilization mediated by α1-adrenoceptors.
Materials:
-
Host cells (e.g., HEK293 or CHO cells) stably expressing the human α1A, α1B, or α1D adrenoceptor.
-
Cell culture medium.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).[13][14]
-
Probenecid (an anion-exchange pump inhibitor, if needed for the cell line).[13]
-
Test compounds (phenylephrine, norepinephrine, etc.).
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).[15][16]
Procedure:
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.[13]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing the fluorescent dye and probenecid, if necessary) to each well. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells and be cleaved to its active form.[13][14]
-
Compound Plate Preparation: During dye loading, prepare a separate plate containing serial dilutions of the test compounds in assay buffer.
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
The instrument will first measure the baseline fluorescence of the cells.
-
It will then automatically add the test compounds from the compound plate to the cell plate.
-
The instrument will continue to measure the fluorescence intensity over time to detect the increase in intracellular calcium.[15]
-
-
Data Analysis:
-
The change in fluorescence is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Alpha-1 adrenoceptor signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for receptor binding and functional assays.
References
- 1. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative effects of the alpha-adrenoceptor agonists noradrenaline, phenylephrine and clonidine in the human saphenous vein in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison between alpha-1 adrenoceptor-mediated and beta adrenoceptor-mediated inotropic components elicited by norepinephrine in failing human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimated affinity of isoproterenol to cardiac chronotropic beta-receptor and of phenylephrine to vasoconstrictive alpha-receptor of the systemic resistance vessels in human borderline hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Binding of [3H]prazosin and [3H]p-aminoclonidine to alpha-adrenoceptors in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. moleculardevices.com [moleculardevices.com]
- 15. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. moleculardevices.com [moleculardevices.com]
A Comparative Analysis of Phenylephrine Bitartrate's Effects in Healthy versus Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of phenylephrine (B352888) bitartrate (B1229483) in healthy versus diseased tissues, supported by experimental data. Phenylephrine, a selective α1-adrenergic receptor agonist, is widely used clinically for its vasopressor effects. Understanding its differential impact on healthy and pathological tissues is crucial for optimizing therapeutic strategies and advancing drug development.
Executive Summary
Phenylephrine bitartrate primarily elicits vasoconstriction through the activation of α1-adrenergic receptors on vascular smooth muscle cells. While this effect is generally predictable in healthy tissues, the response can be significantly altered in diseased states. This guide explores these differences across vascular, cardiac, renal, and cerebral tissues, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Data Presentation: Quantitative Comparison of Phenylephrine's Effects
The following tables summarize the quantitative effects of phenylephrine in healthy versus diseased tissues based on preclinical and clinical studies.
Table 1: Vascular Tissue (Vasoconstriction)
| Parameter | Healthy Tissue Model | Diseased Tissue Model (Atherosclerosis) | Key Findings & References |
| Agonist Sensitivity (pEC50) | Higher | Lower | Decreased sensitivity to phenylephrine in atherosclerotic aorta.[1] |
| Maximal Contraction (Emax) | Lower | Higher | Increased maximal contraction in response to phenylephrine in atherosclerotic vessels.[1] |
| Rhythmic Activity Amplitude | Smaller | Larger | Phenylephrine induces rhythmic contractions with a larger amplitude in atherosclerotic aorta.[1] |
Table 2: Cardiac Tissue (Contractility & Hemodynamics)
| Parameter | Healthy Tissue Model | Diseased Tissue Model (Heart Failure) | Key Findings & References |
| Cardiac Output | Variable (can increase with preload dependency) | Generally decreased | In preload-dependent healthy hearts, phenylephrine can increase cardiac output; in failing hearts, it tends to decrease it.[2] |
| Ejection Fraction | Maintained or slightly decreased | Decreased | Phenylephrine infusion can lead to a decline in ejection fraction in patients with congestive cardiomyopathies. |
| Inotropic Effect | Positive inotropic effect observed in isolated myocytes | Complex effects; may be detrimental due to increased afterload | Phenylephrine can increase contractility in healthy feline ventricular myocytes. |
Table 3: Renal Tissue (Renal Blood Flow)
| Parameter | Healthy Tissue Model | Diseased Tissue Model (Sepsis/Heart Failure) | Key Findings & References |
| Renal Blood Flow (RBF) | Maintained or slightly decreased | Significantly reduced or blunted response | The renal vasoconstrictor response to phenylephrine is attenuated in animal models of heart failure.[3][4] In septic models, the response can be complex, with some studies showing an initial decrease followed by a potential for improvement.[5] |
| Renal Vascular Resistance (RVR) | Increased | Markedly increased or blunted increase | In a conscious rat model, phenylephrine did not significantly alter RVR, whereas in other disease models, the response is altered.[3] |
Table 4: Cerebral Tissue (Cerebral Blood Flow)
| Parameter | Healthy Tissue Model | Diseased Tissue Model (Ischemic Stroke) | Key Findings & References |
| Cerebral Blood Flow (CBF) | Autoregulation maintains stable CBF | Can increase collateral flow to ischemic regions | In healthy models, cerebral autoregulation counteracts major changes in CBF during phenylephrine-induced hypertension. In ischemic stroke models, maintaining hypertension with phenylephrine can improve perfusion to the at-risk tissue.[6] |
| Cerebrovascular Resistance | Increased | Altered depending on the region | Phenylephrine increases cerebrovascular resistance in healthy humans and animals.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Ex Vivo Vasoconstriction Assay in Isolated Aortic Rings
This protocol is used to assess the contractile response of vascular tissue to phenylephrine.
a. Tissue Preparation:
-
Humanely euthanize the animal model (e.g., rabbit, rat).
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution (composition detailed in the data tables section).
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
b. Mounting and Equilibration:
-
Suspend each aortic ring between two stainless-steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, replacing the buffer every 15-20 minutes.
c. Experimental Procedure:
-
Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
Wash the rings and allow them to return to baseline tension.
-
Construct a cumulative concentration-response curve by adding phenylephrine in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath, allowing the response to stabilize at each concentration before adding the next.
-
Record the isometric tension at each concentration.
d. Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the log concentration of phenylephrine against the response to generate a dose-response curve.
-
Calculate the pEC50 (the negative logarithm of the molar concentration of agonist that produces 50% of the maximal response) and the Emax (maximal response).[1]
Langendorff Isolated Heart Perfusion for Cardiac Contractility
This ex vivo technique allows for the assessment of cardiac function in the absence of systemic influences.[7][8][9]
a. Heart Isolation and Perfusion:
-
Anesthetize the animal and administer heparin to prevent coagulation.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).
b. Measurement of Cardiac Function:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate (HR), and the maximum rates of pressure development and fall (+/-dP/dt).
-
Allow the heart to stabilize for a period of 20-30 minutes.
c. Experimental Procedure:
-
Infuse phenylephrine at various concentrations into the perfusion buffer.
-
Record the hemodynamic parameters continuously.
d. Data Analysis:
-
Analyze the changes in LVDP, +dP/dt (an index of contractility), -dP/dt (an index of relaxation), and HR in response to different concentrations of phenylephrine.
Visualization of Signaling Pathways and Workflows
Phenylephrine Signaling Pathway in Vascular Smooth Muscle
Caption: Signaling cascade of phenylephrine-induced vasoconstriction.
Experimental Workflow for Isolated Aortic Ring Assay
Caption: Workflow for assessing vasoconstriction using isolated aortic rings.
Logical Relationship of Phenylephrine's Effects in Healthy vs. Diseased Cerebral Tissue
Caption: Differential effects of phenylephrine on cerebral blood flow.
References
- 1. Enhanced phenylephrine-induced rhythmic activity in the atherosclerotic mouse aorta via an increase in opening of KCa channels: relation to Kv channels and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of central hemodynamic effects of phenylephrine: an animal experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood pressure-renal blood flow relationships in conscious angiotensin II- and phenylephrine-infused rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Changes in renal blood flow in response to sympathomimetics in the rat transplanted and denervated kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Phenylephrine on Cerebrovascular Regulation: A Translational Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Langendorff heart - Wikipedia [en.wikipedia.org]
- 8. Langendorff isolated heart experiments [bio-protocol.org]
- 9. Assessment of cardiac contractility using langendorff apparatus connected to a powerlab | PPTX [slideshare.net]
A Comparative Meta-Analysis of Phenylephrine Bitartrate Efficacy in Nasal Decongestion
Data Presentation: Summary of Meta-Analyses
| Meta-Analysis / Systematic Review | Phenylephrine (B352888) Dosage(s) Studied | Primary Outcome Measure(s) | Key Findings & Conclusions |
| Castillo et al. (2023) [3][4][5] | 10 mg to 40 mg | Changes in nasal congestion symptoms and Nasal Airway Resistance (NAR). | Based on four high-quality randomized controlled trials (RCTs), oral phenylephrine was found to be not significantly more effective than placebo in relieving nasal congestion in adults.[3][4][5] |
| Kollar et al. (2007) [6][7][8] | 10 mg (single dose) | Nasal Airway Resistance (NAR). | Re-analysis of seven crossover studies and one parallel-group study indicated that phenylephrine 10 mg was significantly more effective than placebo at reducing NAR 30, 60, and 90 minutes after dosing.[6][7][8] |
| Hatton et al. (2007) [9] | 10 mg and 25 mg | Nasal Airway Resistance (NAR) and patient-reported decongestion. | The 10 mg dose did not significantly affect NAR more than placebo.[9] A 25 mg dose showed a significant reduction in NAR compared to placebo, suggesting a dose-dependent effect. Patient-reported outcomes were not consistently better than placebo for any dose.[9][10] |
| van der Nagel & Molloy (2020) [11] | Not specified | Nasal Airway Resistance (NAR) and self-reported symptom scores. | Analysis of three randomized placebo trials showed no statistically significant improvement with phenylephrine compared to placebo in either subjective symptom scores or objective rhinomanometry results.[11] |
Key Observation: A significant point of contention in the literature is the discrepancy between objective measures like Nasal Airway Resistance (NAR) and subjective, patient-reported symptom scores.[2][9] While some earlier studies suggested a statistically significant, albeit modest, effect on NAR, more recent and comprehensive reviews, along with the 2023 FDA advisory panel, have concluded a lack of clinical efficacy for the commonly available 10 mg oral dose.[1][2][3][4] The apparent lack of efficacy is often attributed to its low oral bioavailability (around 38%).[3]
Experimental Protocols
The methodologies employed in the cited studies are critical for interpreting the conflicting results. The primary study design used to evaluate phenylephrine's efficacy is the randomized, double-blind, placebo-controlled trial (RCT).
Common Methodological Framework:
-
Study Design: Most analyses include single-dose, randomized, placebo-controlled studies.[6][8] Both parallel-group and crossover designs have been used.
-
Participant Selection: Studies typically enroll adult patients experiencing acute nasal congestion due to the common cold or allergic rhinitis.[4][5][6]
-
Intervention: Participants receive either a single oral dose of phenylephrine (commonly 10 mg) or an identical-looking placebo.[7] Alternatives like pseudoephedrine have also been used as positive controls in some trials.[3]
-
Efficacy Endpoints:
-
Objective Measurement: The primary objective measure is Nasal Airway Resistance (NAR), typically evaluated via rhinomanometry. This technique measures the pressure and flow of air through the nasal passages to calculate resistance. Measurements are taken at baseline and at various time points after dosing (e.g., 30, 60, 90, 120, 180 minutes).[6][7]
-
Subjective Measurement: Patient-reported outcomes are collected using symptom severity questionnaires. Patients rate their level of nasal congestion on a standardized scale.[2][11]
-
-
Data Analysis: For objective NAR data, the percentage change from baseline is calculated for both the phenylephrine and placebo groups. Statistical models (both fixed-effects and random-effects) are then used in meta-analyses to pool the results from multiple studies and determine overall treatment effect.[6][7]
Mandatory Visualization: Signaling Pathway and Experimental Workflow
The pharmacological action of phenylephrine and the typical workflow for its clinical evaluation are depicted below.
Caption: Signaling pathway of phenylephrine as an α1-adrenergic receptor agonist.
Caption: Generalized workflow for a randomized placebo-controlled decongestant trial.
Conclusion on Efficacy and Alternatives
The weight of current evidence, particularly from recent systematic reviews and the 2023 FDA advisory committee findings, suggests that oral phenylephrine is not effective for relieving nasal congestion at the standard 10 mg OTC dose.[1][2][3][4][5] While some older meta-analyses indicated a potential dose-dependent effect on the objective measure of Nasal Airway Resistance, this did not consistently translate to patient-perceived symptom relief.[9][10] The primary mechanism of action involves the stimulation of α1-adrenergic receptors, leading to vasoconstriction in the nasal mucosa.[1][12][13][14][15] However, its poor oral bioavailability likely prevents sufficient concentrations of the drug from reaching these receptors to produce a clinically meaningful effect.[3]
For drug development professionals and researchers, these findings underscore the importance of correlating objective physiological measures with subjective clinical outcomes. Alternative oral decongestants, such as pseudoephedrine, which has demonstrated more consistent efficacy, may serve as a more reliable comparator in future clinical trials for novel decongestant therapies.[1][3]
References
- 1. Phenylephrine - Wikipedia [en.wikipedia.org]
- 2. Phenylephrine, a Common Decongestant, Is Ineffective, Say FDA Advisors. It’s Not Alone | Yale School of Medicine [medicine.yale.edu]
- 3. The Use and Efficacy of Oral Phenylephrine Versus Placebo Treating Nasal Congestion Over the Years on Adults: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Use and Efficacy of Oral Phenylephrine Versus Placebo Treating Nasal Congestion Over the Years on Adults: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta-analysis of the efficacy of a single dose of phenylephrine 10 mg compared with placebo in adults with acute nasal congestion due to the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meta-analysis of the efficacy of a single dose of phenylephrine 10 mg compared with placebo in adults with acute nasal congestion due to the common cold - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of oral phenylephrine: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 11. journaljpri.com [journaljpri.com]
- 12. droracle.ai [droracle.ai]
- 13. What is Phenylephrine Hydrochloride used for? [synapse.patsnap.com]
- 14. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
A Comparative Guide to Inter-species Differences in Response to Phenylephrine Bitartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological responses to phenylephrine (B352888) bitartrate (B1229483) across various species commonly used in preclinical research. Understanding these differences is critical for the accurate interpretation of experimental data and its extrapolation to human clinical applications. This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.
Introduction to Phenylephrine
Phenylephrine is a synthetic sympathomimetic amine that acts as a selective agonist for α1-adrenergic receptors.[1] This specificity makes it a valuable tool in cardiovascular research for studying vascular smooth muscle function, blood pressure regulation, and baroreflex sensitivity. Its primary pharmacodynamic effect is dose-dependent vasoconstriction, leading to an increase in systemic vascular resistance and a subsequent rise in mean arterial pressure (MAP). This increase in blood pressure often triggers a reflexive decrease in heart rate.[2] However, the magnitude of these effects and the underlying molecular determinants exhibit significant variation across species.
Comparative Hemodynamic and Receptor Data
The response to phenylephrine is fundamentally dictated by the density and subtype distribution of α1-adrenergic receptors in cardiovascular tissues. Significant inter-species variability exists, particularly in the heart, which can explain differing physiological outcomes.
Table 1: Interspecies Comparison of Ventricular α1-Adrenoceptor Density
| Species | Ventricular α1-Adrenoceptor Density (fmol/mg protein) | Key Findings |
| Rat | ~90 | Exceptionally high (5- to 8-fold higher than other species) |
| Guinea-Pig | 11 - 18 | Significantly lower than rat |
| Mouse | 11 - 18 | Significantly lower than rat |
| Pig | 11 - 18 | Significantly lower than rat |
| Calf | 11 - 18 | Significantly lower than rat |
| Human | 11 - 18 | Significantly lower than rat |
| Rabbit | Atrial density below detection limits (<8) | Ventricular data comparable to guinea-pig, pig, etc. |
Data sourced from a comparative study using [3H]-prazosin as the radioligand.
Table 2: Summary of Hemodynamic Responses to Intravenous Phenylephrine
| Species | Typical Dose Range | Primary Hemodynamic Effects | Noteworthy Observations |
| Mouse | 0.3 mg/kg (IP) | ↑ MAP, ↑ Total Peripheral Resistance, ↓ Heart Rate, ↑ Stroke Volume | The increase in stroke volume may be a significant contributor to maintaining cardiac output despite bradycardia.[2] |
| Rat | 1-10 µ g/min (infusion) | ↑ MAP (dose-dependent) | The pressor response in rats is mediated by α1A, α1B, and α1D adrenoceptor subtypes.[3] |
| Rabbit | 2.0 µg/kg/min (infusion) | ↑ MAP, ↑ Systemic Vascular Resistance, ↓ Heart Rate, No change in Cardiac Output | Phenylephrine was found to be only minimally effective for treating isoflurane-induced hypotension at the doses tested.[4] |
| Dog | 0.07-1.0 µg/kg/min (infusion) | ↑ MAP, ↑ Systemic Vascular Resistance, ↓ Heart Rate, ↓ Cardiac Output | The increase in blood pressure is driven primarily by vasoconstriction, with a notable reflex bradycardia.[5] |
| Pig | Titrated to ↑ MAP by 50-100% | ↑ MAP, ↑ Stroke Volume, ↑ Cardiac Output, ↑ Systemic Vascular Resistance | In pigs, phenylephrine was observed to increase effective preload and contractility.[6] |
| Human | ED₅₀: 33.2-72.1 µg (bolus) | ↑ MAP, ↓ Heart Rate, ↓ Cardiac Output | Potency can be significantly affected by clinical conditions such as pregnancy and the use of spinal anesthesia.[7] |
Disclaimer: The dose ranges and effects are compiled from various studies using different experimental protocols (e.g., anesthesia, conscious vs. anesthetized). Direct comparison of potency (e.g., ED₅₀) is challenging due to this variability. The provided data serves as a general guide.
Underlying Mechanisms and Signaling Pathways
Phenylephrine exerts its effects by binding to α1-adrenergic receptors, which are Gq protein-coupled receptors. The subsequent signaling cascade leads to the contraction of vascular smooth muscle.
Caption: Phenylephrine activates the α1-adrenergic Gq-coupled receptor pathway.
The key differentiator between species lies in the density and subtype of the α1-receptors. Rats, for instance, possess a significantly higher density of ventricular α1-receptors, which may contribute to a more pronounced cardiac response compared to other species like guinea pigs, dogs, or humans. While the pharmacological profiles of the receptor subtypes themselves show few species differences, their relative expression in different tissues can lead to varied functional outcomes.[8]
Experimental Protocols
Methodologies for assessing the in vivo effects of phenylephrine vary but generally follow a consistent workflow. Below are representative protocols for intravenous administration in common laboratory species.
General Experimental Workflow
Caption: A typical experimental workflow for assessing hemodynamic responses.
1. Protocol for Anesthetized Dogs:
-
Animals: Healthy adult Beagle dogs (e.g., 7-12 kg).[5]
-
Anesthesia: Premedication with acepromazine, induction with propofol, and maintenance with isoflurane (B1672236). Mechanical ventilation is employed.[5]
-
Instrumentation: Placement of arterial and central venous catheters for direct blood pressure monitoring (MAP, SAP, DAP) and measurement of cardiac output (CO) via methods like transpulmonary thermodilution.[5]
-
Administration: Phenylephrine is administered as a continuous intravenous (IV) infusion at escalating doses (e.g., 0.07, 0.3, 0.7, and 1.0 µg/kg/min).[5]
-
Measurements: Hemodynamic variables (MAP, HR, CO, Systemic Vascular Resistance) are recorded continuously and analyzed after a stabilization period at each dose level.[5]
2. Protocol for Anesthetized Rabbits:
-
Animals: Healthy adult New Zealand White rabbits.[4]
-
Anesthesia: Maintained with isoflurane in oxygen.[4]
-
Instrumentation: Placement of carotid artery and pulmonary artery catheters for blood pressure and cardiopulmonary measurements.[4]
-
Administration: Phenylephrine hydrochloride is administered via IV infusion at progressively increasing rates (e.g., 0.125, 0.25, 0.5, 1.0, and 2.0 µg/kg/min).[4]
-
Measurements: Cardiopulmonary data is collected after a 20-minute equilibration period and after each subsequent dose administration.[4]
3. Protocol for Anesthetized Rats:
-
Animals: Adult rats (e.g., Sprague-Dawley).[9]
-
Anesthesia: Lightly anesthetized (e.g., with pentobarbital).
-
Instrumentation: Arterial catheter for blood pressure measurement.
-
Administration: Phenylephrine is given as a continuous IV infusion at various doses (e.g., 1, 2.5, or 10 µ g/min ).[9]
-
Measurements: Mean arterial pressure is recorded dose-dependently. In pithed rat models, where autonomic reflexes are abolished, a more direct assessment of vascular response can be achieved.[3]
Conclusion
The response to phenylephrine bitartrate is not uniform across species. The most striking difference is the exceptionally high density of α1-adrenoceptors in the rat heart, suggesting that rats may be more sensitive or exhibit different cardiac responses compared to other mammals, including humans.[8] While the primary hemodynamic effect—an increase in blood pressure with reflex bradycardia—is consistent, the effective dose, the magnitude of the response, and the effect on cardiac output can vary significantly. These differences are crucial for drug development professionals when selecting appropriate animal models and for researchers when interpreting and translating preclinical findings. Careful consideration of the species-specific receptor pharmacology and physiology is paramount for robust and relevant cardiovascular research.
References
- 1. Phenylephrine - Wikipedia [en.wikipedia.org]
- 2. Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular alpha 1D-adrenoceptors have a role in the pressor response to phenylephrine in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of dopamine hydrochloride and phenylephrine hydrochloride in healthy isoflurane-anesthetized New Zealand White rabbits (Oryctolagus cuniculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synephrine - Wikipedia [en.wikipedia.org]
- 6. Assessment of central hemodynamic effects of phenylephrine: an animal experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the potency of phenylephrine and norepinephrine bolus doses used to treat post-spinal hypotension during elective caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of intravenous phenylephrine on blood pressure, nociception, and neural activity in the rostral ventral medulla in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phenylephrine Bitartrate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of phenylephrine (B352888) bitartrate (B1229483), ensuring the safety of personnel and adherence to regulatory standards.
I. Core Disposal Principles
Phenylephrine bitartrate, like all laboratory chemicals, must be disposed of in a manner that minimizes environmental impact and adheres to local, state, and federal regulations. The primary methods of disposal involve treatment by a licensed waste disposal contractor. Under no circumstances should this compound be discharged into the sanitary sewer system.[1]
II. Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles with side shields
-
Chemical-resistant gloves (inspected prior to use)
-
A lab coat or impervious clothing[1]
2. Containment:
-
Collect all waste this compound, including any contaminated materials, and place it in a suitable, clearly labeled, and securely closed container.[1]
-
Ensure the container is compatible with the chemical and will not leak.
3. Waste Segregation:
-
Segregate this compound waste from other chemical waste streams unless otherwise directed by your institution's environmental health and safety (EHS) department.
4. Licensed Waste Disposal:
-
The recommended and most compliant method for disposing of this compound is through a licensed chemical destruction facility.[1]
-
This may involve controlled incineration with flue gas scrubbing to neutralize harmful emissions.[1]
-
Contact your institution's EHS department to arrange for pickup by a certified hazardous waste contractor.
5. Decontamination of Empty Containers:
-
Empty containers that once held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the container can be offered for recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill.[1]
III. Spill and Accidental Release Management
In the event of a spill, adhere to the following procedures:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable container for disposal as chemical waste.
-
Clean the spill area thoroughly.
IV. Regulatory Considerations
While an EPA interpretation suggests that salts of epinephrine (B1671497) (such as this compound) may not be classified as federal hazardous waste, state and local regulations can be more stringent.[2][3] For example, the Washington State Department of Ecology designates "Phenylephrine HCL" as a state-only toxic waste (WT02), which would likely apply to the bitartrate salt as well.[4] Therefore, it is imperative to consult and comply with all applicable local and institutional regulations.
V. Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Phenylephrine Bitartrate
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling of Phenylephrine bitartrate (B1229483), a direct-acting sympathomimetic amine. Adherence to these protocols is critical to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment.
Phenylephrine bitartrate, while a valuable compound in research and development, presents potential hazards if mishandled. It is harmful if swallowed and can cause skin and eye irritation.[1][2][3] Some individuals may also experience an allergic skin reaction upon contact.[3][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) and strict adherence to handling and disposal procedures are mandatory.
Hazard Identification and Classification
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [3][6] |
| May cause an allergic skin reaction | Skin Sensitization (Sub-category 1B) | [3][4][5] |
| Causes skin irritation | Skin Irritant | [1] |
| Causes serious eye irritation | Eye Irritant | [1][2] |
| Toxic to aquatic life | Short-term (acute) aquatic hazard (Category 2) | [3][7] |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Personal Protective Equipment: When unpacking, personnel should wear chemotherapy gloves.[8] If the container is not enclosed in plastic, an elastomeric half-mask with a multi-gas cartridge and a P100 filter is recommended until the packaging is confirmed to be intact.[8]
-
Storage: Store in a cool, dry, and well-ventilated area.[9] Protect from direct sunlight and sources of ignition.[9] Keep containers tightly closed.[2]
Handling and Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed.[10]
Standard Handling (Solid and Solution)
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1] In situations with a higher risk of splashing, a face shield should be used in addition to goggles.[10]
-
Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile or neoprene) must be worn.[1][9] Gloves should be inspected for integrity before each use.[1] It is recommended to wear two pairs of chemotherapy gloves, with one pair tucked under the gown cuff and the second pair over the cuff.[11] Gloves should be changed regularly and immediately if contaminated, torn, or punctured.[11]
-
Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[11] Laboratory coats made of absorbent materials are not suitable.[10] For larger-scale operations, fire/flame resistant and impervious clothing should be worn.[1]
-
Respiratory Protection: If there is a risk of dust formation or if exposure limits may be exceeded, a full-face respirator with an appropriate particulate filter should be used.[1] Engineering controls, such as handling the compound in a chemical fume hood, are the preferred method for minimizing inhalation exposure.
Accidental Release Measures
-
Evacuation: Evacuate non-essential personnel from the affected area.[1]
-
Ventilation: Ensure adequate ventilation.
-
Containment: For spills of solid material, control dust generation by using a damp cloth or a filtered vacuum for cleanup.[12] Avoid dry sweeping.
-
Personal Protective Equipment: Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.[12]
-
Disposal of Spilled Material: Collect the spilled material in a suitable, sealed container for disposal.[1][12]
First Aid Measures
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled) and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][2] If skin irritation or a rash occurs, seek medical advice.[3]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Continue rinsing and consult a doctor.[1]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Place waste in a clearly labeled, sealed, and suitable container for chemical waste.[1]
-
Disposal Method: Disposal should be carried out by a licensed chemical destruction facility, potentially through controlled incineration with flue gas scrubbing.[1] Do not allow the chemical to enter drains or sewer systems.[1]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill according to local regulations.[1]
Quantitative Data
| Parameter | Value | Species | Source |
| Acute Oral Toxicity (LD50) | 350 mg/kg | Rat | [3][9] |
| 120 mg/kg | Mouse | [9] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. This compound | C13H19NO8 | CID 46174134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. publications.ashp.org [publications.ashp.org]
- 9. pccarx.com [pccarx.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. sds.staples.com [sds.staples.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
